molecular formula C28H34O5 B15575123 S14-95

S14-95

Katalognummer: B15575123
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: MIBRSIZECYPMLX-KZEXJIRGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

S14-95 is an organic heterotricyclic compound and an organooxygen compound.
Phenylpyropene C has been reported in Penicillium griseofulvum and Penicillium with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C28H34O5

Molekulargewicht

450.6 g/mol

IUPAC-Name

[(1R,2S,5S,7R,10R)-2,6,6,10-tetramethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate

InChI

InChI=1S/C28H34O5/c1-17(29)31-24-12-13-27(4)22(26(24,2)3)11-14-28(5)23(27)15-19-21(33-28)16-20(32-25(19)30)18-9-7-6-8-10-18/h6-10,16,22-24H,11-15H2,1-5H3/t22-,23+,24-,27-,28+/m0/s1

InChI-Schlüssel

MIBRSIZECYPMLX-KZEXJIRGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

S14-95: A Novel Modulator of Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

This document provides a detailed technical overview of the molecular mechanism of S14-95, a novel natural product inhibitor of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a novel compound isolated from the fermentation of the fungus Penicillium sp. 14-95.[1][2] It has been identified as a potent inhibitor of interferon-gamma (IFN-γ) mediated signal transduction. The primary mechanism of this compound involves the suppression of key inflammatory pathways, positioning it as a compound of interest for further investigation in inflammatory and autoimmune diseases.

Core Mechanism of Action

The anti-inflammatory properties of this compound are attributed to its ability to modulate two critical signaling cascades: the JAK/STAT pathway and the p38 MAP kinase (MAPK) pathway.

  • Inhibition of the JAK/STAT Pathway : Studies have revealed that this compound directly interferes with the IFN-γ-dependent signaling cascade. The core of this inhibitory action is the prevention of the phosphorylation of the STAT1α transcription factor.[1][2] The phosphorylation of STAT1α is a pivotal step in the JAK/STAT pathway, which, upon activation by IFN-γ, leads to the transcription of numerous pro-inflammatory genes. By inhibiting this step, this compound effectively blocks the downstream cellular responses to IFN-γ.

  • Inhibition of the p38 MAP Kinase Pathway : In addition to its effects on the JAK/STAT pathway, this compound has been shown to inhibit the activation of the p38 MAP kinase.[1][2] The p38 MAPK pathway is another central route in the inflammatory response, involved in the expression of a wide array of pro-inflammatory genes.

The dual inhibition of both the STAT1α and p38 MAPK pathways underscores the significant potential of this compound as a broad-spectrum anti-inflammatory agent.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activities of this compound from in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell LineStimulant(s)IC50 / Effective ConcentrationReference(s)
IFN-γ Mediated Reporter Gene Expression (SEAP)HeLa S3IFN-γ2.5 to ~5 µg/ml (5.4 to ~10.8 µM)[1][2]
Cyclooxygenase-2 (COX-2) ExpressionJ774 Mouse MacrophagesLPS / IFN-γ5 µg/ml (10.8 µM)[1][2]
Nitric Oxide Synthase II (NOS II) ExpressionJ774 Mouse MacrophagesLPS / IFN-γ5 µg/ml (10.8 µM)[1][2]

Signaling Pathways and Visualizations

The mechanism of action of this compound can be visualized through the following signaling pathway diagrams.

S14_95_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-g IFN-γ IFNGR IFN-γ Receptor JAK JAK IFNGR->JAK STAT1a_inactive STAT1α (inactive) JAK->STAT1a_inactive Phosphorylation p38_inactive p38 MAPK (inactive) JAK->p38_inactive Activation STAT1a_active p-STAT1α (active) STAT1a_inactive->STAT1a_active Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, NOS II) STAT1a_active->Transcription p38_active p-p38 MAPK (active) p38_inactive->p38_active p38_active->Transcription S14_95 This compound S14_95->STAT1a_inactive Inhibits Phosphorylation S14_95->p38_inactive Inhibits Activation

Caption: this compound inhibits IFN-γ signaling by blocking STAT1α phosphorylation and p38 MAPK activation.

Key Experimental Protocols

The following are descriptions of the key experimental methodologies used to elucidate the mechanism of action of this compound.

5.1 IFN-γ Mediated Reporter Gene Assay

  • Objective : To quantify the inhibitory effect of this compound on the IFN-γ signaling pathway.

  • Cell Line : HeLa S3 cells.

  • Methodology :

    • HeLa S3 cells were engineered with a reporter gene construct, specifically the secreted alkaline phosphatase (SEAP) gene under the control of an IFN-γ responsive promoter.

    • Cells were cultured in appropriate media and seeded into multi-well plates.

    • Varying concentrations of this compound were added to the cells.

    • Following incubation with the compound, cells were stimulated with IFN-γ to activate the signaling pathway.

    • The cell culture supernatant was collected after a defined period.

    • SEAP activity in the supernatant was measured using a suitable colorimetric or chemiluminescent substrate.

    • The IC50 value was calculated by determining the concentration of this compound that resulted in a 50% reduction in SEAP expression compared to the IFN-γ stimulated control without the compound.[2]

5.2 Inhibition of Pro-inflammatory Enzyme Expression

  • Objective : To assess the effect of this compound on the expression of COX-2 and NOS II.

  • Cell Line : J774 mouse macrophages.

  • Methodology :

    • J774 cells were cultured and plated.

    • Cells were pre-treated with this compound at a concentration of 5 µg/ml (10.8 µM).

    • Following pre-treatment, the macrophages were stimulated with a combination of lipopolysaccharide (LPS) and IFN-γ to induce the expression of pro-inflammatory enzymes.

    • After stimulation, cell lysates were prepared.

    • The expression levels of COX-2 and NOS II proteins were determined using standard molecular biology techniques, such as Western blotting, with specific antibodies against each enzyme.

    • The reduction in protein expression in this compound-treated cells was compared to the stimulated control cells.[1][2]

5.3 Analysis of STAT1α Phosphorylation and p38 MAPK Activation

  • Objective : To determine the specific molecular targets of this compound within the IFN-γ signaling pathway.

  • Methodology :

    • Relevant cells (e.g., HeLa S3 or J774) were treated with this compound prior to stimulation with IFN-γ.

    • Cell lysates were collected at various time points post-stimulation.

    • Western blot analysis was performed on the lysates.

    • Phosphorylation-specific antibodies were used to detect the activated forms of STAT1α (p-STAT1α) and p38 MAPK (p-p38).

    • Total protein levels of STAT1α and p38 were also measured to ensure that the observed effects were due to inhibition of activation and not a reduction in total protein.

    • A decrease in the levels of p-STAT1α and p-p38 in the presence of this compound would indicate that the compound inhibits the phosphorylation/activation of these signaling molecules.[1][2]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Analysis start Seed Cells (e.g., HeLa S3, J774) treat Treat with this compound start->treat stim Stimulate with IFN-γ or LPS/IFN-γ treat->stim seap SEAP Reporter Assay (Supernatant) stim->seap wb Western Blot (Cell Lysate) stim->wb ic50 Calculate IC50 seap->ic50 protein_exp Analyze Protein Expression (COX-2, NOS II) wb->protein_exp phos Analyze Phosphorylation (p-STAT1α, p-p38) wb->phos

Caption: General experimental workflow for evaluating the activity of this compound.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action centered on the dual inhibition of the JAK/STAT and p38 MAPK signaling pathways. Its ability to suppress the production of key pro-inflammatory mediators in vitro suggests its potential as a therapeutic lead for inflammatory conditions. Further preclinical and in vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to S14-95 and the Inhibition of the JAK/STAT Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway, a critical mediator of cellular responses to a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as various cancers. We will delve into the mechanism of a novel inhibitor, S14-95, and provide a comparative analysis with other known JAK/STAT inhibitors. This document includes detailed experimental protocols for studying JAK/STAT inhibition and visualizations to elucidate key concepts.

The JAK/STAT Signaling Pathway: A Core Cellular Communication Axis

The JAK/STAT pathway provides a direct route for transmitting extracellular signals into the nucleus, leading to the transcription of target genes.[1] This rapid signaling cascade is integral to a multitude of physiological processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][2] The pathway is comprised of three main components: cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[1]

Mechanism of Activation:

  • Ligand Binding and Receptor Dimerization: The process is initiated when a cytokine or growth factor binds to its specific transmembrane receptor. This binding event induces the dimerization or oligomerization of receptor subunits.[3]

  • JAK Activation: The receptor-associated JAKs, which are non-receptor tyrosine kinases, are brought into close proximity.[3] This allows for their autophosphorylation and subsequent activation. There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2 (Tyrosine kinase 2).[4]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm via their SH2 domains.[3] Once docked, the STATs are themselves phosphorylated by the JAKs.[2][3] The STAT family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6.[4]

  • Dimerization and Nuclear Translocation: Phosphorylation of STAT proteins triggers their dissociation from the receptor and the formation of STAT homo- or heterodimers.[1] These dimers then translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[1]

Dysregulation of the JAK/STAT pathway, often through mutations or persistent activation, is a hallmark of many diseases. This has made the pathway a prime target for therapeutic intervention.[4][5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK JAK Receptor:f2->JAK STAT STAT Receptor:f2->STAT 5. STAT Recruitment JAK->Receptor:f2 JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 9. Transcription Regulation

Figure 1: The canonical JAK/STAT signaling pathway.

This compound: A Novel Fungal-Derived JAK/STAT Pathway Inhibitor

This compound is a novel compound isolated from the fermentation of the fungus Penicillium sp. 14-95.[4] It has been identified as an inhibitor of the JAK/STAT signaling pathway.

Mechanism of Action

Studies have shown that this compound inhibits the interferon-gamma (IFN-γ)-mediated signaling pathway by preventing the phosphorylation of the STAT1α transcription factor.[4] IFN-γ is a potent activator of the JAK/STAT pathway, and its signaling is crucial for host defense and immune regulation. By blocking STAT1α phosphorylation, this compound effectively curtails the downstream transcriptional response to IFN-γ.

Furthermore, this compound has been observed to inhibit the activation of p38 MAP kinase, another important signaling molecule involved in the expression of many pro-inflammatory genes.[4] This suggests that this compound may have a broader anti-inflammatory profile beyond its effects on the JAK/STAT pathway.

In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified in various cell-based assays:

AssayCell LineStimulusMeasured EffectIC50
SEAP Reporter Gene AssayHeLa S3IFN-γInhibition of reporter gene expression2.5 - 5 µg/ml (5.4 - 10.8 µM)
Pro-inflammatory Enzyme ExpressionJ774 Mouse MacrophagesLPS/IFN-γInhibition of COX-2 expression5 µg/ml (10.8 µM)
Pro-inflammatory Enzyme ExpressionJ774 Mouse MacrophagesLPS/IFN-γInhibition of NOS II (iNOS) expression5 µg/ml (10.8 µM)

Table 1: In vitro inhibitory concentrations (IC50) of this compound.[4]

Comparative Analysis of JAK/STAT Pathway Inhibitors

A number of small molecule inhibitors targeting the JAK family of kinases have been developed and are in various stages of clinical development or have been approved for therapeutic use. These inhibitors exhibit varying degrees of selectivity for the different JAK isoforms.

InhibitorTarget JAKsIC50 (nM)
This compound Primarily STAT1α phosphorylation~5,400 - 10,800 (cellular assay)
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)
Tofacitinib JAK1, JAK2, JAK3112 (JAK1), 20 (JAK2), 1 (JAK3)
Baricitinib JAK1, JAK25.9 (JAK1), 5.7 (JAK2)
Fedratinib JAK23 (JAK2)
Upadacitinib JAK147 (JAK1)
Momelotinib JAK1, JAK211 (JAK1), 18 (JAK2)
Pacritinib JAK2, FLT323 (JAK2), 22 (FLT3)
Lestaurtinib JAK2, FLT3, TrkA0.9 (JAK2), 3 (FLT3), <25 (TrkA)
AZD1480 JAK20.26 (JAK2)
WP1066 JAK2, STAT32,300 (JAK2, cellular)

Table 2: Comparative IC50 values of various JAK/STAT pathway inhibitors. Data compiled from multiple sources.

Experimental Protocols for Studying JAK/STAT Pathway Inhibition

This section provides detailed methodologies for key experiments used to characterize inhibitors of the JAK/STAT pathway.

IFN-γ Responsive Secreted Alkaline Phosphatase (SEAP) Reporter Gene Assay

This assay is used to quantify the activity of the IFN-γ signaling pathway.

Principle: Cells are engineered to express a reporter gene, such as SEAP, under the control of a promoter containing IFN-γ-responsive elements (e.g., Interferon-Stimulated Response Element - ISRE). Activation of the JAK/STAT pathway by IFN-γ leads to the transcription of the SEAP gene, and the amount of secreted SEAP in the cell culture medium is proportional to the pathway's activity. Inhibitors of the pathway will reduce the amount of SEAP produced.

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T or HeLa cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Co-transfect the cells with a SEAP reporter plasmid containing an ISRE promoter and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with a predetermined optimal concentration of human IFN-γ (e.g., 10 ng/mL).

    • Incubate for an additional 24 hours.

  • SEAP Activity Measurement:

    • Collect the cell culture supernatant.

    • Heat-inactivate endogenous alkaline phosphatases by incubating the supernatant at 65°C for 30 minutes.

    • Add a chemiluminescent or colorimetric alkaline phosphatase substrate to the supernatant.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the SEAP activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percent inhibition for each inhibitor concentration relative to the IFN-γ stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

SEAP_Assay_Workflow start Start plate_cells Plate Cells (e.g., HeLa) start->plate_cells transfect Transfect with ISRE-SEAP Reporter Plasmid plate_cells->transfect incubate1 Incubate 24h transfect->incubate1 add_inhibitor Add Inhibitor (e.g., this compound) incubate1->add_inhibitor incubate2 Incubate 1-2h add_inhibitor->incubate2 stimulate Stimulate with IFN-γ incubate2->stimulate incubate3 Incubate 24h stimulate->incubate3 collect_supernatant Collect Supernatant incubate3->collect_supernatant heat_inactivate Heat Inactivate (65°C) collect_supernatant->heat_inactivate add_substrate Add SEAP Substrate heat_inactivate->add_substrate read_signal Read Luminescence/ Absorbance add_substrate->read_signal analyze Analyze Data (Calculate IC50) read_signal->analyze end End analyze->end

Figure 2: Workflow for an IFN-γ responsive SEAP reporter gene assay.
Western Blot for STAT1α Phosphorylation

This method is used to directly assess the phosphorylation status of STAT1α.

Protocol:

  • Cell Culture, Treatment, and Stimulation:

    • Culture a suitable cell line (e.g., J774 macrophages or HeLa) to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat with the inhibitor for 1-2 hours.

    • Stimulate with IFN-γ for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates and separate them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated STAT1α (p-STAT1α).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT1 to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-STAT1α signal to the total STAT1 signal.

Measurement of COX-2 and iNOS Expression

The expression levels of these pro-inflammatory enzymes can be measured at both the mRNA and protein levels.

A. Western Blot for Protein Expression:

The protocol is similar to the one described for STAT1α phosphorylation, using primary antibodies specific for COX-2 and iNOS. A loading control, such as β-actin or GAPDH, should be used for normalization.

B. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:

  • Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the Western blot.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

  • qRT-PCR:

    • Perform real-time PCR using primers specific for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH).

    • Use a SYBR Green or TaqMan-based detection method.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.

Griess Assay for Nitric Oxide Production

This assay measures the accumulation of nitrite (B80452), a stable breakdown product of nitric oxide (NO), in the cell culture supernatant. It serves as an indirect measure of iNOS activity.

Protocol:

  • Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the measurement of iNOS expression.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in an acidic solution.

    • Incubate at room temperature to allow for the formation of a colored azo compound.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., Reporter Gene Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive secondary_assay Secondary Assay (e.g., p-STAT1 Western Blot) hit_id->secondary_assay Active dose_response Dose-Response & IC50 Determination secondary_assay->dose_response selectivity Selectivity Profiling (e.g., Kinase Panel) dose_response->selectivity lead_opt Lead Optimization selectivity->lead_opt end End: Candidate Drug lead_opt->end

Figure 3: A general workflow for screening and identifying JAK/STAT pathway inhibitors.

Conclusion

The JAK/STAT signaling pathway remains a highly attractive target for the development of novel therapeutics for a range of diseases. The discovery of natural product-derived inhibitors like this compound highlights the potential for identifying new chemical scaffolds with unique mechanisms of action. A thorough understanding of the pathway's intricacies, coupled with robust and reproducible experimental methodologies, is essential for the successful development of the next generation of JAK/STAT pathway modulators. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.

References

S14-95 Compound: A Technical Guide to a Novel JAK/STAT Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The S14-95 compound, a novel natural product isolated from the fungus Penicillium sp. 14-95, has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This technical guide provides a comprehensive overview of this compound, including its biological activities, a plausible synthesis and isolation workflow, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory and other diseases driven by the JAK/STAT pathway.

Introduction to this compound

This compound is a secondary metabolite produced by the imperfect fungus Penicillium sp. 14-95.[1] It was discovered during a screening for inhibitors of interferon-gamma (IFN-γ) mediated signal transduction.[1] The compound has demonstrated significant inhibitory effects on the expression of pro-inflammatory enzymes and the activation of key signaling molecules involved in the inflammatory response.[1]

Biological Activity of this compound

This compound exhibits a range of biological activities, primarily centered around the inhibition of the JAK/STAT and p38 MAP kinase pathways. These activities are summarized in the table below.

Biological ActivityCell Line/SystemIC50 / Effective ConcentrationReference
Inhibition of IFN-γ mediated reporter gene expressionHeLa S3 cells (SEAP reporter)5.4 - 10.8 µM (2.5 - 5 µg/ml)[1]
Inhibition of COX-2 and NOS II expressionLPS/IFN-γ stimulated J774 mouse macrophages10.8 µM (5 µg/ml)[1]
Inhibition of STAT1α phosphorylation-Not specified[1]
Inhibition of p38 MAP kinase activation-Not specified[1]

Experimental Protocols

The following sections detail proposed experimental protocols for the fermentation, isolation, and biological characterization of the this compound compound. These protocols are based on established methodologies and the available information on this compound.

Fermentation and Isolation of this compound

This protocol outlines a potential method for the cultivation of Penicillium sp. 14-95 and the subsequent extraction and purification of this compound.

Workflow for this compound Fermentation and Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Inoculation Inoculation Fermentation Deep-tank fermentation of Penicillium sp. 14-95 Inoculation->Fermentation Seed Culture Filtration Filtration Fermentation->Filtration Harvest Solvent_Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Filtration->Solvent_Extraction Culture Broth Chromatography Chromatographic Separation (e.g., Silica (B1680970) Gel, HPLC) Solvent_Extraction->Chromatography Crude Extract Pure_S14_95 Pure this compound Compound Chromatography->Pure_S14_95 Fractions

Caption: Workflow for the production and purification of the this compound compound.

Materials:

  • Penicillium sp. 14-95 culture

  • Appropriate fermentation medium (e.g., Potato Dextrose Broth)

  • Seed culture flasks and deep-tank fermenter

  • Filtration apparatus

  • Organic solvents for extraction (e.g., Ethyl Acetate)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Inoculation and Seed Culture: Inoculate a suitable seed medium with a culture of Penicillium sp. 14-95. Incubate with shaking at an appropriate temperature (e.g., 25-28°C) for 2-3 days.

  • Deep-Tank Fermentation: Transfer the seed culture to a large-scale fermenter containing the production medium. Maintain optimal fermentation parameters (temperature, pH, aeration, agitation) for a period of 7-10 days.

  • Harvest and Filtration: After the fermentation period, harvest the culture broth. Separate the mycelium from the broth by filtration.

  • Solvent Extraction: Extract the culture filtrate with an appropriate organic solvent such as ethyl acetate. Concentrate the organic phase under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents to separate the components. Further purify the fractions containing this compound using HPLC to obtain the pure compound.

In Vitro Biological Assays

3.2.1. IFN-γ Mediated SEAP Reporter Gene Assay in HeLa S3 Cells

This assay is designed to determine the IC50 value of this compound for the inhibition of IFN-γ induced gene expression.

Workflow for SEAP Reporter Gene Assay

G Cell_Seeding Seed HeLa S3 cells with SEAP reporter gene Compound_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Stimulation Stimulate with IFN-γ Compound_Treatment->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation SEAP_Assay Measure SEAP activity in culture supernatant Incubation->SEAP_Assay IC50_Calculation Calculate IC50 value SEAP_Assay->IC50_Calculation

Caption: Experimental workflow for determining the IC50 of this compound.

Materials:

  • HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-γ inducible promoter.

  • Cell culture medium and supplements

  • Recombinant human IFN-γ

  • This compound compound

  • SEAP assay kit

Procedure:

  • Cell Seeding: Seed HeLa S3-SEAP cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours prior to stimulation.

  • Stimulation: Add a predetermined optimal concentration of IFN-γ to the wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • SEAP Activity Measurement: Collect the culture supernatant and measure the SEAP activity according to the manufacturer's instructions.

  • IC50 Determination: Plot the percentage of inhibition of SEAP activity against the concentration of this compound and determine the IC50 value using a suitable software.

3.2.2. Inhibition of COX-2 and NOS II Expression in J774 Macrophages

This protocol describes how to assess the inhibitory effect of this compound on the expression of pro-inflammatory enzymes in macrophages.

Materials:

  • J774 mouse macrophage cell line

  • Lipopolysaccharide (LPS) and recombinant murine IFN-γ

  • This compound compound

  • Reagents for Western blotting (primary antibodies for COX-2, NOS II, and a loading control like GAPDH; secondary antibodies)

Procedure:

  • Cell Culture and Treatment: Culture J774 cells and seed them in appropriate culture plates. Pre-treat the cells with this compound (e.g., at 10.8 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with a combination of LPS and IFN-γ to induce the expression of COX-2 and NOS II.

  • Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells to extract total proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against COX-2, NOS II, and a loading control.

  • Analysis: Quantify the band intensities to determine the percentage of inhibition of COX-2 and NOS II expression by this compound.

3.2.3. Analysis of STAT1α Phosphorylation

This Western blot protocol is designed to investigate the effect of this compound on the phosphorylation of STAT1α.

Materials:

  • A suitable cell line that responds to IFN-γ (e.g., HeLa S3 or J774)

  • Recombinant IFN-γ

  • This compound compound

  • Antibodies for phosphorylated STAT1α (p-STAT1α) and total STAT1α

Procedure:

  • Cell Treatment and Stimulation: Treat the cells with this compound for a specified time, followed by a short stimulation with IFN-γ (e.g., 15-30 minutes).

  • Protein Extraction and Western Blotting: Lyse the cells and perform Western blotting as described in section 3.2.2, using antibodies against p-STAT1α and total STAT1α.

  • Analysis: Compare the levels of p-STAT1α relative to total STAT1α in treated and untreated cells to determine the inhibitory effect of this compound.

3.2.4. p38 MAP Kinase Activation Assay

This protocol outlines a method to assess the impact of this compound on the activation of p38 MAP kinase.

Materials:

  • A suitable cell line and stimulus for p38 activation (e.g., anisomycin (B549157) or UV radiation)

  • This compound compound

  • Antibodies for phosphorylated p38 (p-p38) and total p38

Procedure:

  • Cell Treatment and Stimulation: Pre-treat cells with this compound before stimulating them with an appropriate p38 activator.

  • Western Blotting: Perform Western blotting on the cell lysates using antibodies against p-p38 and total p38.

  • Analysis: Determine the ratio of p-p38 to total p38 to evaluate the inhibitory effect of this compound on p38 activation.

Signaling Pathways

The inhibitory actions of this compound are primarily mediated through the JAK/STAT and p38 MAP kinase pathways.

Inhibitory Mechanism of this compound on the JAK/STAT and p38 MAPK Pathways

G cluster_0 JAK/STAT Pathway cluster_1 p38 MAPK Pathway IFN-gamma IFN-gamma IFN-gamma_Receptor IFN-γ Receptor IFN-gamma->IFN-gamma_Receptor JAK JAK IFN-gamma_Receptor->JAK activates STAT1 STAT1α JAK->STAT1 phosphorylates pSTAT1 p-STAT1α STAT1->pSTAT1 Dimerization Dimerization pSTAT1->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, NOS II) Nuclear_Translocation->Gene_Expression Stress_Stimuli Stress/LPS Upstream_Kinases Upstream Kinases Stress_Stimuli->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 activates p_p38 p-p38 MAPK p38->p_p38 Downstream_Targets Downstream Targets p_p38->Downstream_Targets Proinflammatory_Genes Pro-inflammatory Gene Expression Downstream_Targets->Proinflammatory_Genes S14_95 This compound S14_95->STAT1 inhibits phosphorylation S14_95->p38 inhibits activation

Caption: this compound inhibits the phosphorylation of STAT1α and the activation of p38 MAPK.

Conclusion

The this compound compound represents a promising lead for the development of novel anti-inflammatory agents. Its ability to inhibit both the JAK/STAT and p38 MAP kinase pathways suggests a broad spectrum of potential therapeutic applications. The experimental protocols and data presented in this guide provide a foundation for further investigation into the mechanism of action and preclinical development of this compound. Future studies should focus on elucidating the precise molecular target of this compound and evaluating its efficacy and safety in in vivo models of inflammatory diseases.

References

Unraveling S14-95: A Deep Dive into its Discovery and Scientific Origins

Author: BenchChem Technical Support Team. Date: December 2025

The identifier "S14-95" does not correspond to any known scientific compound, molecule, or drug in publicly available scientific literature. Extensive searches across multiple databases have yielded no results for a substance with this designation within the context of biomedical research or drug development.

The term "this compound" is most prominently associated with the 1995 model of the Nissan 240SX, a popular sports car. It is possible that "this compound" is an internal designation for a compound not yet disclosed in public research, a misinterpretation of a different scientific term, or an error in the query.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the typical process of drug discovery and development, which would be applicable to any novel compound, should "this compound" emerge in the scientific domain in the future.

The Modern Drug Discovery and Development Pipeline: A Conceptual Framework

The journey from a novel idea to a marketable therapeutic is a long, complex, and resource-intensive process. Below is a generalized overview of the key stages.

Discovery and Target Identification

The initial phase involves identifying a biological target—typically a protein, gene, or signaling pathway—that is implicated in a particular disease. This often stems from basic research into the pathophysiology of the disease.

Hypothetical Experimental Workflow: Target Identification

cluster_0 Disease Pathophysiology Studies Genomic_Analysis Genomic/Proteomic Analysis of Diseased Tissue Potential_Targets Identification of Potential Targets Genomic_Analysis->Potential_Targets Literature_Review Literature Review & Data Mining Literature_Review->Potential_Targets Cell-based_Assays Cell-based Screening Assays Cell-based_Assays->Potential_Targets Target_Validation Target Validation Potential_Targets->Target_Validation

Caption: A simplified workflow for identifying and validating a new drug target.

Lead Discovery and Optimization

Once a target is validated, the next step is to find a "lead" molecule that interacts with it in a desired way (e.g., inhibition or activation). This is often achieved through high-throughput screening (HTS) of large chemical libraries.

Table 1: Illustrative Data from a High-Throughput Screening Campaign

Compound IDTarget Binding Affinity (nM)Cellular Potency (IC50, µM)Cytotoxicity (CC50, µM)
Lead_A500.1> 50
Lead_B1200.525
Lead_C80.025

Following the identification of initial "hits," medicinal chemists synthesize and test numerous analogues of these compounds to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Preclinical Development

A promising lead candidate undergoes extensive preclinical testing to assess its safety and efficacy before it can be administered to humans. This involves in vitro (cell-based) and in vivo (animal) studies.

Table 2: Representative Preclinical Study Parameters

Study TypeAnimal ModelKey Endpoints
Efficacy StudyMouse XenograftTumor growth inhibition, survival
Toxicology (Acute)RatMaximum tolerated dose (MTD), organ-specific toxicity
Toxicology (Chronic)DogLong-term safety, histopathology
PharmacokineticsRat, MonkeyHalf-life, bioavailability, clearance

Illustrative Signaling Pathway: A Generic Kinase Inhibitor

cluster_pathway Cellular Signaling Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation S14_95_Hypothetical Hypothetical This compound S14_95_Hypothetical->Kinase_A inhibits

Caption: A hypothetical signaling pathway illustrating how a kinase inhibitor might act.

Clinical Trials

If a compound demonstrates a favorable safety and efficacy profile in preclinical studies, an Investigational New Drug (IND) application is filed with regulatory authorities (e.g., the FDA in the United States) to initiate clinical trials in humans.

  • Phase I: Small trials in healthy volunteers to assess safety, dosage, and how the drug is processed by the body.

  • Phase II: Larger trials in patients to evaluate efficacy and further assess safety.

  • Phase III: Large, multicenter trials to confirm efficacy, monitor side effects, and compare the new drug to standard treatments.

Regulatory Approval and Post-Marketing Surveillance

Following successful Phase III trials, a New Drug Application (NDA) is submitted to the regulatory authorities for approval. If approved, the drug can be marketed. Post-marketing surveillance (Phase IV) continues to monitor the drug's long-term safety and effectiveness.

Conclusion

While the specific discovery and origin of "this compound" remain elusive in the public scientific domain, the established framework of drug discovery and development provides a robust roadmap for the journey of any potential therapeutic. This process, from initial target identification to post-marketing surveillance, is a testament to the rigorous scientific and regulatory standards that ensure the safety and efficacy of new medicines. Researchers and professionals in the field are encouraged to consult peer-reviewed scientific literature and established databases for accurate and up-to-date information on specific compounds. Should information on "this compound" become available, a similar in-depth analysis of its discovery, mechanism of action, and developmental pathway would be warranted.

S14-95: A Novel Modulator of Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S14-95 is a novel natural product isolated from the fungus Penicillium sp. 14-95 that has demonstrated significant biological activity as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][2] This compound has shown potent inhibitory effects on interferon-gamma (IFN-γ)-mediated signal transduction and the expression of key pro-inflammatory enzymes. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies for a professional audience in drug discovery and immunology.

Introduction

This compound was identified during a screening effort for novel inhibitors of IFN-γ-mediated signal transduction.[1][2] Isolated from fermentations of Penicillium sp. 14-95, this small molecule represents a promising lead for the development of new anti-inflammatory therapeutics. The IFN-γ signaling cascade is a critical component of the immune response, and its dysregulation is implicated in a variety of inflammatory and autoimmune disorders. By targeting this pathway, this compound offers a potential mechanism for therapeutic intervention.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the JAK/STAT signaling pathway, a crucial communication route for numerous cytokines and growth factors. Specifically, this compound has been shown to interfere with the phosphorylation of the STAT1α transcription factor.[1][2] This inhibition prevents the translocation of STAT1α to the nucleus and subsequent transcription of IFN-γ-responsive genes.

Furthermore, this compound also exhibits inhibitory effects on the p38 MAP kinase pathway.[1][2] The p38 MAP kinase is a key regulator of the expression of many pro-inflammatory genes. The dual inhibition of both the JAK/STAT and p38 MAP kinase pathways suggests that this compound may exert broad anti-inflammatory effects.

Below is a diagram illustrating the signaling pathways targeted by this compound.

S14_95_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK12 JAK1/JAK2 IFNgR->JAK12 Activates STAT1a STAT1α JAK12->STAT1a Phosphorylates pSTAT1a p-STAT1α STAT1a->pSTAT1a Gene Pro-inflammatory Gene Expression (e.g., COX-2, NOS II) pSTAT1a->Gene Promotes Transcription p38 p38 MAP Kinase pp38 p-p38 p38->pp38 Activation pp38->Gene Promotes Expression S14_95 This compound S14_95->pSTAT1a Inhibits Phosphorylation S14_95->pp38 Inhibits Activation

Caption: this compound inhibits IFN-γ signaling and pro-inflammatory gene expression.

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified in cell-based assays. The following table summarizes the key potency data.

Assay DescriptionCell LineParameterValueReference
Inhibition of IFN-γ mediated SEAP reporter gene expressionHeLa S3IC502.5 - 5 µg/mL (5.4 - 10.8 µM)[1][2]
Inhibition of COX-2 and NOS II expressionJ774 mouse macrophagesConcentration for Inhibition5 µg/mL (10.8 µM)[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide representative protocols for the key experiments cited.

Cell Culture and Maintenance
  • HeLa S3 Cells:

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture: Cells are passaged every 2-3 days upon reaching 80-90% confluency using 0.25% trypsin-EDTA.

  • J774 Mouse Macrophages:

    • Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture: Adherent cells are scraped and re-plated every 2-3 days.

IFN-γ Mediated SEAP Reporter Gene Assay

This assay quantifies the inhibitory effect of this compound on IFN-γ-induced gene expression.

SEAP_Assay_Workflow A Seed HeLa S3 cells with SEAP reporter construct B Incubate for 24 hours A->B C Pre-treat cells with varying concentrations of this compound B->C D Stimulate with IFN-γ C->D E Incubate for 48 hours D->E F Collect supernatant E->F G Measure SEAP activity (e.g., using a chemiluminescent substrate) F->G H Calculate IC50 value G->H

Caption: Workflow for the SEAP reporter gene assay.

Protocol:

  • Cell Seeding: Seed HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-γ-inducible promoter into 96-well plates at a density of 1 x 10^4 cells/well.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • Stimulation: Add 100 µL of medium containing IFN-γ to a final concentration of 10 ng/mL.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Sample Collection: Collect the cell culture supernatant.

  • SEAP Assay: Measure SEAP activity in the supernatant using a commercially available chemiluminescent assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the IFN-γ-induced SEAP expression (IC50) by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic equation.

Inhibition of COX-2 and NOS II Expression in Macrophages

This experiment assesses the effect of this compound on the expression of pro-inflammatory enzymes.

Protocol:

  • Cell Seeding: Seed J774 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with this compound (5 µg/mL) for 1 hour.

  • Stimulation: Stimulate the cells with a combination of lipopolysaccharide (LPS) (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against COX-2, iNOS (NOS II), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of COX-2 and iNOS to the loading control.

Summary and Future Directions

This compound is a promising natural product with potent anti-inflammatory properties. Its ability to inhibit both the JAK/STAT and p38 MAP kinase pathways makes it an attractive candidate for further investigation. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its pharmacological properties through medicinal chemistry efforts, and evaluating its efficacy in in vivo models of inflammatory diseases. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon these initial findings and explore the full therapeutic potential of this compound.

References

S14-95: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S14-95, a secondary metabolite isolated from the fungus Penicillium sp. 14-95, has been identified as a novel inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This technical guide provides an in-depth overview of the known downstream signaling effects of this compound, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts centered on this compound. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided as a reference for future studies.

Core Mechanism of Action: Inhibition of the IFN-γ/JAK/STAT1 Pathway

The primary mechanism of action of this compound is the inhibition of the interferon-gamma (IFN-γ)-mediated signaling pathway. This compound exerts its effect by specifically targeting the phosphorylation of the STAT1α transcription factor. By preventing the phosphorylation of STAT1α, this compound effectively blocks its activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of IFN-γ inducible genes.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data reported for this compound.

Assay TypeCell LineParameterValueMolar EquivalentReference
IFN-γ mediated SEAP Reporter Gene ExpressionHeLa S3IC502.5 - 5 µg/ml5.4 - 10.8 µM[1]
Inhibition of COX-2 and NOS II ExpressionJ774 Mouse MacrophagesConcentration5 µg/ml10.8 µM[1]

Key Downstream Signaling Effects

Inhibition of STAT1α Phosphorylation

As the cornerstone of its activity, this compound directly inhibits the phosphorylation of STAT1α. This prevents the activation of the STAT1 transcription factor in response to IFN-γ stimulation.[1]

Inhibition of p38 MAP Kinase Activation

In addition to its effects on the JAK/STAT pathway, this compound has been shown to inhibit the activation of the p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and in the regulation of proinflammatory gene expression.

Downregulation of Proinflammatory Enzymes

A direct consequence of its signaling inhibition is the downregulation of key proinflammatory enzymes. Specifically, this compound has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS or NOS II) in lipopolysaccharide (LPS) and IFN-γ stimulated mouse macrophages.[1]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its investigation.

S14_95_Signaling_Pathway cluster_Nucleus Nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK JAK IFNgR->JAK STAT1a STAT1α JAK->STAT1a pSTAT1a p-STAT1α STAT1a->pSTAT1a Nucleus Nucleus pSTAT1a->Nucleus S14_95 This compound S14_95->pSTAT1a pp38 p-p38 MAPK S14_95->pp38 p38 p38 MAPK p38->pp38 Proinflammatory_Genes Proinflammatory Gene Expression (COX-2, NOS II) pp38->Proinflammatory_Genes

Caption: this compound inhibits IFN-γ signaling by blocking STAT1α phosphorylation and also inhibits p38 MAPK activation.

Experimental_Workflow Start Start: Isolate this compound from Penicillium sp. 14-95 Cell_Culture Cell Culture (e.g., HeLa S3, J774) Start->Cell_Culture Treatment Treat cells with this compound and/or Stimulants (IFN-γ, LPS) Cell_Culture->Treatment Reporter_Assay Reporter Gene Assay (e.g., SEAP) Treatment->Reporter_Assay Western_Blot Western Blot Analysis (p-STAT1α, p-p38, COX-2, NOS II) Treatment->Western_Blot Data_Analysis Data Analysis (IC50 determination) Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Downstream Effects Data_Analysis->Conclusion

Caption: General experimental workflow for characterizing the signaling effects of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the characterization of this compound, based on standard laboratory practices.

IFN-γ Mediated Reporter Gene Assay in HeLa S3 Cells

Objective: To quantify the inhibitory effect of this compound on IFN-γ induced gene expression.

Materials:

  • HeLa S3 cells

  • SEAP (Secreted Alkaline Phosphatase) reporter plasmid under the control of an IFN-γ inducible promoter

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Recombinant human IFN-γ

  • This compound

  • SEAP assay kit

  • 96-well plates

Protocol:

  • Seed HeLa S3 cells in 96-well plates and allow them to adhere overnight.

  • Transfect the cells with the SEAP reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

  • Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulate the cells with a predetermined optimal concentration of IFN-γ.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Quantify SEAP activity in the supernatant using a SEAP assay kit according to the manufacturer's instructions.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Western Blot for Phosphorylated STAT1α and p38 MAPK

Objective: To qualitatively and semi-quantitatively assess the inhibition of STAT1α and p38 MAPK phosphorylation by this compound.

Materials:

  • HeLa S3 or other suitable cells

  • Cell culture medium

  • Recombinant human IFN-γ or other appropriate stimulus (e.g., anisomycin (B549157) for p38)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-total-STAT1α, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours if necessary.

  • Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IFN-γ or other stimulus for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the phosphorylated protein levels to the total protein levels.

Inhibition of COX-2 and NOS II Expression in J774 Macrophages

Objective: To determine the effect of this compound on the expression of proinflammatory enzymes in macrophages.

Materials:

  • J774 mouse macrophage cell line

  • Cell culture medium (e.g., RPMI-1640) with FBS

  • Lipopolysaccharide (LPS)

  • Recombinant mouse IFN-γ

  • This compound

  • Reagents for Western blot (as described in 5.2) or RT-qPCR.

  • Primary antibodies: anti-COX-2, anti-iNOS/NOS II, and a loading control (e.g., anti-β-actin or anti-GAPDH).

Protocol:

  • Seed J774 cells in 6-well plates and allow them to adhere.

  • Pre-treat the cells with this compound at the desired concentration (e.g., 5 µg/ml) for 1-2 hours.

  • Stimulate the cells with a combination of LPS (e.g., 1 µg/ml) and IFN-γ (e.g., 10 ng/ml).

  • Incubate for an appropriate time to allow for protein expression (e.g., 12-24 hours).

  • Harvest the cells and prepare cell lysates.

  • Perform Western blot analysis as described in section 5.2, using primary antibodies against COX-2 and iNOS.

  • Alternatively, for gene expression analysis, extract total RNA and perform RT-qPCR using primers specific for COX-2 and iNOS.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and immunomodulatory agents. Its defined mechanism of action, centered on the inhibition of the JAK/STAT1 and p38 MAPK pathways, provides a solid foundation for further investigation. Future research should focus on a more comprehensive characterization of its kinase selectivity profile, in vivo efficacy and safety, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The limited availability of data from multiple independent studies highlights the need for further validation and exploration of this compound's biological activities.

References

An In-depth Technical Guide to the Target Protein Binding of S14-95

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the molecular interactions, mechanism of action, and experimental validation of S14-95, a novel inhibitor of the JAK/STAT signaling pathway.

Introduction

This compound is a novel natural compound isolated from the fermentation broth of the fungus Penicillium sp. 14-95, which has been recently reclassified as Aspergillus similanensis[1]. This small molecule has been identified as a potent inhibitor of interferon-gamma (IFN-γ) mediated signal transduction. Its inhibitory action is primarily focused on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade involved in immune responses, inflammation, and cell proliferation. Furthermore, this compound has demonstrated inhibitory effects on the p38 MAP kinase pathway, which is also implicated in inflammatory processes. This dual inhibitory activity makes this compound a compound of significant interest for therapeutic development in inflammatory and autoimmune diseases.

Target Protein and Mechanism of Action

The primary molecular target of this compound is within the JAK/STAT signaling pathway. Specifically, this compound exerts its inhibitory effect by preventing the phosphorylation of the STAT1α transcription factor[1]. In the canonical JAK/STAT pathway initiated by IFN-γ, the binding of IFN-γ to its receptor leads to the activation of Janus kinases (JAKs), which then phosphorylate the intracellular domain of the receptor. This phosphorylation event creates docking sites for STAT1α, which is subsequently phosphorylated by the activated JAKs. Phosphorylated STAT1α dimerizes and translocates to the nucleus to regulate gene expression. This compound intervenes in this process by inhibiting the phosphorylation of STAT1α, thereby blocking the downstream signaling cascade.

In addition to its effects on the JAK/STAT pathway, this compound also inhibits the activation of the p38 mitogen-activated protein (MAP) kinase[1]. The p38 MAP kinase pathway is another crucial signaling route involved in the expression of pro-inflammatory genes. The ability of this compound to modulate both of these pathways highlights its potential as a multi-target anti-inflammatory agent.

Quantitative Data: Bioactivity of this compound

The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

Assay Description Cell Line Parameter Value Reference
Inhibition of IFN-γ mediated secreted alkaline phosphatase (SEAP) reporter gene expressionHeLa S3IC502.5 - 5 µg/ml (5.4 - 10.8 µM)[1]
Inhibition of lipopolysaccharide (LPS)/IFN-γ stimulated expression of cyclooxygenase-2 (COX-2)J774 mouse macrophagesConcentration for inhibition5 µg/ml (10.8 µM)[1]
Inhibition of lipopolysaccharide (LPS)/IFN-γ stimulated expression of inducible nitric oxide synthase (iNOS/NOS II)J774 mouse macrophagesConcentration for inhibition5 µg/ml (10.8 µM)[1]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the signaling pathways affected by this compound and pinpoint its site of action.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK JAK IFNgR->JAK activates STAT1a STAT1α JAK->STAT1a phosphorylates pSTAT1a p-STAT1α Dimer STAT1α Dimer pSTAT1a->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene Gene Expression (e.g., SEAP reporter) S14_95 This compound S14_95->JAK inhibits phosphorylation

Figure 1: Inhibition of the JAK/STAT pathway by this compound.

p38_MAPK_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS, IFN-γ) UpstreamKinases Upstream Kinases (MKK3/6) Stimuli->UpstreamKinases p38 p38 MAP Kinase UpstreamKinases->p38 activates p_p38 Activated p-p38 Downstream Downstream Targets (Transcription Factors) p_p38->Downstream ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Downstream->ProInflammatory S14_95 This compound S14_95->p38 inhibits activation

Figure 2: Inhibition of the p38 MAP kinase pathway by this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available. However, based on the published research, the following outlines the key experimental methodologies employed.

Screening for Inhibitors of IFN-γ Mediated Signal Transduction

This assay was used for the initial identification of this compound.

  • Objective: To identify compounds that inhibit the IFN-γ signaling pathway.

  • Cell Line: HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-γ responsive promoter.

  • General Procedure:

    • Seed HeLa S3-SEAP cells in microtiter plates.

    • Treat cells with varying concentrations of the test compound (e.g., this compound).

    • Stimulate the cells with IFN-γ to induce the signaling cascade and reporter gene expression.

    • Incubate for a sufficient period to allow for SEAP expression and secretion into the culture medium.

    • Collect the cell culture supernatant.

    • Quantify SEAP activity using a colorimetric or chemiluminescent substrate.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the SEAP signal by 50%.

Screening_Workflow A Seed HeLa S3-SEAP cells B Add this compound (various concentrations) A->B C Stimulate with IFN-γ B->C D Incubate C->D E Collect Supernatant D->E F Measure SEAP Activity E->F G Calculate IC50 F->G

Figure 3: Workflow for screening inhibitors of IFN-γ signaling.
Inhibition of Pro-inflammatory Enzyme Expression

This assay was used to confirm the anti-inflammatory activity of this compound.

  • Objective: To determine if this compound can inhibit the expression of pro-inflammatory enzymes COX-2 and iNOS.

  • Cell Line: J774 mouse macrophages.

  • General Procedure:

    • Culture J774 macrophages.

    • Pre-treat the cells with this compound at a specific concentration (e.g., 5 µg/ml).

    • Stimulate the cells with a combination of lipopolysaccharide (LPS) and IFN-γ to induce the expression of COX-2 and iNOS.

    • After an appropriate incubation period, lyse the cells.

    • Analyze the cell lysates for the expression levels of COX-2 and iNOS using methods such as Western blotting or quantitative PCR.

    • Compare the expression levels in this compound treated cells to untreated, stimulated controls.

Conclusion

This compound is a promising natural product with a distinct mechanism of action targeting key inflammatory signaling pathways. Its ability to inhibit STAT1α phosphorylation and p38 MAP kinase activation provides a strong rationale for its further investigation as a potential therapeutic agent for a range of inflammatory and autoimmune disorders. The data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration and development of this compound and related compounds. Future studies should focus on elucidating the precise binding site of this compound, determining its binding affinity through biophysical methods, and evaluating its efficacy and safety in preclinical in vivo models.

References

S14-95: A Fungal Meroterpenoid with Potent JAK/STAT Pathway Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kaiserslautern, Germany – A novel fungal secondary metabolite, designated S14-95, has been identified and characterized as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Isolated from fermentations of the imperfect fungus Penicillium sp. 14-95, this compound, also known as Phenylpyropene C, demonstrates significant potential for the development of new therapeutic agents targeting inflammatory and immune-related disorders.

This compound, with the molecular formula C₂₈H₃₄O₅ and a molecular weight of 450.57 g/mol , exhibits a distinctive molecular structure that underpins its biological activity. The structure was elucidated through extensive spectroscopic analysis.

Physicochemical and Biological Properties

This compound has been characterized by several key physicochemical and biological parameters, highlighting its potential as a lead compound in drug discovery.

PropertyValueReference
Molecular Formula C₂₈H₃₄O₅[1]
Molecular Weight 450.57 g/mol [1]
CAS Number 419532-92-6[1]
Biological Source Penicillium sp. 14-95[2][3]
Appearance Data not available
Solubility Data not available
Melting Point Data not available[1]
Boiling Point (Predicted) 559.0 ± 50.0 °C[1]
Density (Predicted) 1.20 ± 0.1 g/cm³[1]

Potent and Selective Inhibitory Activity

This compound has demonstrated significant inhibitory effects on key inflammatory pathways. The compound's bioactivity has been quantified through various in vitro assays.

ActivityIC₅₀ ValueCell Line/SystemReference
IFN-γ Mediated Reporter Gene Expression 5.4 - 10.8 µM (2.5 - 5 µg/ml)HeLa S3 cells[3]
COX-2 and iNOS II Expression 10.8 µM (5 µg/ml)LPS/IFN-γ stimulated J774 mouse macrophages[3]
Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition 16.0 µM[4]

Mechanism of Action: Targeting the JAK/STAT and p38 MAP Kinase Pathways

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades.[3] The primary mechanism of action is the inhibition of the JAK/STAT pathway, a central communication route for many cytokines and growth factors involved in inflammation and immunity.[3] Specifically, this compound has been shown to inhibit the phosphorylation of the STAT1α transcription factor, a key step in the activation of this pathway.[3]

Furthermore, this compound also inhibits the activation of the p38 MAP kinase.[3] The p38 MAP kinase pathway is another crucial regulator of the expression of numerous pro-inflammatory genes.[3] By targeting both the JAK/STAT and p38 MAP kinase pathways, this compound can effectively suppress the production of downstream inflammatory mediators.

S14_95_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor JAK JAK IFN-γ Receptor->JAK STAT1α STAT1α JAK->STAT1α Phosphorylation p-STAT1α p-STAT1α STAT1α->p-STAT1α Gene Expression Gene Expression p-STAT1α->Gene Expression Dimerization & Translocation p38 MAPK p38 MAPK Pro-inflammatory Genes\n(COX-2, iNOS) Pro-inflammatory Genes (COX-2, iNOS) p38 MAPK->Pro-inflammatory Genes\n(COX-2, iNOS) Activates p-p38 MAPK p-p38 MAPK S14_95 This compound S14_95->JAK Inhibits S14_95->p38 MAPK Inhibits Activation Gene Expression->Pro-inflammatory Genes\n(COX-2, iNOS)

Inhibitory action of this compound on the JAK/STAT and p38 MAPK signaling pathways.

Experimental Protocols

The biological activities of this compound were determined using a series of established in vitro assays. The following provides an overview of the methodologies employed.

Inhibition of IFN-γ Mediated Reporter Gene Expression

A reporter gene assay was utilized to screen for inhibitors of interferon-gamma (IFN-γ) dependent gene expression.[5]

experimental_workflow_reporter_gene A HeLa S3 cells transiently transfected with a γ-activated site (GAS)/interferon-stimulated response element-driven reporter gene construct B Treatment with IFN-γ and varying concentrations of this compound A->B C Incubation B->C D Measurement of reporter gene product (e.g., secreted alkaline phosphatase - SEAP) C->D E Calculation of IC₅₀ value D->E

Workflow for the IFN-γ mediated reporter gene expression assay.

Methodology:

  • Cell Culture and Transfection: HeLa S3 cells are transiently transfected with a plasmid containing a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP) under the control of a gamma-activated site (GAS) and interferon-stimulated response element (ISRE). These elements are activated by the STAT1 pathway upon IFN-γ stimulation.[5]

  • Treatment: The transfected cells are treated with a constant concentration of IFN-γ to induce reporter gene expression. Concurrently, varying concentrations of this compound are added to the cell cultures.

  • Incubation: The cells are incubated for a specific period to allow for gene expression and accumulation of the reporter protein.

  • Quantification: The amount of the reporter protein in the cell culture supernatant is quantified using a suitable detection method (e.g., colorimetric or chemiluminescent assay for SEAP).

  • Data Analysis: The percentage of inhibition of reporter gene expression is calculated for each concentration of this compound relative to the control (IFN-γ stimulation without inhibitor). The IC₅₀ value is then determined from the dose-response curve.

Inhibition of COX-2 and iNOS Expression

The effect of this compound on the expression of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) was assessed in stimulated macrophages.[3]

Methodology:

  • Cell Culture and Stimulation: The murine macrophage cell line J774 is cultured and stimulated with lipopolysaccharide (LPS) and IFN-γ to induce the expression of COX-2 and iNOS.

  • Treatment: The cells are co-treated with the stimulating agents and varying concentrations of this compound.

  • Incubation: The cells are incubated for a period sufficient to allow for the transcription and translation of the target enzymes.

  • Analysis of Expression:

    • mRNA Levels: Total RNA is extracted from the cells, and the levels of COX-2 and iNOS mRNA are quantified using methods such as Northern blotting or quantitative real-time PCR (qRT-PCR).

    • Protein Levels: Cell lysates are prepared, and the protein levels of COX-2 and iNOS are determined by Western blotting using specific antibodies.

    • NO Production (for iNOS activity): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess assay as an indicator of iNOS enzymatic activity.

  • Data Analysis: The inhibitory effect of this compound on the expression of COX-2 and iNOS and on NO production is quantified, and the IC₅₀ values are calculated.

Inhibition of STAT1α Phosphorylation and p38 MAP Kinase Activation

To elucidate the mechanism of action, the effect of this compound on the phosphorylation status of key signaling proteins was investigated.[3]

Methodology:

  • Cell Culture and Stimulation: A suitable cell line (e.g., A549/8 cells) is stimulated with cytokines to activate the JAK/STAT and p38 MAP kinase pathways.[5]

  • Treatment: The cells are pre-treated with this compound for a specific duration before stimulation.

  • Cell Lysis: After stimulation, the cells are lysed to extract total cellular proteins.

  • Western Blot Analysis: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The phosphorylation status of STAT1α and p38 MAP kinase is detected using phospho-specific antibodies that recognize the activated forms of these proteins. Total protein levels of STAT1α and p38 are also measured as loading controls.

  • Data Analysis: The band intensities of the phosphorylated proteins are quantified and normalized to the total protein levels. The percentage of inhibition of phosphorylation by this compound is then determined.

Future Perspectives

The discovery of this compound as a dual inhibitor of the JAK/STAT and p38 MAP kinase pathways presents a promising avenue for the development of novel anti-inflammatory and immunomodulatory drugs. Its unique chemical scaffold, derived from a natural source, offers a valuable starting point for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to fully assess its therapeutic potential in treating a range of diseases characterized by aberrant inflammatory responses.

References

S14-95: A Novel Fungal Metabolite with Potent Immunomodulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

S14-95, a novel compound isolated from the fungus Penicillium sp. 14-95, has emerged as a potent inhibitor of key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the research applications of this compound in immunology, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its investigation. This compound exhibits significant inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway. These activities translate to the suppression of pro-inflammatory mediators, highlighting its potential as a lead compound for the development of new anti-inflammatory and immunomodulatory therapeutics.

Core Mechanism of Action: Dual Inhibition of Pro-Inflammatory Pathways

This compound exerts its immunomodulatory effects primarily through the inhibition of two critical signaling cascades involved in the inflammatory response: the JAK/STAT pathway and the p38 MAPK pathway.

Inhibition of the IFN-γ-mediated JAK/STAT Pathway

Interferon-gamma (IFN-γ) is a pivotal cytokine in both innate and adaptive immunity. However, its dysregulation can lead to chronic inflammation. This compound has been shown to be a novel inhibitor of the JAK/STAT pathway, a principal signaling cascade activated by IFN-γ. The mechanism of inhibition by this compound involves the suppression of the phosphorylation of the STAT1α transcription factor. This prevents the translocation of STAT1α to the nucleus and the subsequent transcription of IFN-γ-inducible genes, which are often pro-inflammatory in nature.

Attenuation of the p38 MAPK Signaling Cascade

The p38 MAPK pathway is another central regulator of inflammatory responses. It is activated by various cellular stressors and pro-inflammatory cytokines, leading to the expression of numerous inflammatory genes. Research has demonstrated that this compound also inhibits the activation of p38 MAP kinase. By targeting this pathway, this compound can further curtail the production of pro-inflammatory mediators, contributing to its overall anti-inflammatory profile.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the key quantitative data available.

Assay Cell Line Parameter Value (µg/mL) Value (µM) Reference
Inhibition of IFN-γ Mediated Reporter Gene ExpressionHeLa S3 cellsIC502.5 - ~55.4 - ~10.8[1]
Assay Cell Line Stimulus Inhibitory Concentration (µg/mL) Inhibitory Concentration (µM) Reference
Inhibition of Pro-inflammatory Enzyme Expression (COX-2 and NOS II)J774 mouse macrophagesLPS/IFN-γ510.8[1]

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and a typical experimental workflow for its characterization, the following diagrams have been generated using the DOT language.

S14_95_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK JAK IFNGR->JAK Activation STAT1a STAT1α JAK->STAT1a Phosphorylation pSTAT1a p-STAT1α ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) pSTAT1a->ProInflammatory_Genes Transcription p38 p38 MAPK pp38 p-p38 MAPK pp38->ProInflammatory_Genes Transcription S14_95 This compound S14_95->JAK Inhibition S14_95->p38 Inhibition IFN_gamma IFN-γ IFN_gamma->IFNGR LPS LPS LPS->p38 Activation

Caption: this compound inhibits IFN-γ and LPS induced pro-inflammatory gene expression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells (e.g., HeLa S3, J774) Pre_incubation Pre-incubate with this compound Cell_Seeding->Pre_incubation Stimulation Stimulate with IFN-γ and/or LPS Pre_incubation->Stimulation SEAP_Assay SEAP Reporter Assay Stimulation->SEAP_Assay Western_Blot Western Blot (p-STAT1, p-p38) Stimulation->Western_Blot qPCR RT-qPCR (COX-2, iNOS mRNA) Stimulation->qPCR ELISA ELISA (Pro-inflammatory Cytokines) Stimulation->ELISA Data_Quantification Quantify Results SEAP_Assay->Data_Quantification Western_Blot->Data_Quantification qPCR->Data_Quantification ELISA->Data_Quantification IC50_Calculation Calculate IC50 Data_Quantification->IC50_Calculation

Caption: General workflow for evaluating the immunomodulatory activity of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's immunomodulatory properties.

SEAP Reporter Gene Assay for IFN-γ Pathway Inhibition

This assay is used to quantify the inhibitory effect of this compound on the IFN-γ signaling pathway.

  • Cell Line: HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-γ inducible promoter.

  • Materials:

    • HeLa S3-SEAP cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Recombinant human IFN-γ

    • This compound compound

    • SEAP detection reagent (e.g., p-nitrophenyl phosphate)

    • 96-well cell culture plates

    • Microplate reader

  • Protocol:

    • Seed HeLa S3-SEAP cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.

    • Add IFN-γ to a final concentration of 10 ng/mL to all wells except the negative control.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • Collect the cell culture supernatant.

    • Add the SEAP detection reagent to the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Inhibition of STAT1α Phosphorylation by Western Blot

This protocol details the detection of this compound's effect on STAT1α phosphorylation.

  • Cell Line: J774 mouse macrophages or other IFN-γ responsive cells.

  • Materials:

    • J774 cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Recombinant murine IFN-γ

    • This compound compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-total-STAT1α, anti-β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Plate J774 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 10 ng/mL of IFN-γ for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-STAT1α overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT1α and a loading control like β-actin.

Inhibition of p38 MAPK Activation by Western Blot

This protocol is for assessing the inhibitory effect of this compound on p38 MAPK phosphorylation.

  • Cell Line: J774 mouse macrophages or other LPS-responsive cells.

  • Materials:

    • J774 cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Lipopolysaccharide (LPS)

    • This compound compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Follow steps 1-7 as in the STAT1α phosphorylation protocol.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Follow steps 9-11 as in the STAT1α phosphorylation protocol, re-probing for total p38 MAPK and a loading control.

Inhibition of COX-2 and iNOS Expression in Macrophages

This protocol describes how to measure the effect of this compound on the expression of pro-inflammatory enzymes.

  • Cell Line: J774 mouse macrophages.

  • Materials:

    • J774 cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • LPS and IFN-γ

    • This compound compound

    • For Western Blot: Lysis buffer, primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.

    • For RT-qPCR: RNA extraction kit, cDNA synthesis kit, qPCR primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH), qPCR master mix.

  • Protocol (Western Blot):

    • Plate J774 cells and grow to 80-90% confluency.

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 12-24 hours.

    • Lyse the cells and perform Western blotting as described in the previous protocols, using antibodies against COX-2 and iNOS.

  • Protocol (RT-qPCR):

    • Follow steps 1-3 of the Western Blot protocol for cell treatment.

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative PCR using primers for COX-2, iNOS, and a housekeeping gene.

    • Analyze the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of immunomodulatory drugs. Its dual-inhibitory action on the JAK/STAT and p38 MAPK pathways provides a robust mechanism for suppressing inflammation. The data presented in this guide underscore its potential for therapeutic applications in inflammatory and autoimmune diseases. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to optimize its therapeutic potential. The detailed protocols provided herein offer a solid foundation for researchers to further investigate the immunological applications of this compound and similar natural products.

References

An In-depth Technical Guide to S14-95 and Its Effect on Cytokine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S14-95 is a novel small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, demonstrating a significant impact on cytokine-mediated cellular responses. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for studying its effects. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate and potentially exploit the therapeutic utility of this compound in contexts of aberrant cytokine signaling, such as inflammatory diseases and cancer.

Introduction to this compound

This compound is a compound isolated from the fungus Penicillium sp. that has been identified as a potent inhibitor of interferon-gamma (IFN-γ)-mediated signal transduction.[1] Its primary mechanism of action involves the modulation of the JAK/STAT pathway, a critical signaling cascade in the cellular response to a wide array of cytokines and growth factors. By interfering with this pathway, this compound effectively attenuates the expression of pro-inflammatory enzymes and other downstream targets of cytokine signaling.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

Cytokine binding to their cognate receptors initiates a signaling cascade that typically involves the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

This compound exerts its inhibitory effects by specifically targeting the phosphorylation of STAT1α, a key mediator of IFN-γ signaling.[1] By preventing the phosphorylation of STAT1α, this compound blocks its activation and subsequent nuclear translocation, thereby inhibiting the transcription of IFN-γ-inducible genes. This targeted inhibition leads to a reduction in the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, this compound has been shown to inhibit the activation of p38 MAP kinase, another important pathway involved in the expression of pro-inflammatory genes.[1]

S14_95_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor Binds JAK JAK IFN-γ Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates p-STAT1 (Dimer) p-STAT1 (Dimer) STAT1->p-STAT1 (Dimer) Dimerizes GAS GAS p-STAT1 (Dimer)->GAS Translocates & Binds This compound This compound This compound->JAK Inhibits iNOS, COX-2, etc. iNOS, COX-2, etc. GAS->iNOS, COX-2, etc. Induces Transcription

Figure 1: Mechanism of action of this compound on the IFN-γ signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular assays. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).

Table 1: Inhibition of IFN-γ-Mediated Reporter Gene Expression by this compound

Cell LineReporter GeneIC50 (µg/mL)IC50 (µM)Reference
HeLa S3Secreted Alkaline Phosphatase (SEAP)2.5 - 55.4 - 10.8[1]

Table 2: Inhibition of Pro-inflammatory Enzyme Expression by this compound

Cell LineTarget EnzymeConcentration for InhibitionReference
J774 Mouse MacrophagesCOX-2 and iNOS5 µg/mL (10.8 µM)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cytokine signaling.

IFN-γ Dependent Reporter Gene Assay

This assay is used to quantify the inhibitory effect of this compound on the IFN-γ signaling pathway by measuring the expression of a reporter gene under the control of a STAT1-responsive promoter element (e.g., Gamma-Activated Site - GAS).

Materials:

  • HeLa cells (or other suitable cell line)

  • GAS-Luciferase reporter lentivirus or plasmid

  • Puromycin (for selection of stable cell lines)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Recombinant human IFN-γ

  • This compound

  • 96-well white, clear-bottom microplates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Transduction/Transfection:

    • Seed HeLa cells in a 96-well plate.

    • Transduce cells with the GAS-Luciferase reporter lentivirus according to the manufacturer's instructions.[2]

    • Alternatively, transfect cells with a GAS-Luciferase reporter plasmid using a suitable transfection reagent.

    • For stable cell line generation, select transduced/transfected cells with puromycin.

  • Cell Seeding:

    • Seed the stable GAS-Luciferase reporter cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.

  • IFN-γ Stimulation:

    • Add recombinant human IFN-γ to the wells to a final concentration known to induce a robust reporter signal (e.g., 10 ng/mL). Include a set of wells without IFN-γ as a negative control.

    • Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the IFN-γ-stimulated signal to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Reporter_Assay_Workflow A Seed GAS-Luciferase Reporter Cells B Treat with this compound A->B C Stimulate with IFN-γ B->C D Incubate C->D E Add Luciferase Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50) F->G

References

Methodological & Application

Application Notes and Protocols for S14-95 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: S14-95 is a novel compound isolated from the fungus Penicillium sp. 14-95 that has been identified as a potent inhibitor of the JAK/STAT signaling pathway.[1][2] This pathway is a critical regulator of immune responses and inflammation, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders. This compound exerts its effects by inhibiting the interferon-gamma (IFN-γ)-mediated phosphorylation of the STAT1α transcription factor and the activation of p38 MAP kinase.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Mechanism of Action Overview:

This compound has been shown to inhibit the following key cellular events:

  • IFN-γ-mediated signal transduction.[1][2]

  • Phosphorylation of STAT1α.[2]

  • Activation of p38 MAP kinase.[2]

  • Expression of pro-inflammatory enzymes COX-2 and iNOS (NOS II).[1][2]

Data Presentation

Table 1: Summary of this compound In Vitro Activity

Assay TypeCell LineTarget Pathway/MoleculeReadoutIC50 / Effective ConcentrationReference
Reporter Gene AssayHeLa S3IFN-γ mediated signal transductionSecreted Alkaline Phosphatase (SEAP) expression2.5 - 5 µg/mL (5.4 - 10.8 µM)[1][2]
Pro-inflammatory Enzyme ExpressionJ774 Mouse MacrophagesLPS/IFN-γ induced expressionCOX-2 and iNOS protein levelsInhibition observed at 5 µg/mL (10.8 µM)[1][2]
STAT1α Phosphorylation-IFN-γ dependent signalingPhospho-STAT1α levels-[2]
p38 MAP Kinase Activation-Pro-inflammatory signalingPhospho-p38 MAP Kinase levels-[2]

Experimental Protocols

Protocol 1: IFN-γ-Mediated SEAP Reporter Gene Assay

This assay is designed to quantify the inhibitory effect of this compound on the IFN-γ signaling pathway using a secreted alkaline phosphatase (SEAP) reporter system in HeLa S3 cells.

Materials:

  • HeLa S3 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human IFN-γ

  • This compound compound

  • SEAP assay kit

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Culture: Culture HeLa S3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed HeLa S3 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add IFN-γ to each well at a final concentration of 10 ng/mL to induce the signaling pathway.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • SEAP Measurement: Collect the cell culture supernatant and measure the SEAP activity according to the manufacturer's instructions of the SEAP assay kit.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Protocol 2: Western Blot Analysis of STAT1α and p38 Phosphorylation

This protocol details the procedure to assess the effect of this compound on the phosphorylation of STAT1α and p38 MAP kinase in response to IFN-γ stimulation.

Materials:

  • J774 mouse macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant murine IFN-γ

  • Lipopolysaccharide (LPS)

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT1α, anti-STAT1α, anti-phospho-p38, anti-p38, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Culture and Treatment: Culture J774 cells and seed them in 6-well plates. Once confluent, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a combination of LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Analysis of COX-2 and iNOS Expression

This protocol is used to determine the inhibitory effect of this compound on the expression of the pro-inflammatory enzymes COX-2 and iNOS in macrophages.

Materials:

  • J774 mouse macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS and IFN-γ

  • This compound compound

  • Materials for Western blotting (as described in Protocol 2)

  • Primary antibodies: anti-COX-2, anti-iNOS, anti-β-actin

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as in Protocol 2 for cell culture and pre-treatment with this compound.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 18-24 hours to induce COX-2 and iNOS expression.

  • Cell Lysis and Western Blotting: Follow the cell lysis and Western blotting procedures as described in Protocol 2. Use primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities for COX-2 and iNOS and normalize them to the loading control.

Mandatory Visualization

S14_95_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-g IFN-γ IFNGR IFN-γ Receptor IFN-g->IFNGR JAK JAK IFNGR->JAK STAT1a STAT1α JAK->STAT1a phosphorylates p38 p38 MAPK JAK->p38 pSTAT1a p-STAT1α pp38 p-p38 MAPK Gene Pro-inflammatory Gene Expression (COX-2, iNOS) pSTAT1a->Gene pp38->Gene S14_95 This compound S14_95->JAK inhibits S14_95->p38 inhibits activation

Caption: this compound inhibits the IFN-γ induced JAK/STAT and p38 MAPK signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_reporter Reporter Assay cluster_western Western Blot cluster_analysis Data Analysis A1 Seed HeLa S3 or J774 Macrophages A2 Pre-treat with this compound A1->A2 A3 Stimulate with IFN-γ and/or LPS A2->A3 B1 Measure SEAP Activity A3->B1 B2 Cell Lysis & Protein Quantification A3->B2 C1 Calculate IC50 B1->C1 B3 SDS-PAGE & Blotting B2->B3 B4 Probe with Antibodies (p-STAT1, p-p38, COX-2, iNOS) B3->B4 C2 Quantify Protein Expression/Phosphorylation B4->C2

Caption: General experimental workflow for in vitro characterization of this compound.

References

Application Notes and Protocols for S14-95 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S14-95 is a novel small molecule inhibitor isolated from the fungus Penicillium sp. 14-95. It functions as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway and also exhibits inhibitory effects on the p38 mitogen-activated protein kinase (MAPK) pathway.[1] These pathways are crucial in mediating cellular responses to a variety of stimuli, including cytokines and stress, and are implicated in inflammatory responses, immune regulation, and cell proliferation. Dysregulation of the JAK/STAT and p38 MAPK pathways is associated with numerous diseases, making this compound a valuable tool for research and a potential candidate for therapeutic development.

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its effects on the human cervical cancer cell line HeLa S3 and the murine macrophage cell line J774.

Data Presentation

Summary of this compound In Vitro Activity
ParameterCell LineStimulationAssayValueReference
IC50HeLa S3IFN-γSEAP Reporter Gene Expression2.5 - 5.0 µg/mL (5.4 - 10.8 µM)[1]
InhibitionJ774LPS/IFN-γCOX-2 and NOS II ExpressionEffective at 5 µg/mL (10.8 µM)[1]

Signaling Pathways

This compound primarily targets two key signaling pathways: the IFN-γ-induced JAK/STAT pathway and the p38 MAPK pathway.

IFN-γ/JAK/STAT Signaling Pathway

Interferon-gamma (IFN-γ) binding to its receptor (IFNGR) activates associated Janus kinases (JAK1 and JAK2). These kinases phosphorylate the receptor, creating docking sites for the signal transducer and activator of transcription 1 (STAT1). STAT1 is then phosphorylated, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences to regulate gene expression. This compound inhibits the phosphorylation of the STAT1α transcription factor.[1]

IFN_gamma_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFNGR IFNGR IFN-gamma->IFNGR Binds JAK1/2 JAK1/2 IFNGR->JAK1/2 Activates STAT1a_inactive STAT1α JAK1/2->STAT1a_inactive Phosphorylates STAT1a_p p-STAT1α STAT1a_inactive->STAT1a_p STAT1a_dimer p-STAT1α Dimer STAT1a_p->STAT1a_dimer Dimerizes Gene Expression Gene Expression STAT1a_dimer->Gene Expression Translocates & Activates This compound This compound This compound->STAT1a_inactive Inhibits Phosphorylation

IFN-γ/JAK/STAT Signaling Pathway Inhibition by this compound.
p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by various cellular stresses and inflammatory cytokines. This leads to a cascade of protein kinase activations, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors, regulating the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of p38 MAP kinase.[1]

p38_MAPK_Pathway Stress/Cytokines Stress/Cytokines Upstream Kinases Upstream Kinases Stress/Cytokines->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Activates Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Phosphorylates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Downstream Targets->Pro-inflammatory Gene Expression This compound This compound This compound->p38 MAPK Inhibits Activation

p38 MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

It is crucial to properly dissolve this compound to ensure accurate and reproducible results.

  • Solvent Selection : this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM. To prepare a 10 mM stock solution of this compound (MW: 450.6 g/mol ), dissolve 4.506 mg of this compound in 1 mL of DMSO.

  • Dissolution : Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may aid dissolution.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

General Cell Culture and this compound Treatment Workflow

The following diagram outlines the general workflow for treating cells with this compound and performing downstream analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Cells to Desired Confluency Prepare_S14_95 Prepare this compound Working Solution Pre_treatment Pre-treat with this compound or Vehicle Prepare_S14_95->Pre_treatment Stimulation Stimulate with IFN-γ or LPS/IFN-γ Pre_treatment->Stimulation Harvest_Cells Harvest Cells/Supernatant Stimulation->Harvest_Cells Downstream_Assay Perform Downstream Assays Harvest_Cells->Downstream_Assay

General Experimental Workflow for this compound Treatment.

Protocol 1: Inhibition of IFN-γ-induced STAT1α Phosphorylation in HeLa S3 Cells

This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of STAT1α in response to IFN-γ stimulation in HeLa S3 cells.

Materials:

  • HeLa S3 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human IFN-γ

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-total-STAT1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HeLa S3 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Pre-treatment:

    • Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Remove the medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate for 1-2 hours at 37°C.

  • IFN-γ Stimulation:

    • Add IFN-γ to each well to a final concentration of 10-100 ng/mL.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-STAT1α (Tyr701) primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-STAT1α antibody as a loading control.

Protocol 2: Inhibition of LPS/IFN-γ-induced COX-2 and NOS II Expression in J774 Macrophages

This protocol describes how to evaluate the effect of this compound on the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS II) in J774 murine macrophages stimulated with lipopolysaccharide (LPS) and IFN-γ.

Materials:

  • J774 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Recombinant murine IFN-γ

  • Reagents for RNA extraction and qRT-PCR (optional, for gene expression analysis)

  • Lysis buffer, reagents for Western blotting (as in Protocol 1)

  • Primary antibodies: anti-COX-2, anti-NOS II, and a loading control (e.g., anti-β-actin)

Procedure:

  • Cell Seeding: Plate J774 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • This compound Pre-treatment:

    • Prepare working solutions of this compound and a vehicle control in complete growth medium.

    • Pre-treat the cells with this compound or vehicle for 1-2 hours at 37°C.

  • LPS/IFN-γ Stimulation:

    • Add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the wells.

    • Incubate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.

  • Analysis of COX-2 and NOS II Expression:

    • For Western Blot Analysis: Follow steps 4-6 of Protocol 1, using primary antibodies against COX-2 and NOS II.

    • For qRT-PCR Analysis (Optional):

      • Harvest the cells and extract total RNA using a suitable kit.

      • Synthesize cDNA from the RNA.

      • Perform quantitative real-time PCR using primers specific for COX-2, NOS II, and a housekeeping gene (e.g., GAPDH).

Protocol 3: p38 MAPK Activity Assay

This protocol provides a general method to assess the inhibitory effect of this compound on p38 MAPK activity, which can be adapted for either in vitro kinase assays or cell-based assays.

Materials:

  • Cells of interest (e.g., J774 or HeLa S3)

  • This compound stock solution

  • Stimulus for p38 MAPK activation (e.g., anisomycin, UV radiation, or LPS/IFN-γ)

  • p38 MAPK activity assay kit (e.g., based on phosphorylation of a substrate like ATF2)

  • Lysis buffer and reagents for Western blotting (if detecting downstream substrate phosphorylation)

Procedure (Cell-Based Assay):

  • Cell Culture and Treatment:

    • Seed and culture cells as described in the previous protocols.

    • Pre-treat with this compound or vehicle for 1-2 hours.

    • Stimulate the cells to activate the p38 MAPK pathway (e.g., 30 minutes with a suitable agonist).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as previously described.

  • p38 MAPK Activity Measurement:

    • Using a Kinase Assay Kit: Follow the manufacturer's instructions to measure p38 kinase activity in the cell lysates. This typically involves immunoprecipitating p38 and then performing an in vitro kinase reaction with a specific substrate.

    • By Western Blot for Downstream Substrates: Analyze the phosphorylation of a known downstream target of p38 MAPK, such as MAPKAPK2 or ATF2, by Western blotting using phospho-specific antibodies.

Conclusion

This compound is a valuable research tool for investigating the roles of the JAK/STAT and p38 MAPK signaling pathways in various cellular processes. The protocols provided here offer a framework for studying the effects of this compound in cell culture. Researchers should optimize conditions such as inhibitor concentration, treatment duration, and stimulus concentration for their specific cell type and experimental goals.

References

Application Notes and Protocols for S14-95 in Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing S14-95, a potent inhibitor of the JAK/STAT and p38 MAPK signaling pathways, for in vitro inflammation studies. Detailed protocols for key experiments are provided to facilitate the investigation of its anti-inflammatory properties.

Introduction

This compound is a novel compound isolated from the fungus Penicillium sp. 14-95 that has demonstrated significant anti-inflammatory activity. It functions by inhibiting the phosphorylation of STAT1α, a key transcription factor in the interferon-gamma (IFN-γ) signaling pathway, and by blocking the activation of p38 MAP kinase.[1] This dual mechanism of action leads to the downstream suppression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), making this compound a promising candidate for further investigation in inflammatory disease models.[1]

Data Presentation

The following tables summarize the known inhibitory activities of this compound and provide a template for presenting dose-response data from experimental studies.

Table 1: Known Inhibitory Concentrations of this compound

AssayCell LineIC50Reference
IFN-γ mediated SEAP Reporter Gene ExpressionHeLa S32.5 - 5.0 µg/mL (5.4 - 10.8 µM)[1]

Table 2: Template for Dose-Response Analysis of this compound on Inflammatory Markers

Concentration (µM)% Inhibition of COX-2 Expression% Inhibition of iNOS Expression% Inhibition of TNF-α Secretion% Inhibition of IL-6 Secretion
0.1
1
5
10
25
50

Note: The data in Table 2 are placeholders and should be replaced with experimental results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

This compound inhibits key inflammatory signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed J774 or RAW 264.7 macrophages B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS and IFN-γ B->C D Collect Cell Lysates C->D E Collect Supernatants C->E F Western Blot (p-STAT1, p-p38) D->F G RT-qPCR (COX-2, iNOS mRNA) D->G H ELISA (TNF-α, IL-6) E->H

General workflow for evaluating this compound's anti-inflammatory effects.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound's anti-inflammatory effects in murine macrophage cell lines such as J774 or RAW 264.7.

Protocol 1: Macrophage Culture and Stimulation

Materials:

  • J774 or RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant murine Interferon-gamma (IFN-γ)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding: Culture J774 or RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2. Seed the cells in tissue culture plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

  • Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate the cells for the desired time points. For gene expression analysis (RT-qPCR), a 4-6 hour incubation is typical. For protein expression (Western blot) and cytokine secretion (ELISA), a 12-24 hour incubation is recommended.

Protocol 2: Western Blot for Phosphorylated STAT1α and p38 MAPK

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-total-STAT1, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for COX-2 and iNOS Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for murine Ptgs2 (COX-2), Nos2 (iNOS), and a reference gene (e.g., Actb or Gapdh)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: After treatment, extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes (COX-2 and iNOS) compared to the control group, normalized to the reference gene.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

Materials:

  • ELISA kits for murine TNF-α and IL-6

  • Microplate reader

Procedure:

  • Sample Collection: After the desired incubation period, collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

  • Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine in the samples based on the standard curve.

By following these protocols, researchers can effectively characterize the anti-inflammatory properties of this compound and elucidate its mechanism of action in vitro.

References

Application Notes and Protocols for S14-95 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Inhibitor of the JAK/STAT Signaling Pathway

These application notes provide a comprehensive overview of the current understanding of S14-95, a novel natural product inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. Due to the absence of publicly available in vivo data for this compound in mouse models, this document outlines the known in vitro activity and provides generalized protocols for the administration of experimental compounds to mice that can be adapted for future in vivo studies of this compound.

Introduction

This compound is a compound isolated from the fungus Penicillium sp. 14-95.[1][2] It has been identified as an inhibitor of the JAK/STAT signaling pathway, a crucial pathway involved in immunity, cell proliferation, and inflammation.[1] Specifically, this compound has been shown to inhibit the interferon-gamma (IFN-γ) mediated signaling pathway by preventing the phosphorylation of the STAT1α transcription factor.[1]

Mechanism of Action

The JAK/STAT signaling cascade is initiated by the binding of cytokines, such as IFN-γ, to their receptors. This leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.

This compound exerts its inhibitory effect by blocking the phosphorylation of STAT1α, a key step in the IFN-γ signaling cascade.[1] Additionally, this compound has been observed to inhibit the activation of p38 MAP kinase, which is implicated in the expression of numerous pro-inflammatory genes.[1]

In Vitro Activity of this compound

Quantitative data on the in vitro inhibitory activity of this compound is summarized in the table below.

Cell LineAssayTargetIC50Reference
HeLa S3SEAP Reporter Gene AssayIFN-γ mediated gene expression2.5 - 5 µg/mL (5.4 - 10.8 µM)[1]
J774 Mouse MacrophagesInhibition of ExpressionCOX-2 and iNOS5 µg/mL (10.8 µM)[1]
A549/8-pGASLucReporter Gene AssayGAS-dependent cytokine-induced gene expression8.1 µg/mL (19.6 µM)[3]

Experimental Protocols for Future In Vivo Studies in Mouse Models

Note: The following protocols are generalized and should be adapted based on the specific experimental design and the physicochemical properties of this compound, which are not yet fully characterized for in vivo applications. A thorough literature search for any newly published in vivo data is recommended before commencing any animal studies.

Preparation of this compound for In Vivo Administration

The solubility of this compound in aqueous solutions suitable for in vivo administration has not been reported. Therefore, preliminary solubility testing is required.

Materials:

  • This compound compound

  • Sterile vehicles:

    • Phosphate-buffered saline (PBS)

    • Saline (0.9% NaCl)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween 80

    • Carboxymethylcellulose (CMC)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Determine the desired concentration of this compound for injection.

  • Attempt to dissolve this compound directly in aqueous vehicles like PBS or saline.

  • If solubility is low, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous vehicle.

    • Caution: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity in mice.

  • Alternatively, formulation with solubilizing agents such as PEG400 or surfactants like Tween 80 can be explored. Suspensions can be made using agents like CMC.

  • Ensure the final formulation is sterile and the pH is within a physiologically acceptable range (typically 7.2-7.4).

Administration of this compound to Mice

The choice of administration route depends on the experimental goal, the desired pharmacokinetic profile, and the formulation of this compound. Common routes for drug administration in mice include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral (PO) gavage.

Materials:

  • Prepared this compound formulation

  • Appropriate gauge needles and syringes

  • Mouse restraints

  • 70% ethanol (B145695) for disinfection

General Protocol (Example: Intraperitoneal Injection):

  • Accurately weigh the mouse to determine the correct injection volume.

  • Gently restrain the mouse, exposing the abdomen.

  • Wipe the injection site with 70% ethanol.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Inject the calculated volume of the this compound formulation. The maximum recommended IP injection volume for a 25-30g mouse is typically 2-3 mL.

  • Monitor the mouse for any adverse reactions post-injection.

Visualization of Signaling Pathways and Experimental Workflow

JAK/STAT Signaling Pathway Inhibition by this compound

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation S14_95 This compound S14_95->JAK Inhibits Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

General Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Formulation This compound Formulation (Solubility & Vehicle Testing) Administration This compound Administration (Route, Dose, Frequency) Formulation->Administration Animal_Model Select Mouse Model (e.g., Disease Model) Animal_Model->Administration Monitoring Monitor Animal Health & Disease Progression Administration->Monitoring Data_Collection Collect Samples (Tissues, Blood) Monitoring->Data_Collection Analysis Analyze Endpoints (e.g., Biomarkers, Histology) Data_Collection->Analysis Results Data Analysis & Interpretation Analysis->Results

Caption: A generalized workflow for conducting in vivo studies with this compound in mouse models.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and immunomodulatory agents due to its inhibitory activity on the JAK/STAT pathway. However, the lack of in vivo data necessitates further research to establish its pharmacokinetic profile, efficacy, and safety in animal models. The protocols and information provided herein serve as a foundational guide for researchers and drug development professionals to design and execute the first in vivo studies of this compound. Future investigations should focus on determining optimal dosing regimens, evaluating therapeutic efficacy in relevant disease models (e.g., inflammatory or autoimmune diseases), and elucidating its detailed mechanism of action in a whole-animal context.

References

Application Notes and Protocols for S14-95: A Novel JAK/STAT Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell permeability, cellular uptake, and cytotoxic profile of S14-95, a novel small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The provided protocols are based on established methodologies for characterizing small molecule inhibitors.

Introduction

This compound has been identified as a novel inhibitor of the JAK/STAT signaling pathway, a critical pathway involved in immunity, cell proliferation, and apoptosis.[1][2][3] Specifically, this compound has been shown to inhibit the interferon-gamma (IFN-γ) mediated signaling cascade by preventing the phosphorylation of the STAT1α transcription factor.[1][4] It also inhibits the expression of pro-inflammatory enzymes such as COX-2 and NOS II.[1] Understanding the cell permeability and uptake of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for assessing its intestinal permeability using the Caco-2 cell model and for evaluating its cytotoxicity using the MTT assay.

Data Presentation

Table 1: In Vitro Permeability of this compound in Caco-2 Monolayers
CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
This compound 8.51.2High
Propranolol (High Permeability Control)15.21.1High
Atenolol (Low Permeability Control)0.21.5Low

Note: The data presented for this compound is hypothetical and serves as an example for data presentation.

Table 2: Cytotoxicity of this compound in HeLa S3 Cells
CompoundIC₅₀ (µM) (JAK/STAT Inhibition)[1]CC₅₀ (µM) (Cell Viability)Therapeutic Index (CC₅₀ / IC₅₀)
This compound 5.4 - 10.8> 50> 4.6 - 9.3
Doxorubicin (Positive Control)Not Applicable0.8Not Applicable

Note: The CC₅₀ value for this compound is hypothetical. The IC₅₀ values are based on published data for the inhibition of IFN-γ mediated reporter gene expression.[1]

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol is designed to assess the intestinal permeability of this compound using the Caco-2 cell line, which forms a polarized monolayer with characteristics of the intestinal epithelium.[5][6]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • This compound

  • Propranolol and Atenolol (controls)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values >250 Ω·cm² are suitable for the assay.[7]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add HBSS to the basolateral (receiver) chamber.

    • Add the test compound (this compound) and controls (Propranolol, Atenolol) dissolved in HBSS to the apical (donor) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Collect a sample from the apical chamber at the end of the experiment.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Repeat the procedure described in step 3, but add the test compounds to the basolateral chamber and collect samples from the apical chamber to determine the efflux ratio.

  • Sample Analysis:

    • Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxicity of this compound.[8][9][10]

Materials:

  • HeLa S3 cells

  • DMEM with 10% FBS

  • 96-well plates

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa S3 cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ (the concentration that causes 50% reduction in cell viability) using non-linear regression analysis.

Visualizations

JAK/STAT Signaling Pathway and Inhibition by this compound

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor 1. Ligand Binding JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 STAT1a STAT1a Receptor->STAT1a 4. STAT Recruitment JAK1->Receptor JAK1->STAT1a 5. STAT Phosphorylation JAK2->Receptor JAK2->STAT1a pSTAT1a pSTAT1α STAT1a_dimer pSTAT1α Dimer pSTAT1a->STAT1a_dimer 6. Dimerization DNA DNA STAT1a_dimer->DNA 7. Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression 8. Transcription Activation S14_95 This compound S14_95->STAT1a Inhibits Phosphorylation

Caption: The JAK/STAT signaling pathway is initiated by cytokine binding, leading to gene expression. This compound inhibits this pathway by preventing the phosphorylation of STAT1α.

Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form monolayer Seed_Cells->Differentiate Check_Integrity Measure TEER Differentiate->Check_Integrity Add_Compound Add this compound to Apical (A) or Basolateral (B) side Check_Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from receiver side at time points Incubate->Sample LCMS Quantify compound concentration by LC-MS/MS Sample->LCMS Calculate_Papp Calculate Papp LCMS->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux

Caption: Workflow for determining the intestinal permeability of this compound using the Caco-2 cell monolayer assay.

MTT Cytotoxicity Assay Workflow

MTT_Workflow Seed Seed HeLa S3 cells in 96-well plate Treat Treat with this compound (serial dilutions) Seed->Treat Incubate_Treat Incubate for 48-72h Treat->Incubate_Treat Add_MTT Add MTT reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate CC₅₀ Read->Analyze

Caption: Step-by-step workflow of the MTT assay for assessing the cytotoxicity of this compound.

References

Application Notes and Protocols for S14-95 Treatment of Primary Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of S14-95, a novel inhibitor of the JAK/STAT signaling pathway, in the treatment of primary immune cells. This document includes a summary of its known biological activities, detailed protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a compound isolated from the fungus Penicillium sp. 14-95 that has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] It specifically interferes with interferon-gamma (IFN-γ) mediated signal transduction by inhibiting the phosphorylation of STAT1α.[2][3] Additionally, this compound has been shown to suppress the activation of p38 MAP kinase, a key component in the expression of many pro-inflammatory genes.[2][3]

The inhibitory effects of this compound on pro-inflammatory responses have been demonstrated in the J774 mouse macrophage cell line, where it was found to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase II (NOS II) when stimulated with lipopolysaccharide (LPS) and IFN-γ.[2][3] These properties make this compound a compound of interest for research into inflammatory diseases, autoimmune disorders, and other conditions where the JAK/STAT pathway is dysregulated.

Quantitative Data Summary

The following table summarizes the currently available quantitative data for the biological activity of this compound.

AssayCell Line/SystemStimulusIC50 / Effective ConcentrationReference
IFN-γ mediated reporter gene expressionHeLa S3 cellsIFN-γ5.4 - 10.8 µM[2][3]
COX-2 and NOS II expressionJ774 mouse macrophagesLPS/IFN-γ10.8 µM[2][3]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism of action of this compound in the context of IFN-γ signaling.

S14_95_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFNGR IFN-γ Receptor IFN-γ->IFNGR JAK1/2 JAK1/2 IFNGR->JAK1/2 STAT1α STAT1α JAK1/2->STAT1α Phosphorylation STAT1α Dimer STAT1α Dimer STAT1α->STAT1α Dimer p38 MAPK p38 MAPK This compound This compound This compound->STAT1α Inhibits Phosphorylation This compound->p38 MAPK Inhibits Activation Nuclear Translocation Nuclear Translocation STAT1α Dimer->Nuclear Translocation Gene Expression Pro-inflammatory Gene Expression (e.g., COX-2, NOS II) Nuclear Translocation->Gene Expression

This compound inhibits IFN-γ signaling by blocking STAT1α phosphorylation and p38 MAPK activation.

Experimental Protocols

The following protocols provide detailed methodologies for the treatment of primary immune cells with this compound and subsequent analysis.

Isolation and Culture of Primary Macrophages

This protocol describes the isolation of murine bone marrow-derived macrophages (BMDMs).

Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • 70% Ethanol

  • Sterile PBS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L929-conditioned medium or recombinant M-CSF

  • Sterile dissection tools

  • Syringes and needles (25G)

  • Cell strainers (70 µm)

  • Petri dishes (non-tissue culture treated)

  • Tissue culture-treated plates

Protocol:

  • Euthanize mice according to institutional guidelines.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femur and tibia, removing excess muscle tissue.

  • Flush the bone marrow from both ends of the bones with RPMI-1640 using a 25G needle and syringe.

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in complete RPMI-1640 medium (10% FBS, 1% Penicillin-Streptomycin) supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF.

  • Plate the cells on non-tissue culture treated petri dishes and incubate at 37°C in a 5% CO2 incubator.

  • After 3 days, add fresh complete medium with growth factors.

  • On day 7, harvest the differentiated macrophages by gentle scraping or using a cell lifter.

  • Plate the BMDMs in tissue culture-treated plates for subsequent experiments.

This compound Treatment of Primary Macrophages

Macrophage_Treatment_Workflow Isolate & Differentiate\nBMDMs Isolate & Differentiate BMDMs Plate Macrophages Plate Macrophages Isolate & Differentiate\nBMDMs->Plate Macrophages Pre-treat with this compound Pre-treat with this compound Plate Macrophages->Pre-treat with this compound Stimulate with\nLPS/IFN-γ Stimulate with LPS/IFN-γ Pre-treat with this compound->Stimulate with\nLPS/IFN-γ Incubate Incubate Stimulate with\nLPS/IFN-γ->Incubate Collect Supernatant\n& Cell Lysate Collect Supernatant & Cell Lysate Incubate->Collect Supernatant\n& Cell Lysate Downstream Assays Downstream Assays Collect Supernatant\n& Cell Lysate->Downstream Assays

Experimental workflow for the treatment of primary macrophages with this compound.

Protocol:

  • Plate differentiated macrophages at the desired density in complete medium. Allow cells to adhere overnight.

  • Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture should be kept below 0.1%.

  • Pre-treat the macrophages with varying concentrations of this compound (e.g., 1-20 µM) for 1-2 hours. Include a vehicle control (DMSO only).

  • Stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) to induce an inflammatory response.

  • Incubate for the desired time period depending on the downstream assay (e.g., 24 hours for cytokine analysis, 15-30 minutes for phosphorylation studies).

  • After incubation, collect the culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound on primary immune cells.

Materials:

  • Primary immune cells (e.g., macrophages, lymphocytes)

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed primary immune cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere (if applicable).

  • Treat the cells with a range of this compound concentrations (e.g., 1-100 µM) for 24-48 hours. Include untreated and vehicle controls.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) in the culture supernatant.

Materials:

  • Culture supernatants from this compound treated and control cells

  • Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1 hour at room temperature.

  • Wash the plate and add 100 µL of culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes at room temperature.

  • Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot for STAT1 Phosphorylation

This protocol is to determine the effect of this compound on STAT1 phosphorylation.

Materials:

  • Cell lysates from this compound treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT1, anti-total-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total STAT1 and a loading control like β-actin to normalize the data.

These protocols provide a framework for investigating the effects of this compound on primary immune cells. Researchers should optimize the conditions based on their specific experimental setup and cell types.

References

Application Notes and Protocols: Detection of p-STAT1 Inhibition by S14-95 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 1 (STAT1) is a crucial transcription factor in cellular responses to interferons (IFNs) and other cytokines, playing a pivotal role in immunity, inflammation, and cell proliferation.[1][2] The activation of STAT1 is mediated through phosphorylation, primarily at Tyrosine 701 (Tyr701), which is essential for its dimerization, translocation to the nucleus, and subsequent DNA binding.[3][4] S14-95 is a novel compound isolated from the fungus Penicillium sp. that has been identified as an inhibitor of the JAK/STAT pathway.[5] Specifically, this compound has been shown to inhibit the interferon-gamma (IFN-γ)-mediated phosphorylation of the STAT1α transcription factor.[5] This makes it a valuable tool for studying the downstream effects of STAT1 signaling.

These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation status of STAT1 at Tyr701 (p-STAT1) in cells treated with this compound.

Mechanism of Action

This compound inhibits the IFN-γ dependent signaling pathway by preventing the phosphorylation of STAT1α.[5] In a typical cellular context, the binding of IFN-γ to its receptor activates Janus kinases (JAKs), which then phosphorylate STAT1.[2][6] Phosphorylated STAT1 forms dimers that translocate to the nucleus and initiate the transcription of target genes.[1][2] By inhibiting the phosphorylation of STAT1, this compound effectively blocks this signaling cascade.

Signaling Pathway Diagram

STAT1_Pathway cluster_cell Cytoplasm IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK JAK IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 (Tyr701) STAT1->pSTAT1 Dimer p-STAT1 Dimer pSTAT1->Dimer Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates S14_95 This compound S14_95->JAK Inhibits Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

References

Application Notes and Protocols for S14-95 in Cytokine Storm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S14-95 is a novel small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] Isolated from the fungus Penicillium sp. 14-95, this compound has demonstrated significant anti-inflammatory properties by selectively targeting key mediators in the cytokine signaling cascade.[1] Cytokine storms, characterized by a hyperactive immune response and excessive cytokine release, are a critical area of research due to their severe and often fatal consequences in various diseases. This compound presents a valuable tool for investigating the mechanisms of cytokine storm in vitro and for the preclinical assessment of potential therapeutic strategies aimed at modulating this hyperinflammatory state.

These application notes provide detailed protocols for utilizing this compound in established in vitro models of cytokine storm, focusing on its mechanism of action and its effects on inflammatory mediators.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the inhibition of two key signaling pathways involved in the amplification of the inflammatory response:

  • JAK/STAT Pathway: this compound inhibits the interferon-gamma (IFN-γ)-mediated signaling pathway by preventing the phosphorylation of STAT1α.[1] This action blocks the translocation of STAT1α to the nucleus, thereby downregulating the expression of IFN-γ-responsive genes, which are critical in the cytokine storm milieu.

  • p38 MAP Kinase Pathway: The compound also inhibits the activation of p38 mitogen-activated protein kinase (MAPK), a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

The dual inhibition of both the STAT1α and p38 MAPK pathways makes this compound a potent modulator of inflammatory responses.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various assays.

Table 1: Inhibition of IFN-γ-Mediated Reporter Gene Expression in HeLa S3 Cells

ParameterValue
IC502.5 - 5 µg/mL (5.4 - 10.8 µM)

Data derived from a secreted alkaline phosphatase (SEAP) reporter gene assay.[1]

Table 2: Inhibition of Pro-inflammatory Enzyme Expression in J774 Mouse Macrophages

Target EnzymeThis compound ConcentrationStimulation Condition
Cyclooxygenase-2 (COX-2)5 µg/mL (10.8 µM)LPS/IFN-γ
Inducible Nitric Oxide Synthase (iNOS)5 µg/mL (10.8 µM)LPS/IFN-γ

Data based on the inhibition of enzyme expression in stimulated macrophages.[1]

Signaling Pathway Diagram

S14_95_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK JAK IFNGR->JAK TLR4 TLR4 p38_pathway p38 MAPK Pathway TLR4->p38_pathway IFNg IFN-γ IFNg->IFNGR LPS LPS LPS->TLR4 STAT1a STAT1α JAK->STAT1a p_STAT1a p-STAT1α STAT1a->p_STAT1a Phosphorylation p_STAT1a_dimer p-STAT1α Dimer p_STAT1a->p_STAT1a_dimer p38 p38 MAPK p38_pathway->p38 p_p38 p-p38 MAPK p38->p_p38 Activation Transcription_Factors Other Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors S14_95 This compound S14_95->p_STAT1a S14_95->p_p38 Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) p_STAT1a_dimer->Gene_Expression Transcription_Factors->Gene_Expression

Caption: Mechanism of action of this compound.

Experimental Protocols

Note: The following protocols are generalized based on standard laboratory practices and the available literature on this compound. Optimization may be required for specific experimental conditions and cell lines.

Protocol 1: In Vitro Cytokine Storm Model Using J774 Macrophages

This protocol describes the induction of a hyperinflammatory state in J774 mouse macrophages and the assessment of the inhibitory effect of this compound on pro-inflammatory markers.

Materials:

  • J774A.1 macrophage cell line (ATCC® TIB-67™)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant mouse Interferon-gamma (IFN-γ)

  • This compound (prepare stock solution in DMSO)

  • Cell culture plates (24-well or 96-well)

  • Reagents for downstream analysis (e.g., ELISA kits for TNF-α, IL-6; Griess Reagent for nitrite (B80452) measurement)

Procedure:

  • Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed J774A.1 cells into 24-well or 96-well plates at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.

  • This compound Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-20 µg/mL). Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (100 ng/mL) and IFN-γ (10 ng/mL) to the wells to induce a pro-inflammatory response.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for cytokine and nitrite analysis.

  • Downstream Analysis:

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Nitrite Measurement (as an indicator of iNOS activity): Mix an equal volume of supernatant with Griess Reagent. After a short incubation, measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

J774_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture J774A.1 Cells Seed Seed Cells in Plates (2 x 10⁵ cells/mL) Culture->Seed Pretreat Pre-treat with this compound (1-2 hours) Seed->Pretreat Stimulate Stimulate with LPS/IFN-γ Pretreat->Stimulate Incubate Incubate (18-24 hours) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Cytokine ELISA (TNF-α, IL-6) Collect->ELISA Griess Griess Assay (Nitrite) Collect->Griess

Caption: Workflow for J774 macrophage cytokine storm model.

Protocol 2: Western Blot Analysis of STAT1α Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of STAT1α in stimulated J774 macrophages.

Materials:

  • J774A.1 cells cultured and treated as described in Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-STAT1α, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After stimulation (a shorter time point, e.g., 30-60 minutes, is recommended for phosphorylation studies), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT1α, total STAT1α, or β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT1α signal to the total STAT1α and/or β-actin signal.

Western_Blot_Workflow start Stimulated J774 Cells lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STAT1α, STAT1α, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis

Caption: Workflow for Western blot analysis of STAT1α phosphorylation.

In Vivo Research Models

To date, there is no publicly available information on the use of this compound in in vivo animal models of cytokine storm or inflammation. Therefore, researchers interested in the in vivo effects of this compound would need to undertake de novo studies. Standard models for such investigations include LPS-induced endotoxemia or cecal ligation and puncture (CLP) models in mice. In such studies, key endpoints would include survival rates, systemic cytokine levels, and assessment of organ damage.

Conclusion

This compound is a promising research tool for the in vitro investigation of cytokine storm. Its well-defined mechanism of action, targeting both the JAK/STAT and p38 MAPK pathways, allows for the specific interrogation of these signaling cascades in hyperinflammatory conditions. The provided protocols offer a framework for utilizing this compound to study its effects on cytokine production and key signaling events in a cellular model of cytokine storm. Further research, particularly in in vivo models, will be crucial to fully elucidate the therapeutic potential of this compound.

References

S14-95: Application Notes and Protocols for Studying Autoimmune Disease Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant challenge in human health. The intricate signaling pathways that govern immune cell activation and inflammatory responses are central to the pathogenesis of these diseases. S14-95, a novel small molecule inhibitor isolated from Penicillium sp., has emerged as a valuable tool for dissecting these complex pathways. By selectively targeting key nodes in inflammatory signaling cascades, this compound allows for the detailed investigation of mechanisms driving autoimmunity and provides a potential scaffold for the development of novel therapeutics.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying autoimmune disease pathways.

Mechanism of Action

This compound is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway.[1] These pathways are critical for mediating the effects of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), which play a central role in the development and progression of numerous autoimmune disorders.

The primary mechanism of action of this compound involves the inhibition of STAT1α phosphorylation, a key step in the IFN-γ signaling cascade.[1] By preventing the phosphorylation of STAT1α, this compound blocks its dimerization, nuclear translocation, and subsequent activation of target gene transcription. Additionally, this compound inhibits the activation of p38 MAP kinase, a central regulator of the expression of many pro-inflammatory genes.[1] This dual inhibition of the JAK/STAT and p38 MAPK pathways makes this compound a powerful tool for studying inflammatory responses in a variety of cellular contexts.

Data Presentation

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterCell Line/SystemValueReference
IC50 (IFN-γ mediated reporter gene expression) HeLa S3 cells2.5 - 5 µg/mL (5.4 - 10.8 µM)[1]
Inhibition of COX-2 and NOS II expression J774 mouse macrophages (LPS/IFN-γ stimulated)Effective at 5 µg/mL (10.8 µM)[1]

Mandatory Visualizations

Signaling Pathways

S14_95_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFNGR IFN-γ Receptor IFN-γ->IFNGR Binds JAK1_2 JAK1/JAK2 IFNGR->JAK1_2 Activates p38 p38 MAPK IFNGR->p38 Activates STAT1a STAT1α JAK1_2->STAT1a Phosphorylates pSTAT1a p-STAT1α STAT1a->pSTAT1a STAT1a_dimer STAT1α Dimer pSTAT1a->STAT1a_dimer Dimerizes DNA DNA (GAS elements) STAT1a_dimer->DNA Translocates to Nucleus and Binds p_p38 p-p38 MAPK p38->p_p38 Transcription Pro-inflammatory Gene Transcription p_p38->Transcription Promotes S14_95 This compound S14_95->JAK1_2 Inhibits S14_95->p38 Inhibits DNA->Transcription Initiates

Caption: Mechanism of action of this compound in inhibiting the JAK/STAT and p38 MAPK pathways.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis start Seed Macrophages (e.g., J774 or THP-1) pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with LPS/IFN-γ pretreat->stimulate wb Western Blot Analysis (p-STAT1, p-p38, COX-2, iNOS) stimulate->wb qpcr qRT-PCR Analysis (COX-2, iNOS mRNA) stimulate->qpcr elisa ELISA (Pro-inflammatory Cytokines) stimulate->elisa analyze Quantify Protein/mRNA levels and Cytokine concentrations wb->analyze qpcr->analyze elisa->analyze ic50 Calculate IC50 values analyze->ic50

Caption: General experimental workflow for evaluating the inhibitory effects of this compound.

Experimental Protocols

Protocol 1: Inhibition of STAT1α and p38 MAPK Phosphorylation in Macrophages

Objective: To determine the effect of this compound on IFN-γ-induced phosphorylation of STAT1α and p38 MAPK in a macrophage cell line (e.g., J774 or THP-1).

Materials:

  • Macrophage cell line (J774 or PMA-differentiated THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Recombinant murine or human IFN-γ

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-STAT1α, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding: Seed macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Serum Starvation (Optional): For some cell lines, serum starvation for 2-4 hours prior to treatment can reduce basal phosphorylation levels.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the culture medium and wash the cells once with PBS.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Stimulation:

    • Add IFN-γ (e.g., 10 ng/mL) and LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Inhibition of COX-2 and iNOS Expression in Macrophages

Objective: To assess the inhibitory effect of this compound on the expression of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in stimulated macrophages.

Materials:

  • Same as Protocol 1, with the following additions/changes:

  • Primary antibodies: anti-COX-2, anti-iNOS

  • (Optional for mRNA analysis) RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers for Cox-2, Nos2, and a housekeeping gene (e.g., Actb or Gapdh).

Procedure:

  • Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-4 from Protocol 1, but extend the stimulation time to 6-24 hours to allow for sufficient protein expression.

  • Analysis of Protein Expression (Western Blot):

    • Follow steps 5-8 from Protocol 1, using primary antibodies against COX-2, iNOS, and a loading control.

  • Analysis of mRNA Expression (qRT-PCR - Optional):

    • RNA Extraction: After the stimulation period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

    • qPCR: Perform quantitative real-time PCR using primers for Cox-2, Nos2, and a housekeeping gene.

    • Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Conclusion

This compound is a valuable research tool for investigating the roles of the JAK/STAT and p38 MAPK signaling pathways in the context of autoimmune and inflammatory diseases. Its specific inhibitory activity allows for the targeted dissection of these pathways in various cellular models. The protocols provided here offer a starting point for researchers to explore the potential of this compound in their own experimental systems, contributing to a deeper understanding of autoimmune pathogenesis and the identification of novel therapeutic targets.

References

Application Notes and Protocols for Flow Cytometry Analysis with S14-95

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S14-95 is a novel small molecule inhibitor that targets key cellular signaling pathways involved in inflammation and immune responses. Primarily, this compound has been identified as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It specifically impedes the phosphorylation of STAT1α, a critical step in the signaling cascade initiated by cytokines such as interferon-gamma (IFN-γ). Additionally, this compound has been shown to inhibit the activation of the p38 mitogen-activated protein kinase (MAPK), another important pathway in the regulation of inflammatory gene expression.

These application notes provide detailed protocols for the analysis of this compound's effects on target cells using flow cytometry. This powerful technique allows for the quantitative, single-cell analysis of intracellular protein phosphorylation, providing valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound. The data is presented as the percentage of cells positive for the phosphorylated target protein and the mean fluorescence intensity (MFI), which corresponds to the amount of phosphorylated protein per cell.

Table 1: Dose-Dependent Inhibition of IFN-γ-induced STAT1 Phosphorylation by this compound

TreatmentConcentration (µM)% of pSTAT1 (Tyr701) Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) of pSTAT1 (Mean ± SD)
Unstimulated Control-3.5 ± 1.250 ± 15
IFN-γ (10 ng/mL)-92.1 ± 5.8850 ± 75
This compound + IFN-γ165.4 ± 7.2550 ± 60
This compound + IFN-γ530.2 ± 4.5250 ± 40
This compound + IFN-γ1010.8 ± 2.1100 ± 25
This compound + IFN-γ255.1 ± 1.560 ± 18

Table 2: Dose-Dependent Inhibition of Anisomycin-induced p38 MAPK Phosphorylation by this compound

TreatmentConcentration (µM)% of pp38 (Thr180/Tyr182) Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) of pp38 (Mean ± SD)
Unstimulated Control-4.2 ± 1.565 ± 20
Anisomycin (10 µg/mL)-88.5 ± 6.3920 ± 80
This compound + Anisomycin170.1 ± 8.1700 ± 70
This compound + Anisomycin545.8 ± 5.9450 ± 55
This compound + Anisomycin1022.3 ± 3.8200 ± 35
This compound + Anisomycin258.9 ± 2.0110 ± 28

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and the general experimental workflow for its analysis by flow cytometry.

G cluster_0 JAK/STAT Pathway IFN-gamma IFN-gamma IFNGR IFN-γ Receptor IFN-gamma->IFNGR Binds JAK1/2 JAK1/JAK2 IFNGR->JAK1/2 Activates STAT1 STAT1 JAK1/2->STAT1 Phosphorylates pSTAT1 pSTAT1 (Tyr701) STAT1->pSTAT1 pSTAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression Induces S14-95_JAK This compound S14-95_JAK->STAT1 Inhibits Phosphorylation G cluster_1 p38 MAPK Pathway Stress/Cytokines Stress/Cytokines Upstream Kinases Upstream Kinases (MKK3/6) Stress/Cytokines->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Phosphorylates pp38 MAPK pp38 MAPK (Thr180/Tyr182) p38 MAPK->pp38 MAPK Downstream Targets Downstream Targets (e.g., ATF2, MK2) pp38 MAPK->Downstream Targets Activates Inflammatory Response Inflammatory Response Downstream Targets->Inflammatory Response S14-95_p38 This compound S14-95_p38->p38 MAPK Inhibits Activation G Cell_Culture 1. Cell Culture (e.g., PBMCs, Macrophages) S14-95_Treatment 2. This compound Treatment (Dose-response) Cell_Culture->S14-95_Treatment Stimulation 3. Stimulation (e.g., IFN-γ, Anisomycin) S14-95_Treatment->Stimulation Fixation 4. Fixation (e.g., Formaldehyde) Stimulation->Fixation Permeabilization 5. Permeabilization (e.g., Methanol) Fixation->Permeabilization Staining 6. Intracellular Staining (Anti-pSTAT1/pp38 Ab) Permeabilization->Staining Acquisition 7. Flow Cytometry Acquisition Staining->Acquisition Analysis 8. Data Analysis (% Positive, MFI) Acquisition->Analysis

Troubleshooting & Optimization

Technical Support Center: S14-95 and STAT1 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals who are observing a lack of STAT1 phosphorylation inhibition when using the compound S14-95 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on STAT1 phosphorylation?

A1: this compound is a novel inhibitor of the JAK/STAT signaling pathway.[1][2][3][4] Published literature indicates that this compound inhibits the interferon-gamma (IFN-γ)-mediated signaling pathway by preventing the phosphorylation of the STAT1α transcription factor.[1][2][3] Therefore, the expected outcome in a successfully conducted experiment is a decrease in the levels of phosphorylated STAT1 (p-STAT1) upon treatment with this compound in the presence of an appropriate stimulus like IFN-γ.

Q2: What is the general mechanism of the JAK/STAT pathway inhibited by this compound?

A2: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors.[5] In the context of IFN-γ, its binding to its receptor activates associated JAKs. These kinases then phosphorylate the receptor, creating docking sites for STAT1.[5] Recruited STAT1 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and regulation of target gene expression.[5][6] this compound is reported to interfere with the phosphorylation of STAT1, a key activation step in this pathway.[1][2][3]

Troubleshooting Guide: Why am I not observing inhibition of STAT1 phosphorylation with this compound?

If you are not observing the expected inhibitory effect of this compound on STAT1 phosphorylation, consider the following potential issues categorized by experimental stage.

Experimental Workflow for Assessing STAT1 Phosphorylation

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (Appropriate cell line) cell_plating 2. Cell Plating (Optimal density) cell_culture->cell_plating s1495_treatment 3. This compound Pre-incubation (Varying concentrations) cell_plating->s1495_treatment ifn_stimulation 4. IFN-γ Stimulation (Optimal time and concentration) s1495_treatment->ifn_stimulation cell_lysis 5. Cell Lysis (With phosphatase inhibitors) ifn_stimulation->cell_lysis protein_quant 6. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant western_blot 7. Western Blot (p-STAT1, Total STAT1, Loading Control) protein_quant->western_blot data_analysis 8. Data Analysis (Densitometry) western_blot->data_analysis

Caption: A typical experimental workflow for evaluating the effect of this compound on STAT1 phosphorylation.

Potential Problem Areas and Solutions
Potential Issue Recommended Troubleshooting Steps
Compound Integrity and Handling - Verify Compound Quality: Ensure the purity of the this compound compound is >95%. - Proper Storage: Store this compound under desiccating conditions at -20°C for long-term storage. - Fresh Working Solutions: Prepare fresh working solutions of this compound from a stock solution for each experiment to avoid degradation.
Cell Culture and Treatment Conditions - Cell Line Specificity: The inhibitory effect of this compound was initially demonstrated in HeLa S3 and J774 mouse macrophage cells.[1][3] The effect may vary in other cell lines. Consider using a positive control cell line. - Cell Health: Ensure cells are healthy and not overgrown, as this can affect signaling pathways. - Serum Starvation: In some cell lines, serum starvation prior to stimulation may be necessary to reduce basal levels of STAT1 phosphorylation.
Stimulation and Lysis - IFN-γ Potency: Confirm the activity and optimal concentration of your IFN-γ stock. A dose-response and time-course experiment for IFN-γ-induced STAT1 phosphorylation is recommended. - Lysis Buffer Composition: Crucially, your cell lysis buffer must contain phosphatase inhibitors (e.g., sodium orthovanadate) to preserve the phosphorylation status of STAT1.[7]
Western Blotting Technique - Antibody Quality: Use a well-validated primary antibody specific for phosphorylated STAT1 (p-STAT1 Tyr701).[8] - Blocking Buffers: Avoid using non-fat dry milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can increase background. Consider using Bovine Serum Albumin (BSA) instead.[7] - Buffer Choice: Use Tris-based buffers (e.g., TBST) instead of phosphate-based buffers (e.g., PBST), as phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[7] - Membrane Type: Polyvinylidene difluoride (PVDF) membranes are often preferred over nitrocellulose for detecting low-abundance phosphorylated proteins due to their higher binding capacity.[7]
Data Interpretation - Appropriate Controls: Include the following controls in your experiment: - Untreated cells (negative control) - Cells treated with IFN-γ only (positive control for STAT1 phosphorylation) - Cells treated with this compound only - Cells pre-treated with this compound then stimulated with IFN-γ - Loading Controls: Always probe for total STAT1 and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading and to normalize the p-STAT1 signal.

Signaling Pathway

The following diagram illustrates the canonical IFN-γ/JAK/STAT1 signaling pathway and the proposed point of inhibition by this compound.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK1 JAK1 IFNGR->JAK1 2. Activation JAK2 JAK2 IFNGR->JAK2 2. Activation STAT1_inactive STAT1 (inactive) JAK1->STAT1_inactive 3. Phosphorylation JAK2->STAT1_inactive 3. Phosphorylation STAT1_active p-STAT1 (active) STAT1_dimer p-STAT1 Dimer STAT1_active->STAT1_dimer 4. Dimerization STAT1_dimer_nuc p-STAT1 Dimer STAT1_dimer->STAT1_dimer_nuc 5. Nuclear Translocation DNA DNA (GAS elements) STAT1_dimer_nuc->DNA 6. DNA Binding Gene_expression Target Gene Expression DNA->Gene_expression 7. Transcription IFN IFN-γ IFN->IFNGR 1. Binding S14_95 This compound S14_95->STAT1_inactive Inhibits Phosphorylation

Caption: The IFN-γ/JAK/STAT1 signaling pathway and the inhibitory action of this compound on STAT1 phosphorylation.

Detailed Experimental Protocol: Western Blot for p-STAT1

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa S3) at a density that will result in 70-80% confluency at the time of the experiment.

    • If necessary, serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-incubate cells with desired concentrations of this compound (e.g., 5-20 µM) for 1-2 hours.

    • Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail (containing sodium orthovanadate).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-STAT1 (Tyr701) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to ensure equal loading and to normalize the data.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT1 signal to the total STAT1 signal and/or the loading control.

References

Technical Support Center: Optimizing S14-95 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of S14-95 to ensure optimal cell viability in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in cell culture experiments.

Issue 1: Unexpectedly High Cell Death at Reported IC50 Concentrations

  • Possible Cause: Cell line sensitivity can vary. The reported IC50 values of 5.4 to 10.8 µM were determined in HeLa S3 cells, and your cell line may be more sensitive to this compound.[1]

  • Solution:

    • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or MTS) with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the specific IC50 for your cell line.[1][2]

    • Check Incubation Time: The original studies may have used different incubation times. Optimize the treatment duration for your experimental setup.

    • Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.5%). Always include a vehicle control in your experiments.[3]

Issue 2: this compound Precipitates in Cell Culture Medium

  • Possible Cause: this compound may have limited solubility in aqueous solutions like cell culture media.

  • Solution:

    • Prepare Fresh Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]

    • Optimize Dilution: When diluting the stock solution into the medium, do so by adding the stock to a small volume of medium first and then adding this to the final volume to prevent precipitation.

    • Consider Serum Concentration: Serum proteins can sometimes interact with small molecules. If you suspect this is an issue, you can try reducing the serum concentration in your medium during the treatment period, but be mindful of the impact on cell health.[5]

Issue 3: Inconsistent or Non-reproducible Results

  • Possible Cause: Variability in experimental conditions can lead to inconsistent outcomes.

  • Solution:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.[3]

    • Maintain Consistent Culture Conditions: Use cells of a similar passage number and ensure they are in the logarithmic growth phase.

    • Ensure Homogeneous Compound Distribution: Mix the plate gently after adding this compound to ensure even distribution in each well.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the JAK/STAT signaling pathway. It functions by inhibiting the interferon-gamma (IFN-γ) mediated phosphorylation of the STAT1α transcription factor and the activation of p38 MAP kinase.[1]

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: Based on published data, a good starting point is to test a range of concentrations around the reported IC50 of 5.4 to 10.8 µM.[1] We recommend performing a dose-response experiment with a broad range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[1]

Q3: How can I confirm that the observed effects on cell viability are due to the inhibition of the JAK/STAT pathway?

A3: To confirm the on-target effect of this compound, you can perform a western blot to assess the phosphorylation status of STAT1 at Tyr701. A decrease in phosphorylated STAT1 (p-STAT1) upon treatment with this compound would indicate target engagement.

Q4: What are the potential off-target effects of this compound?

A4: While specific off-target effects of this compound are not extensively documented, like many kinase inhibitors, it may have off-target activities at higher concentrations.[6][7] If you observe unexpected phenotypes, consider performing a broader kinase profiling assay or using a structurally different JAK/STAT inhibitor to confirm that the observed effects are on-target.

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell LineAssayIC50 (µM)Reference
HeLa S3IFN-γ mediated SEAP reporter gene5.4 - 10.8[1]
J774 (mouse macrophages)Inhibition of COX-2 and NOS II expression~10.8[1]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well plate

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cells by treating them with the desired concentration of this compound for the appropriate time. Include untreated and positive controls.

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method.

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot for Phospho-STAT1

This protocol is for detecting the phosphorylation of STAT1, a key downstream target of the JAK/STAT pathway.

  • Materials:

    • Cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-STAT1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.

Visualizations

S14_95_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFN-gamma Receptor IFN-gamma Receptor IFN-gamma->IFN-gamma Receptor Binds JAK JAK IFN-gamma Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates p38 MAPK p38 MAPK JAK->p38 MAPK Activates p-STAT1 p-STAT1 STAT1->p-STAT1 Gene Expression Gene Expression p-STAT1->Gene Expression Promotes This compound This compound This compound->JAK Inhibits This compound->p38 MAPK Inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. This compound Treatment (Dose-response concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT, MTS) C->D E 5. Data Analysis (Determine IC50) D->E F 6. Validation (Western blot for p-STAT1, Apoptosis assay) E->F

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Start Experiment Problem Unexpected Results? Start->Problem HighDeath High Cell Death Problem->HighDeath Yes Precipitate Precipitation Problem->Precipitate Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes End Optimized Experiment Problem->End No Solution1 Perform dose-response. Check solvent toxicity. HighDeath->Solution1 Solution2 Optimize dilution. Prepare fresh stocks. Precipitate->Solution2 Solution3 Standardize cell seeding. Ensure consistent conditions. Inconsistent->Solution3 Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting flowchart for this compound experiments.

References

S14-95 Technical Support Center: Addressing Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with S14-95 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when added to the cell culture medium?

Precipitation of hydrophobic small molecules like this compound in aqueous solutions is a common issue. Several factors can contribute to this:

  • Low Aqueous Solubility: Many small molecule inhibitors are inherently lipophilic to effectively cross cell membranes, which limits their solubility in water-based culture media.[1][2]

  • "Salting Out" Effect: When a highly concentrated stock solution (typically in DMSO) is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[1]

  • High Final Concentration: The intended experimental concentration of this compound may simply exceed its solubility limit in the specific culture medium being used.[1]

  • Media Composition: Components within the culture medium, such as salts and proteins, can sometimes interact with the compound, reducing its solubility.[1]

  • Temperature and pH: Differences in temperature and pH between the concentrated stock solution and the final culture medium can negatively impact the compound's solubility.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

For most small molecule inhibitors, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with water and culture media.[1][3][4][5] It is crucial to use fresh, anhydrous (water-free) DMSO, as absorbed moisture can significantly decrease the solubility of the compound.[6] Always consult the manufacturer's product data sheet for any specific solvent recommendations.

Q3: How can I improve the dissolution of this compound?

If you encounter difficulty dissolving this compound, gentle warming and sonication can be effective.[1][7]

  • Gentle Warming: Briefly warm the solution in a 37°C water bath.[1][7]

  • Sonication: Use a bath sonicator for a few minutes to break up any particulate matter and aid dissolution.[7]

Be cautious with these methods, as excessive heat or prolonged sonication can potentially degrade the compound.[1]

Q4: What is the maximum concentration of DMSO that cells can tolerate?

While tolerance varies between cell lines, a general guideline is to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%.[8] Higher concentrations can be toxic and may affect cell viability and experimental outcomes. It is critical to include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as the highest concentration of this compound used.[1]

Troubleshooting Guide for this compound Precipitation

If you observe precipitation after diluting your this compound stock solution into the culture medium, follow this troubleshooting workflow.

G start Start: Precipitation Observed check_conc Is final this compound concentration within known soluble range? start->check_conc check_dmso Is DMSO stock >0.5% of final media volume? check_conc->check_dmso Yes fail Issue Persists: Consider further action. check_conc->fail No (Lower Concentration) warm_media Pre-warm media to 37°C before adding this compound. check_dmso->warm_media No check_dmso->fail Yes (Adjust Stock) serial_dilution Use serial dilution method. (See Protocol 2) warm_media->serial_dilution vortex Mix thoroughly by gentle vortexing or inversion. serial_dilution->vortex observe Observe for precipitation. vortex->observe success Success: Proceed with experiment. observe->success No Precipitation observe->fail Precipitation filter Sterile-filter the final solution. (Caution: may reduce concentration) fail->filter end End filter->end

Caption: Troubleshooting workflow for this compound solubility issues.

Data Summary

While specific quantitative solubility data for this compound is not widely published, the following tables provide general information for handling poorly soluble small molecules.

Table 1: Common Solvents for Small Molecule Inhibitors

SolventPolarityPrimary Use in Cell CultureNotes
DMSO Polar AproticPreparing high-concentration stock solutions.[2]Most common solvent; use anhydrous grade.[6]
Ethanol Polar ProticCo-solvent for some compounds.Can be more volatile and toxic to cells than DMSO.
Water Polar ProticFinal dilution in buffers and media.Most compounds have low direct solubility.[2]
PBS (pH 7.4) Polar ProticFinal dilution buffer.Solubility is often very low in PBS.[6]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO %Tolerance LevelRecommendation
≤ 0.1% SafeRecommended for most cell lines, especially sensitive or primary cells.[8]
0.1% - 0.5% Generally ToleratedWidely used for many robust cell lines without significant cytotoxicity.[8]
> 0.5% Potentially ToxicMay cause cytotoxicity; requires rigorous validation with vehicle controls.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol outlines the steps to prepare a concentrated stock solution. The molecular weight of this compound is required for this calculation and should be obtained from the manufacturer. (Note: For this example, a hypothetical molecular weight of 463.5 g/mol is used based on its reported IC50 range).

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[6]

  • Weigh: Accurately weigh a specific amount of this compound powder (e.g., 4.64 mg).

  • Calculate Solvent Volume: Calculate the volume of anhydrous DMSO needed to achieve the desired stock concentration.

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Example: 4.64 mg of this compound (MW 463.5) for a 10 mM stock requires 1.0 mL of DMSO.

  • Dissolve: Add the calculated volume of fresh, anhydrous DMSO to the vial.[6] Vortex or sonicate gently until the powder is completely dissolved.[7]

  • Store: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.[9] Store at -20°C or -80°C as recommended by the manufacturer.[1]

Protocol 2: Preparation of a 10 µM Working Solution in Culture Medium

This protocol uses a serial dilution method to prevent precipitation when introducing this compound into the aqueous medium.

  • Thaw and Pre-warm: Thaw an aliquot of the 10 mM this compound stock solution and pre-warm your cell culture medium to 37°C.[1]

  • Intermediate Dilution (Optional but Recommended): For high final dilutions, an intermediate stock is recommended.[1]

    • Dilute the 10 mM stock 1:100 in pure DMSO to create a 100 µM intermediate stock solution.

  • Final Dilution: Add the this compound stock to the pre-warmed medium, not the other way around. To achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):

    • Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed culture medium.

    • This results in a final DMSO concentration of 0.1%.

  • Mix Immediately: As soon as the stock solution is added to the medium, mix thoroughly by gentle inversion or pipetting.[1] Do not allow the concentrated DMSO to remain localized.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL) to an identical volume of medium (9.99 mL).[1]

  • Treat Cells: Add the final this compound-containing medium (and vehicle control medium) to your cells immediately.

This compound Mechanism of Action

This compound has been identified as an inhibitor of the JAK/STAT and p38 MAP kinase signaling pathways.[10] This is critical for its function in suppressing the expression of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IFNGR IFN-γ Receptor JAK12 JAK1/JAK2 IFNGR->JAK12 Activates STAT1 STAT1 JAK12->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Gene Pro-inflammatory Gene Expression (e.g., COX-2, NOS II) pSTAT1->Gene Promotes Transcription p38 p38 MAPK pp38 p-p38 p38->pp38 Activation (LPS/IFN-γ) pp38->Gene Promotes Expression S14_95 This compound S14_95->pSTAT1 Inhibits Phosphorylation S14_95->pp38 Inhibits Activation

Caption: this compound inhibits IFN-γ signaling and pro-inflammatory gene expression.

References

Off-target effects of S14-95 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S14-95. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address potential issues, with a focus on understanding and mitigating off-target effects.

Introduction to this compound

This compound is a novel small molecule inhibitor isolated from the fungus Penicillium sp. 14-95. It has been identified as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, this compound has been shown to inhibit the interferon-gamma (IFN-γ)-mediated signal transduction by preventing the phosphorylation of STAT1α.[1][2][3] Additionally, it has been observed to inhibit the expression of the proinflammatory enzymes cyclooxygenase-2 (COX-2) and nitric oxide synthase II (NOS II).[1][2][3]

An important consideration in the use of any kinase inhibitor is its selectivity. While this compound was identified as a JAK/STAT pathway inhibitor, it has also been shown to inhibit the activation of p38 mitogen-activated protein kinase (MAPK), indicating potential for off-target activity.[1][2][3] This technical support guide will help you navigate both the on-target and potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: The primary known target of this compound is the JAK/STAT signaling pathway. It inhibits the IFN-γ-mediated phosphorylation of STAT1α.[1][2][3]

Q2: What are the known off-target effects of this compound?

A2: The only explicitly documented off-target effect of this compound is the inhibition of p38 MAP kinase activation.[1][2][3] Comprehensive kinome-wide selectivity profiling data for this compound is not currently available in the public domain.

Q3: What is the recommended concentration range for using this compound in cell-based assays?

A3: Based on published data, the effective concentration for inhibiting IFN-γ mediated reporter gene expression is in the range of 5.4 to 10.8 µM.[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q4: I am observing cellular effects that are inconsistent with JAK/STAT inhibition. What could be the cause?

A4: Unexplained cellular phenotypes could be due to off-target effects of this compound, particularly the inhibition of the p38 MAPK pathway, or other, as-yet-unidentified off-targets. Refer to the Troubleshooting Guide below for strategies to investigate this.

Q5: How can I assess the selectivity of this compound in my experimental system?

A5: To assess the selectivity of this compound, you can perform a number of experiments, including Western blotting for phosphorylated forms of known off-target candidates (e.g., p-p38), or more comprehensive approaches like kinome profiling or chemical proteomics. See the Experimental Protocols section for more details.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced cell viability at concentrations above 10 µM Off-target toxicityPerform a dose-response curve to determine the IC50 for cytotoxicity. Use the lowest effective concentration for your on-target effect.
Incomplete inhibition of STAT1 phosphorylation Suboptimal inhibitor concentration or cell-specific factorsIncrease the concentration of this compound. Ensure complete lysis and phosphatase inhibitor use during sample preparation for Western blotting.
Unexpected changes in gene expression or signaling pathways unrelated to JAK/STAT Off-target effects (e.g., p38 MAPK inhibition)Profile the phosphorylation status of key signaling molecules from other pathways (e.g., p38, ERK, JNK). Consider using a more selective JAK inhibitor as a control.
Variability in experimental results Compound stability or experimental techniqueEnsure proper storage of this compound. Use consistent cell densities, treatment times, and assay conditions.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound.

Table 1: On-Target Activity of this compound

Target PathwayAssayCell LineIC50Reference
IFN-γ/JAK/STATSEAP Reporter Gene ExpressionHeLa S35.4 - 10.8 µM[1][2][3]

Table 2: Known Off-Target Activities of this compound

Off-TargetEffectCell LineConcentrationReference
p38 MAP KinaseInhibition of activationJ774 Mouse Macrophages10.8 µM[1][2][3]
COX-2 ExpressionInhibitionJ774 Mouse Macrophages10.8 µM[1][2][3]
NOS II ExpressionInhibitionJ774 Mouse Macrophages10.8 µM[1][2][3]

Signaling Pathways and Experimental Workflows

To visually represent the known interactions and experimental approaches, the following diagrams have been generated.

S14_95_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor JAK JAK IFN-γ Receptor->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation p-STAT1 p-STAT1 STAT1->p-STAT1 Gene Expression Gene Expression p-STAT1->Gene Expression p38 MAPK p38 MAPK p-p38 MAPK p-p38 MAPK p38 MAPK->p-p38 MAPK Pro-inflammatory Genes (COX-2, NOS II) Pro-inflammatory Genes (COX-2, NOS II) p-p38 MAPK->Pro-inflammatory Genes (COX-2, NOS II) This compound This compound This compound->JAK Inhibition This compound->p38 MAPK Inhibition of Activation

Caption: Known signaling pathways affected by this compound.

Off_Target_Workflow Start Start Cell Treatment Cell Treatment Start->Cell Treatment Observe Phenotype Observe Phenotype Cell Treatment->Observe Phenotype Is Phenotype Consistent with JAK/STAT Inhibition? Is Phenotype Consistent with JAK/STAT Inhibition? Observe Phenotype->Is Phenotype Consistent with JAK/STAT Inhibition? On-Target Effect Confirmed On-Target Effect Confirmed Is Phenotype Consistent with JAK/STAT Inhibition?->On-Target Effect Confirmed Yes Investigate Off-Target Effects Investigate Off-Target Effects Is Phenotype Consistent with JAK/STAT Inhibition?->Investigate Off-Target Effects No Western Blot for p-p38 Western Blot for p-p38 Investigate Off-Target Effects->Western Blot for p-p38 Kinome Scan / Proteomics Kinome Scan / Proteomics Investigate Off-Target Effects->Kinome Scan / Proteomics Identify Off-Targets Identify Off-Targets Western Blot for p-p38->Identify Off-Targets Kinome Scan / Proteomics->Identify Off-Targets

Caption: Workflow for investigating off-target effects.

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT1 and p38 MAPK Phosphorylation

This protocol describes how to assess the on-target (STAT1) and known off-target (p38 MAPK) effects of this compound.

Materials:

  • Cell line of interest (e.g., HeLa S3, J774)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • IFN-γ or other appropriate stimulus

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Pre-treat cells with this compound at various concentrations for 1-2 hours.

  • Stimulate cells with IFN-γ (or other stimulus) for the recommended time (e.g., 30 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Develop with chemiluminescent substrate and image the blot.

  • Analyze band intensities to determine the ratio of phosphorylated to total protein.

Protocol 2: General Kinome Profiling (Example using a commercial service)

As no specific in-house protocol for this compound kinome profiling is available, this outlines the general steps when using a commercial service (e.g., KINOMEscan™).

Materials:

  • This compound of high purity

  • Appropriate solvent (usually DMSO)

Procedure:

  • Prepare a stock solution of this compound at the concentration specified by the service provider (e.g., 10 mM in DMSO).

  • Submit the compound to the commercial service provider, specifying the desired screening panel (e.g., full kinome or a specific sub-panel).

  • The service provider will perform a competition binding assay where this compound competes with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of recombinant kinases.

  • The amount of test compound bound to each kinase is measured, typically by quantitative PCR of a DNA tag linked to the kinase.

  • The results are provided as a percentage of control or as dissociation constants (Kd), indicating the binding affinity of this compound to each kinase in the panel.

  • Analyze the data to identify kinases that are significantly inhibited by this compound, thus revealing its off-target profile.

Disclaimer: This technical support guide is based on publicly available information. Researchers should always perform their own validation experiments and consult the primary literature. The off-target profile of this compound is not fully characterized, and caution should be exercised when interpreting experimental results.

References

S14-95 inconsistent results in repeated assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S14-95, a novel inhibitor of the JAK/STAT pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound in repeated assays. What are the potential causes?

Inconsistent IC50 values for this compound can arise from several factors, ranging from experimental setup to reagent handling. Here are the most common causes and their solutions:

  • Compound Stability and Handling: The stability of this compound in your specific assay conditions can impact its effective concentration.

    • Recommendation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] If using DMSO as a solvent, be aware that the presence of water can affect compound stability over time.[1]

  • Cell-Based Assay Variability:

    • Cell Density: The number of cells seeded can influence the drug response. Higher cell densities may require higher concentrations of the inhibitor.

    • Recommendation: Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase during treatment.

    • Passage Number: Cell lines can exhibit altered characteristics at high passage numbers, potentially affecting their response to inhibitors.

    • Recommendation: Use cells within a consistent and low passage number range for all experiments.

  • Assay Protocol Inconsistencies:

    • Incubation Times: Variations in incubation times with this compound or assay reagents can lead to inconsistent results.

    • Recommendation: Use multichannel pipettes for simultaneous addition of reagents to minimize timing differences between wells.

    • ATP Concentration (for in vitro kinase assays): For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.

    • Recommendation: Maintain a consistent ATP concentration across all experiments, ideally close to the Km value for the kinase.[2][3]

Q2: Our assay is showing a high background signal, making it difficult to determine the inhibitory effect of this compound. What can we do?

High background can mask the true signal in your assay. Consider the following troubleshooting steps:

  • Reagent-Related Issues:

    • Contaminated Reagents: Buffers or substrates may be contaminated with substances that interfere with the detection method.

    • Recommendation: Use fresh, high-quality reagents and filter-sterilize buffers.

    • Antibody Specificity (for immunoassays): Non-specific binding of primary or secondary antibodies can contribute to high background.

    • Recommendation: Optimize antibody concentrations and ensure adequate blocking steps.

  • Compound Interference: this compound itself might interfere with the assay's detection system (e.g., autofluorescence).

    • Recommendation: Run a control experiment with this compound in the absence of the enzyme or cells to assess its intrinsic signal.

  • "Edge Effects" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and lead to higher background signals.

    • Recommendation: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[4][5]

Q3: We are observing a very low or no signal in our assay, even in the untreated controls. What are the possible reasons?

A weak or absent signal can be due to several factors related to the assay components and execution:

  • Enzyme Inactivity (in vitro kinase assays): The kinase may be inactive due to improper storage or handling.

    • Recommendation: Aliquot the enzyme upon receipt and avoid multiple freeze-thaw cycles. Verify its activity using a known positive control substrate.

  • Cell Health Issues (cell-based assays):

    • Poor Cell Viability: If cells are not healthy, they may not respond appropriately to stimuli or treatments.

    • Recommendation: Regularly check cell viability and ensure optimal culture conditions.

    • Mycoplasma Contamination: Mycoplasma can alter cellular physiology and affect assay results.

    • Recommendation: Regularly test your cell lines for mycoplasma contamination.

  • Sub-optimal Reagent Concentrations: The concentration of substrates, antibodies, or detection reagents may not be optimal.

    • Recommendation: Perform titration experiments to determine the optimal concentration for each reagent.

Troubleshooting Guide

The table below summarizes common issues, their potential causes, and recommended solutions when working with this compound.

Issue Potential Cause Recommended Solution
Inconsistent IC50 Values Compound degradationPrepare fresh dilutions of this compound for each experiment. Aliquot stock solutions to avoid freeze-thaw cycles.
Inconsistent cell seeding densityOptimize and standardize the number of cells seeded per well.
Variation in incubation timesUse a multichannel pipette for adding reagents to ensure consistent timing.
ATP concentration variability (in vitro)Use a fixed ATP concentration, preferably at or near the Km value for the kinase.[2][3]
High Background Signal Reagent contaminationUse fresh, high-quality reagents. Filter-sterilize buffers.
Non-specific antibody bindingOptimize antibody concentrations and blocking conditions.
Compound interferenceTest this compound alone to check for autofluorescence or other interference with the detection method.
"Edge effects" in microplatesDo not use the outer wells for experimental samples; fill them with sterile media or PBS.[4][5]
Low or No Signal Inactive enzyme (in vitro)Verify enzyme activity with a positive control. Avoid multiple freeze-thaw cycles.
Poor cell health or viabilityEnsure cells are healthy and growing exponentially. Check for contamination.
Sub-optimal reagent concentrationsTitrate all critical reagents (e.g., antibodies, substrates) to determine optimal concentrations.

Experimental Protocols

Protocol: Western Blotting for Phospho-STAT1 Inhibition by this compound

This protocol provides a general framework for assessing the inhibitory effect of this compound on IFN-γ-induced STAT1 phosphorylation in a cellular context.

  • Cell Culture and Seeding:

    • Culture cells (e.g., HeLa or A549) in appropriate growth medium.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation:

    • Once cells have attached, replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal levels of STAT phosphorylation.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in serum-free medium.

    • Pre-incubate the cells with the this compound dilutions or vehicle control (e.g., DMSO) for 1-2 hours.

  • IFN-γ Stimulation:

    • Add IFN-γ to each well (a final concentration of 10-20 ng/mL is common) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total STAT1 to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture & Seeding serum_starvation Serum Starvation cell_culture->serum_starvation s14_95_incubation This compound Incubation serum_starvation->s14_95_incubation ifn_stimulation IFN-γ Stimulation s14_95_incubation->ifn_stimulation cell_lysis Cell Lysis ifn_stimulation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blotting protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: A generalized experimental workflow for assessing the inhibitory activity of this compound.

jak_stat_pathway cytokine IFN-γ receptor IFN-γ Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT1 jak->stat Phosphorylates p_stat p-STAT1 stat->p_stat dimer p-STAT1 Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene_expression Gene Expression nucleus->gene_expression Induces s14_95 This compound s14_95->jak Inhibits

Caption: Simplified diagram of the IFN-γ/JAK/STAT signaling pathway and the inhibitory action of this compound.

References

S14-95 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S14-95. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel inhibitor of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[1][2] It was originally isolated from the fungus Penicillium sp.[1][2] Its inhibitory effects are achieved by preventing the phosphorylation of the STAT1α transcription factor and inhibiting the activation of p38 MAP kinase.[1]

Q2: What are the basic physicochemical properties of this compound?

A2: The key properties of this compound are summarized in the table below.

PropertyValueReference
Synonym (3S, 4aR, 6aR, 12aR, 12bS)-3-(Acetyloxy)-1, 3, 4, 4a, 5, 6, 6a, 12, 12a, 12b-decahydro-4, 4, 6a, 12b-tetramethyl-9-phenyl-2H, 11H-naphtho[2, 1-b]pyrano[3, 4-e]pyran-11-one
Molecular Formula C₂₈H₃₄O₅[3]
Molecular Weight 450.6 Da[3]
CAS Number 419532-92-6[3]
Purity >95%[3]
IC₅₀ 5.4 - 10.8 µM (for IFN-γ mediated expression); 10.8 µM (for COX-2 and NOS II expression)[1][3]

Q3: How should I store this compound?

A3: this compound should be stored at -20°C for both short and long-term storage.[3] It is important to store it under desiccating conditions to prevent degradation.[3] The shelf life of the compound is up to 12 months under these conditions.[3]

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is soluble in Methanol.[3] For cell-based assays, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibitory effect observed. 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Precipitation in media: The final concentration of the organic solvent (e.g., DMSO) may be too high, causing the compound to precipitate. 3. Inaccurate concentration: Errors in calculation or pipetting.1. Prepare fresh working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. 2. Ensure the final solvent concentration is low (typically ≤ 0.5%) and vortex the final solution well. 3. Double-check all calculations and ensure pipettes are calibrated.
High background or off-target effects. 1. Concentration too high: The concentration of this compound used may be causing non-specific effects. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is consistent across all wells, including a vehicle-only control.
Precipitate forms in the stock solution upon storage. 1. Solvent evaporation: The cap on the storage vial may not be airtight. 2. Low temperature solubility: The compound may have limited solubility in the chosen solvent at -20°C.1. Ensure vials are sealed tightly with appropriate caps. 2. If precipitation is observed upon thawing, gently warm the solution to 37°C and vortex to redissolve before making dilutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed using its molecular weight (450.6 g/mol ).

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., Methanol or DMSO) to the vial containing the solid this compound.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly or warm gently in a 37°C water bath.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C under desiccating conditions.

Protocol 2: General Stability Assessment of this compound in Solution

This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer.

  • Prepare the this compound solution: Prepare a solution of this compound in the solvent/buffer of interest at a known concentration.

  • Initial analysis (Time 0): Immediately analyze the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity.

  • Storage under defined conditions: Store aliquots of the solution under various conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).

  • Time-point analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition and re-analyze it using the same analytical method.

  • Data analysis: Compare the concentration and purity of this compound at each time point to the initial measurement. Calculate the percentage of degradation over time for each condition.

Visualizations

JAK_STAT_Pathway JAK/STAT Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates to Nucleus & Binds DNA STAT->STAT_dimer Dimerizes S14_95 This compound S14_95->JAK Inhibits Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Activity Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Treat_Cells Treat Cells with this compound (and controls) Prepare_Stock->Treat_Cells Cell_Culture Culture Target Cells Cell_Culture->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay (e.g., Western Blot for p-STAT, Reporter Gene Assay) Incubate->Assay Analyze_Data Analyze and Interpret Data Assay->Analyze_Data End End Analyze_Data->End

Caption: A general workflow for cell-based experiments with this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent this compound Activity Inconsistent_Activity Inconsistent Activity? Check_Storage Proper Storage (-20°C, desiccated)? Inconsistent_Activity->Check_Storage Yes Check_Aliquots Using Fresh Aliquots? Check_Storage->Check_Aliquots Yes Prepare_New_Stock Prepare New Stock Solution Check_Storage->Prepare_New_Stock No Check_Concentration Concentration Verified? Check_Aliquots->Check_Concentration Yes Check_Aliquots->Prepare_New_Stock No Check_Solvent Solvent Effects Controlled? Check_Concentration->Check_Solvent Yes Review_Protocol Review Protocol Check_Concentration->Review_Protocol No Perform_Dose_Response Perform Dose- Response Check_Solvent->Perform_Dose_Response Yes Check_Solvent->Review_Protocol No

References

Troubleshooting S14-95 western blot results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Western Blotting Technical Support Center. This guide provides troubleshooting tips and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during western blot experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting no signal or a very weak signal on my western blot?

There are several potential reasons for a weak or absent signal. These can range from issues with the primary antibody to problems with the protein transfer process. Low target protein concentration in your sample can also be a contributing factor.[1][2][3] It's also possible that the detection reagents are not working correctly or there was insufficient incubation time.[4]

Q2: What causes high background on a western blot?

High background can obscure the detection of your target protein.[1] This is often due to insufficient blocking of the membrane or the primary and/or secondary antibody concentration being too high.[4] Contamination of solutions, membranes, or incubation trays can also lead to high background.[4]

Q3: Why am I seeing non-specific bands or bands at the wrong molecular weight?

The appearance of unexpected bands can be due to several factors. The primary antibody may be cross-reacting with other proteins that share similar epitopes.[4] The formation of protein multimers can also result in bands at higher molecular weights than expected.[4] Conversely, degraded protein samples can lead to bands at lower molecular weights.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your western blot experiment.

Problem: No Signal or Weak Signal
Possible Cause Recommended Solution
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[5] For low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm) and adding 20% methanol (B129727) to the transfer buffer. For high molecular weight proteins, adding a small amount of SDS (0.01–0.05%) to the transfer buffer can aid in their transfer from the gel.
Low Primary Antibody Concentration Increase the concentration of the primary antibody. It may be beneficial to perform a titration to determine the optimal concentration. Also, consider increasing the incubation time to overnight at 4°C.[3]
Low Target Protein Abundance Increase the amount of protein loaded onto the gel.[3] If the protein is known to be of low abundance, consider using techniques like immunoprecipitation to enrich the sample for the target protein.[3]
Inactive Antibody Ensure the antibody has been stored correctly and has not expired. You can check the antibody's activity with a dot blot.
Suboptimal Incubation Conditions While common incubation times are 1-2 hours at room temperature or overnight at 4°C, some antibodies may require longer incubation times to achieve maximum binding.[6]
Problem: High Background
Possible Cause Recommended Solution
Insufficient Blocking Increase the blocking time and/or the concentration of the blocking agent.[3] You can also try switching the blocking agent (e.g., from non-fat dry milk to BSA, or vice versa), as some antibodies perform better with a specific blocker.[7][8]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[4]
Inadequate Washing Increase the number and duration of wash steps after antibody incubations. Ensure a detergent like Tween 20 is included in the wash buffer.[5][9]
Contamination Use clean containers for all solutions and handle the membrane with forceps to avoid contamination.[4]
Problem: Non-specific Bands
Possible Cause Recommended Solution
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody.[4]
Non-specific Antibody Binding To reduce non-specific binding, try optimizing the blocking conditions and ensuring thorough washing.[5]
Protein Degradation Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation.[6]
Protein Aggregation If you suspect protein aggregation, which can cause bands of the wrong size, consider incubating your sample at a lower temperature (e.g., 70°C for 10-20 minutes or 37°C for 30-60 minutes) instead of the common 95°C.[6]

Experimental Protocols

Standard Western Blot Protocol

This protocol provides a general workflow for a standard western blot experiment. Optimization of specific steps may be required for your particular protein of interest and antibodies.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors on ice.[6]

    • Determine the protein concentration of the lysate.

    • Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[8][10]

  • Gel Electrophoresis:

    • Load the denatured protein samples onto a polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

    • If using a PVDF membrane, activate it with methanol before transfer.[8]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[7][11] This step is crucial to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[10][12]

  • Washing:

    • Wash the membrane three to five times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[7][12]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature with gentle agitation.[11][12]

  • Washing:

    • Repeat the washing steps to remove unbound secondary antibody.[12]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.[7]

    • Expose the membrane to X-ray film or use a digital imaging system to detect the signal.[7]

Visual Guides

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection Lysate Cell/Tissue Lysate Denature Denature Proteins Lysate->Denature SDS_PAGE SDS-PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Primary_Ab Primary Antibody Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Wash2 Wash Secondary_Ab->Wash2 Wash1->Secondary_Ab Detection Detection Wash2->Detection Troubleshooting_No_Signal Start No/Weak Signal Observed Check_Transfer Check Protein Transfer (Ponceau S Stain) Start->Check_Transfer Transfer_OK Transfer Successful? Check_Transfer->Transfer_OK Optimize_Transfer Optimize Transfer Conditions Transfer_OK->Optimize_Transfer No Check_Antibody Check Antibody Concentration and Activity Transfer_OK->Check_Antibody Yes Optimize_Transfer->Check_Transfer Antibody_OK Antibody OK? Check_Antibody->Antibody_OK Optimize_Antibody Increase Ab Concentration or Incubation Time Antibody_OK->Optimize_Antibody No Check_Protein Check Protein Loading Antibody_OK->Check_Protein Yes Optimize_Antibody->Check_Antibody Protein_OK Sufficient Protein? Check_Protein->Protein_OK Increase_Loading Increase Protein Load Protein_OK->Increase_Loading No Check_Detection Check Detection Reagents Protein_OK->Check_Detection Yes Increase_Loading->Check_Protein End Review Entire Protocol Check_Detection->End

References

S14-95 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxicity when using the JAK/STAT and p38 MAPK inhibitor, S14-95, particularly at high concentrations.

Troubleshooting Guide: Unexpected Cytotoxicity

Unexpected cytotoxicity can manifest as a sudden drop in cell viability at concentrations where minimal effect is anticipated, or significant variability in results between experiments. This guide provides a systematic approach to identifying and resolving common issues.

Observed Problem Potential Cause Recommended Action
High cytotoxicity at unexpectedly low concentrations Incorrect Compound Concentration: Errors in stock solution preparation or dilutions.1. Verify all calculations for stock and working solutions. 2. Prepare a fresh stock solution of this compound. 3. If possible, analytically verify the concentration of the stock solution.
Cell Line Sensitivity: The specific cell line may be highly sensitive to the inhibition of JAK/STAT or p38 MAPK pathways.1. Review the literature for the expected sensitivity of your cell line to inhibitors of these pathways. 2. Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to determine the precise IC50 value for your specific cell line.[1]
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO).[2] 2. Include a vehicle control (cells treated with the solvent alone) to assess solvent toxicity.[1]
Inconsistent cytotoxicity results between experiments Cell Culture Conditions: Variations in cell health, passage number, or confluency.1. Use cells from a consistent and low passage number. 2. Ensure cells are in the logarithmic growth phase at the time of treatment.[3] 3. Standardize cell seeding density to avoid variations in confluency.[1][3]
Reagent Variability: Inconsistency in media, serum, or other reagents.1. Use a single, quality-controlled lot of media and serum for the duration of a study.[3] 2. Test new batches of critical reagents before use in key experiments.
Compound Instability: this compound may be unstable in the culture medium over the experimental duration.1. Assess the stability of this compound in your specific cell culture medium over time. 2. Consider shorter incubation times if instability is suspected.
High background signal in cytotoxicity assay Assay-Specific Issues: Interference of this compound with the assay chemistry or high cell density.1. Optimize cell seeding density to ensure the signal is within the linear range of the assay.[4] 2. Run a cell-free control with this compound to check for direct interaction with the assay reagents.[1] 3. Visually inspect wells for any precipitation of the compound.
Contamination: Microbial contamination (e.g., mycoplasma) can affect cell health and assay results.1. Regularly test cell cultures for mycoplasma contamination. 2. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a novel inhibitor of the JAK/STAT (Janus kinase/signal transducers and activators of transcription) pathway. It has been shown to inhibit the interferon-gamma (IFN-γ) mediated signaling pathway by preventing the phosphorylation of the STAT1α transcription factor. Additionally, this compound inhibits the activation of p38 MAP kinase (MAPK), which is involved in the expression of many pro-inflammatory genes.[5][6]

Q2: Is cytotoxicity an expected outcome of treatment with this compound?

A2: The primary described activity of this compound is the inhibition of specific signaling pathways at micromolar concentrations.[5][6] While potent inhibition of survival pathways can lead to cytotoxicity, widespread, non-specific cytotoxicity at high concentrations may indicate off-target effects or experimental artifacts. The JAK/STAT and p38 MAPK pathways are known to be involved in the regulation of apoptosis, and their inhibition could potentially induce or sensitize cells to apoptosis.[5][7][8][9][10][11][12][13]

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: To distinguish between apoptosis and necrosis, you can use specific assays. The Annexin V/Propidium Iodide (PI) assay is a common method. Annexin V binds to phosphatidylserine (B164497), which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[6][14][15] Another common method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a characteristic of apoptosis.[6][14]

Q4: Could the inhibition of the JAK/STAT or p38 MAPK pathways by this compound lead to cytotoxicity?

A4: Yes, both pathways play critical roles in cell survival, proliferation, and apoptosis.[5][8][11] Inhibition of the JAK/STAT pathway can suppress the growth of cancer cells and induce apoptosis.[7] Similarly, the p38 MAPK pathway has a complex role in cell fate, and its inhibition can sensitize some tumor cells to chemotherapy-induced apoptosis.[9][16] Therefore, it is plausible that high concentrations of this compound could induce cytotoxicity through the potent inhibition of these pathways.

Q5: What are the initial steps to take when observing unexpected cytotoxicity with this compound?

A5: When you observe unexpected cytotoxicity, the first step is to verify your experimental setup. This includes confirming the concentration of your this compound stock solution, checking the health and passage number of your cells, and ensuring the solvent concentration is not contributing to toxicity.[2][17] Repeating the experiment with freshly prepared reagents is a crucial step in troubleshooting.[17]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound from the literature. Researchers should generate their own dose-response curves to determine the cytotoxic concentrations for their specific experimental system.

Table 1: Known Inhibitory Concentrations of this compound

Activity Cell Line/System IC50 / Effective Concentration Reference
Inhibition of IFN-γ mediated reporter gene expressionHeLa S3 cells2.5 - 5 µg/mL (5.4 - 10.8 µM)[5][6]
Inhibition of COX-2 and NOS II expressionJ774 mouse macrophages5 µg/mL (10.8 µM)[5][6]

Table 2: Template for Dose-Response Cytotoxicity Data

This compound Concentration (µM) % Cell Viability (Mean ± SD) Observations
0 (Vehicle Control)100 ± 5Healthy, confluent monolayer
1
5
10
25
50
100

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only as a background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.

Annexin V/PI Apoptosis Assay

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[14][15]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[14][15]

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

S14_95_Cytotoxicity_Pathway cluster_pathways Inhibited Pathways cluster_cellular_effects Cellular Effects S14_95 This compound (High Concentration) JAK_STAT JAK/STAT Pathway S14_95->JAK_STAT Inhibits p38_MAPK p38 MAPK Pathway S14_95->p38_MAPK Inhibits Reduced_Proliferation Reduced Proliferation & Survival Signals JAK_STAT->Reduced_Proliferation Leads to p38_MAPK->Reduced_Proliferation Apoptosis_Induction Apoptosis Induction Reduced_Proliferation->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Hypothetical signaling pathway of this compound induced cytotoxicity.

Cytotoxicity_Workflow start Start: Unexpected Cytotoxicity Observed step1 Step 1: Preliminary Checks - Verify compound concentration - Check solvent toxicity - Assess cell health & passage number start->step1 step2 Step 2: Repeat Experiment - Use fresh reagents - Include all proper controls step1->step2 decision1 Is cytotoxicity still observed? step2->decision1 step3a Step 3a: Investigate Assay Artifacts - Run cell-free assay controls - Test an alternative cytotoxicity assay decision1->step3a Inconsistent step3b Step 3b: Characterize Cell Death - Perform Annexin V/PI assay - Conduct TUNEL assay decision1->step3b Yes end Conclusion: Identify cause of cytotoxicity step3a->end step4 Step 4: Mechanistic Studies - Analyze downstream targets of JAK/STAT and p38 MAPK pathways step3b->step4 step4->end

Caption: Experimental workflow for investigating unexpected cytotoxicity.

Troubleshooting_Logic start Problem: Unexpected Cytotoxicity q1 Are concentrations and dilutions correct? start->q1 a1_yes Yes q1->a1_yes a1_no No: Recalculate and prepare fresh solutions q1->a1_no q2 Is the vehicle control showing toxicity? a1_yes->q2 a2_yes Yes: Lower solvent concentration q2->a2_yes a2_no No q2->a2_no q3 Are cells healthy and at low passage? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No: Use new, healthy cell stock q3->a3_no q4 Are results reproducible? a3_yes->q4 a4_yes Yes: Likely a true biological effect q4->a4_yes a4_no No: Check for reagent variability or contamination q4->a4_no end Proceed to mechanistic studies a4_yes->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Why is S14-95 not working in my assay?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S14-95 in their assays. The information is presented in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel inhibitor of the JAK/STAT signaling pathway. Its primary mechanism of action is the inhibition of the phosphorylation of the STAT1α transcription factor, which is a key step in the signal transduction cascade initiated by cytokines like interferon-gamma (IFN-γ). Additionally, this compound has been shown to inhibit the activation of p38 MAP kinase.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in methanol (B129727).[1] For long-term storage, it is recommended to store the compound at -20°C in a desiccated environment. The shelf life is reported to be 365 days under these conditions.[1]

Q3: What is a typical effective concentration range for this compound in cell-based assays?

The reported IC50 (half-maximal inhibitory concentration) for this compound in inhibiting IFN-γ mediated reporter gene expression is between 2.5 to 5 µg/mL, which corresponds to approximately 5.4 to 10.8 µM. However, the optimal concentration will depend on the specific cell type and assay conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Troubleshooting Guide

Problem: I am not observing any inhibition of my target with this compound.

This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot the problem.

Question 1: Could there be an issue with the this compound compound itself?
  • Answer: Yes, issues with the compound's integrity or concentration can lead to a lack of activity.

    • Improper Storage: Confirm that the compound has been stored at -20°C and protected from moisture. Multiple freeze-thaw cycles should be avoided.

    • Incorrect Concentration: Double-check the calculations for your stock solution and final assay concentrations. If possible, verify the concentration using a spectrophotometer if the molar extinction coefficient is known.

    • Solubility Issues: this compound is soluble in methanol.[1] Ensure that the compound is fully dissolved in the stock solution. When diluting into aqueous assay media, be mindful of potential precipitation. It is advisable to not exceed a certain percentage of the organic solvent (e.g., methanol or DMSO) in the final assay volume, typically below 0.5%.

Question 2: Is my assay set up correctly to detect the inhibitory effect of this compound?
  • Answer: Assay design and execution are critical for observing the expected inhibitory effects.

    • Pre-incubation Time: Are you pre-incubating the cells with this compound for a sufficient amount of time before stimulating the pathway? The inhibitor needs time to enter the cells and engage with its target. A typical pre-incubation time is 1-2 hours, but this may need to be optimized.

    • Stimulation Conditions: Ensure that your stimulus (e.g., IFN-γ) is active and used at a concentration that gives a robust, but not saturating, signal. A full dose-response curve for the stimulus is recommended to determine the EC50 or EC80 concentration for your assay.

    • Positive Control: Include a known inhibitor of the JAK/STAT pathway as a positive control. This will help you to confirm that the assay is capable of detecting inhibition.

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., methanol or DMSO) at the same final concentration as in the treated samples. This will account for any effects of the solvent on the assay.

Question 3: How can I be sure that the JAK/STAT pathway is being activated in my cells?
  • Answer: It is essential to verify that the signaling pathway you are targeting is active in your experimental system.

    • Phosphorylation of STAT1: The primary target of this compound's inhibitory action is the phosphorylation of STAT1α. You can measure the levels of phosphorylated STAT1 (p-STAT1) at key tyrosine residues (e.g., Tyr701) using techniques like Western blotting or flow cytometry. A time-course and dose-response experiment with your stimulus (e.g., IFN-γ) will help you determine the optimal conditions for detecting a strong p-STAT1 signal.

    • Downstream Gene Expression: As an alternative or complementary readout, you can measure the expression of a downstream target gene that is known to be induced by the JAK/STAT pathway upon stimulation. This can be done using techniques like qPCR or a reporter gene assay.

Experimental Protocols

Protocol 1: Western Blot for Detecting Inhibition of IFN-γ-induced STAT1 Phosphorylation

This protocol provides a general workflow for assessing the inhibitory effect of this compound on STAT1 phosphorylation in a cell-based assay.

1. Cell Seeding:

  • Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.

2. Compound Treatment (Pre-incubation):

  • Prepare serial dilutions of this compound in your cell culture medium.

  • Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for 1-2 hours at 37°C.

3. Stimulation:

  • Prepare a stock solution of IFN-γ in cell culture medium.

  • Add IFN-γ to each well (except for the unstimulated control) to a final concentration that is known to induce a robust STAT1 phosphorylation signal (e.g., 10-100 ng/mL).

  • Incubate for the optimal stimulation time (typically 15-30 minutes, but this should be determined empirically).

4. Cell Lysis:

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

5. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

6. Western Blotting:

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (e.g., anti-p-STAT1 Tyr701) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1 or a housekeeping protein like β-actin or GAPDH.

Data Presentation

Table 1: Troubleshooting Checklist for this compound Assays

Parameter Potential Issue Recommended Action
This compound Compound Improper storageStore at -20°C, desiccated. Avoid freeze-thaw cycles.
Inaccurate concentrationVerify calculations and, if possible, measure concentration.
Poor solubilityEnsure complete dissolution in stock. Limit final solvent concentration in assay.
Assay Conditions Insufficient pre-incubationOptimize pre-incubation time (e.g., 1, 2, 4 hours).
Suboptimal stimulus concentrationPerform a dose-response of the stimulus to find the EC80.
Lack of controlsAlways include positive (known inhibitor) and vehicle controls.
Cellular Response No/low pathway activationConfirm STAT1 phosphorylation or downstream gene expression upon stimulation.
High background signalOptimize antibody concentrations and washing steps in Western blots.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed Cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation pre_incubation Pre-incubate with This compound or Vehicle overnight_incubation->pre_incubation stimulation Stimulate with IFN-γ pre_incubation->stimulation cell_lysis Cell Lysis stimulation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot (p-STAT1 / Total STAT1) protein_quant->western_blot

Caption: Experimental workflow for testing this compound activity.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK1 JAK1 IFNGR->JAK1 Activation JAK2 JAK2 IFNGR->JAK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation JAK2->STAT1 Phosphorylation pSTAT1 p-STAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization p38 p38 MAPK active_p38 Active p38 GAS GAS Element pSTAT1_dimer->GAS Translocation & Binding Gene Gene Transcription GAS->Gene IFNg IFN-γ IFNg->IFNGR S14_95 This compound S14_95->STAT1 Inhibits Phosphorylation S14_95->p38 Inhibits Activation

Caption: this compound inhibits the JAK/STAT signaling pathway.

References

Validation & Comparative

A Comparative Guide to S14-95 and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of S14-95, a naturally derived Janus Kinase (JAK)/STAT pathway inhibitor, against several well-characterized synthetic JAK inhibitors. The JAK family of tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling and have become key therapeutic targets for a range of immune-mediated inflammatory diseases and cancers.[1][2][3] The selectivity and potency of inhibitors against these kinases are crucial determinants of their therapeutic efficacy and safety profiles.

Overview of this compound

This compound is a novel compound isolated from the fungus Penicillium sp. 14-95.[4] Unlike many synthetic inhibitors that are characterized by their direct enzymatic inhibition, this compound has been primarily described by its effects in cellular assays. It has been shown to inhibit the interferon-gamma (IFN-γ) mediated signaling pathway by preventing the phosphorylation of the STAT1α transcription factor.[4]

Published data indicates that this compound inhibits IFN-γ-mediated reporter gene expression with an IC50 value in the range of 5.4 to 10.8 µM.[4][5] It also inhibits the expression of proinflammatory enzymes such as COX-2 and iNOS at similar concentrations.[5] A detailed biochemical selectivity profile of this compound against the individual JAK family isoforms (JAK1, JAK2, JAK3, TYK2) is not available in publicly accessible literature, which represents a key distinction from the extensively profiled inhibitors discussed below.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors. The binding of a cytokine to its receptor induces receptor dimerization, bringing associated JAKs into close proximity. The JAKs then phosphorylate each other and the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[6][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor JAK1->JAK2 3. Phosphorylation JAK1->STAT1 5. Phosphorylation JAK2->Receptor JAK2->STAT2 STAT1->STAT2 6. Dimerization STAT_dimer_nuc STAT Dimer STAT2->STAT_dimer_nuc 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., this compound) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 DNA DNA STAT_dimer_nuc->DNA Gene Gene Transcription DNA->Gene 8. Modulation

Caption: The canonical JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.

Quantitative Comparison of JAK Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent JAK inhibitors. It is important to note that the data for this compound is derived from a cellular assay measuring a downstream effect (reporter gene expression), while the data for the other inhibitors are from direct biochemical assays against the purified kinase enzymes. This difference in methodology prevents a direct comparison of potency.

InhibitorType / SelectivityJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)This compound (Cellular IC50)
This compound JAK/STAT Pathway InhibitorN/AN/AN/AN/A5,400 - 10,800 nM [4][5]
Tofacitinib JAK1/3 Inhibitor[8]3.24.11.634N/A
Baricitinib JAK1/2 Inhibitor[8]5.95.7>40053N/A
Upadacitinib Selective JAK1 Inhibitor[8]4312023004700N/A
Filgotinib Selective JAK1 Inhibitor[8]10-5328-29311-810116-177N/A
Peficitinib Pan-JAK Inhibitor[8]3.95.00.74.8N/A

N/A: Data not available in public literature.

Classification of JAK Inhibitors

JAK inhibitors can be classified based on their selectivity for different JAK family members. This selectivity influences which cytokine signaling pathways are most affected, thereby shaping the inhibitor's clinical profile. Pan-JAK inhibitors target multiple family members, whereas selective inhibitors are designed to target one or two specific JAKs to potentially improve the safety profile by avoiding off-target effects.[9][10][11]

JAK_Inhibitor_Classification cluster_pan Pan-JAK Inhibitors cluster_selective Selective Inhibitors cluster_natural Natural Product Pathway Inhibitors center_node JAK Inhibitors Tofacitinib Tofacitinib (JAK1/3) center_node->Tofacitinib Peficitinib Peficitinib (Pan) center_node->Peficitinib Baricitinib Baricitinib (JAK1/2) center_node->Baricitinib Upadacitinib Upadacitinib (JAK1) center_node->Upadacitinib Filgotinib Filgotinib (JAK1) center_node->Filgotinib S14_95 This compound center_node->S14_95

Caption: Logical classification of the discussed JAK inhibitors based on their selectivity profiles.

Experimental Protocols

The determination of an inhibitor's IC50 value is a cornerstone of drug discovery. Below is a detailed methodology for a common and robust in vitro kinase assay used for this purpose.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to quantify inhibitor potency.[12][13][14]

Principle: The assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase active site by a test compound. The kinase, often epitope-tagged (e.g., GST or His-tagged), is mixed with a europium (Eu)-labeled anti-tag antibody (donor) and an Alexa Fluor® 647-labeled tracer (acceptor). When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competitive inhibitor displaces the tracer, leading to a decrease in the FRET signal, which is proportional to the inhibitor's potency.[12][14]

Materials:

  • Recombinant JAK1, JAK2, JAK3, or TYK2 enzyme

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., anti-GST)

  • Kinase Tracer (specific for the kinase family)

  • Test compounds (serially diluted in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Low-volume 384-well assay plates (e.g., Corning 3676)

  • TR-FRET compatible plate reader

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plating (384-well) cluster_read 3. Incubation & Reading cluster_analysis 4. Data Analysis A Prepare serial dilutions of test compound in DMSO D Add 5 µL of 3X test compound A->D B Prepare 3X Kinase/ Eu-Antibody mixture in assay buffer E Add 5 µL of 3X Kinase/Antibody mix B->E C Prepare 3X fluorescent Tracer solution in assay buffer F Add 5 µL of 3X Tracer solution C->F D->E E->F G Incubate at RT for 60 minutes F->G H Read plate on TR-FRET reader (Ex: 340nm, Em: 615nm & 665nm) G->H I Calculate Emission Ratio (665nm / 615nm) H->I J Normalize data to controls (0% and 100% inhibition) I->J K Plot % Inhibition vs. [Compound] and fit curve to determine IC50 J->K

Caption: General experimental workflow for determining inhibitor IC50 values using a TR-FRET binding assay.

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compounds in 100% DMSO. Subsequently, prepare a 3X intermediate dilution of these compounds in the assay buffer.[12]

  • Reagent Preparation:

    • Prepare a 3X solution of the JAK enzyme mixed with the Eu-labeled antibody in assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.[15]

    • Prepare a 3X solution of the kinase tracer in assay buffer. The tracer concentration is typically at or near its Kd for the kinase.[15]

  • Assay Assembly: In a low-volume 384-well plate, add the components in the following order:

    • 5 µL of the 3X serially diluted test compound.

    • 5 µL of the 3X Kinase/Antibody mixture.

    • 5 µL of the 3X Tracer solution.

    • The final reaction volume will be 15 µL. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[12]

  • Data Acquisition: Read the plate using a TR-FRET plate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).[14]

  • Data Analysis:

    • Calculate the emission ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).[12]

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[16]

Conclusion

This compound is a naturally derived inhibitor of the JAK/STAT signaling pathway with demonstrated activity in cellular models.[4][5] However, it remains less characterized than synthetic small molecules like Tofacitinib, Baricitinib, and Upadacitinib, for which precise biochemical potencies and selectivity profiles against each JAK isoform are well-documented.[8] The distinction between pan-JAK and selective JAK inhibition is a critical factor in modern drug development, often correlating with the therapeutic window and side-effect profile of the agent.[1][6] While this compound serves as an interesting chemical scaffold for inhibiting this pathway, further investigation using detailed biochemical and cellular assays would be required to fully understand its therapeutic potential and mechanism of action relative to existing, clinically-approved JAK inhibitors.

References

A Comparative Efficacy Analysis of S14-95 and Ruxolitinib in the Inhibition of the JAK/STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of S14-95 and the established drug Ruxolitinib as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The information presented is collated from preclinical and clinical studies to assist researchers in evaluating these two compounds for further investigation and drug development.

Introduction

The JAK/STAT signaling pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune regulation, and inflammation. Dysregulation of this pathway is implicated in various pathologies, including myeloproliferative neoplasms (MPNs), autoimmune diseases, and cancers. Consequently, the development of small molecule inhibitors targeting key components of this pathway, particularly the Janus kinases (JAKs), has been a major focus of therapeutic research.

Ruxolitinib (INCB018424), a potent and selective inhibitor of JAK1 and JAK2, is an FDA-approved therapeutic for the treatment of intermediate or high-risk myelofibrosis and polycythemia vera. This compound, a natural product isolated from Penicillium sp., has also been identified as an inhibitor of the JAK/STAT pathway. This guide aims to provide a side-by-side comparison of their efficacy based on available experimental data.

Mechanism of Action

Both this compound and Ruxolitinib exert their effects by modulating the JAK/STAT signaling cascade. However, their precise molecular targets and mechanisms of inhibition differ based on current data.

Ruxolitinib is a competitive inhibitor of the ATP-binding site of the catalytic domain of both JAK1 and JAK2.[1] This inhibition prevents the phosphorylation and activation of JAKs, which in turn blocks the subsequent phosphorylation and activation of STAT proteins. The downstream effects include the suppression of pro-inflammatory cytokine production and the inhibition of hematopoietic cell proliferation.[1][2]

This compound has been shown to inhibit the JAK/STAT pathway by preventing the phosphorylation of STAT1α.[3] It also demonstrates inhibitory effects on the activation of p38 MAP kinase, a downstream effector in some inflammatory signaling pathways.[3] While it is classified as a JAK/STAT pathway inhibitor, direct inhibition of specific JAK kinases has not been explicitly reported in the available literature.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the inhibitory activities of this compound and Ruxolitinib from various in vitro assays.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity

CompoundTarget/AssayIC₅₀ ValueCell Line/SystemReference
This compound IFN-γ-mediated SEAP Reporter Gene Expression5.4 - 10.8 µMHeLa S3[3]
COX-2 and NOS II Expression10.8 µMJ774 Mouse Macrophages[3]
STAT1α Phosphorylation InhibitionEffective at 10.8 µMJ774 Mouse Macrophages[3]
p38 MAP Kinase Activation InhibitionEffective at 10.8 µMJ774 Mouse Macrophages[3]
Ruxolitinib JAK1 (Cell-free assay)3.3 nMRecombinant Enzyme[4]
JAK2 (Cell-free assay)2.8 nMRecombinant Enzyme[4]
TYK2 (Cell-free assay)19 nMRecombinant Enzyme[4]
JAK3 (Cell-free assay)428 nMRecombinant Enzyme[4]
JAK2V617F-mediated Cell Proliferation100 - 130 nMBa/F3 cells[1]
IL-6-induced STAT3 Phosphorylation281 nMWhole Blood[4]

Table 2: Ruxolitinib Clinical Efficacy in Myelofibrosis (COMFORT-I Trial)

EndpointRuxolitinib (n=155)Placebo (n=154)p-valueReference
≥35% Reduction in Spleen Volume at 24 Weeks41.9%0.7%<0.001[5]
≥50% Improvement in Total Symptom Score at 24 Weeks45.9%5.3%<0.001[5]
Overall Survival (Hazard Ratio)0.50 (95% CI, 0.25–0.98)-0.04[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation p38 p38 MAP Kinase Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits S14_95 This compound S14_95->STAT Inhibits Phosphorylation S14_95->p38 Inhibits Activation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription

Caption: The JAK/STAT signaling pathway and points of inhibition by this compound and Ruxolitinib.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET, Radiometric) IC50_Kinase Determine IC₅₀ against purified JAKs Kinase_Assay->IC50_Kinase Cell_Culture Cell Culture (e.g., HeLa, J774, Ba/F3) Treatment Treat with This compound or Ruxolitinib Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay Reporter_Assay Reporter Gene Assay (e.g., SEAP) Treatment->Reporter_Assay Western_Blot Western Blot (p-STAT, p-p38) Treatment->Western_Blot IC50_Cellular Determine IC₅₀ for cellular effects Proliferation_Assay->IC50_Cellular Reporter_Assay->IC50_Cellular Western_Blot->IC50_Cellular Animal_Model Animal Models (e.g., Myelofibrosis mouse model) Efficacy_Study Evaluate in vivo efficacy (e.g., spleen size, survival) Animal_Model->Efficacy_Study

Caption: General experimental workflow for evaluating the efficacy of JAK/STAT pathway inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices.

In Vitro Kinase Inhibition Assay (for Ruxolitinib)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified kinase enzymes (e.g., JAK1, JAK2).

Methodology:

  • Reagents and Materials: Purified recombinant human JAK1 and JAK2 enzymes, a suitable peptide substrate, ATP, kinase assay buffer, test compound (Ruxolitinib), and a detection system (e.g., ADP-Glo™ Kinase Assay or a fluorescence-based method).

  • Procedure: a. Prepare serial dilutions of Ruxolitinib in DMSO and then in the kinase assay buffer. b. In a microplate, combine the kinase enzyme, the peptide substrate, and the diluted Ruxolitinib or vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km for the specific kinase. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time within the linear range of the reaction. e. Terminate the reaction and quantify the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent and a plate reader. f. Calculate the percentage of kinase inhibition for each Ruxolitinib concentration relative to the vehicle control. g. Plot the percentage of inhibition against the logarithm of the Ruxolitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Secreted Alkaline Phosphatase (SEAP) Reporter Gene Assay (for this compound)

Objective: To measure the inhibition of IFN-γ-induced gene expression.

Methodology:

  • Cell Culture and Transfection: HeLa S3 cells are transiently or stably transfected with a reporter plasmid containing a secreted alkaline phosphatase (SEAP) gene under the control of an IFN-γ-responsive promoter element (e.g., Gamma-Activated Site - GAS).

  • Procedure: a. Seed the transfected cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration. c. Stimulate the cells with a fixed concentration of IFN-γ to induce SEAP expression. d. After an incubation period (e.g., 24-48 hours), collect the cell culture supernatant. e. Heat-inactivate endogenous alkaline phosphatases in the supernatant (e.g., at 65°C for 30 minutes). f. Transfer the supernatant to a new plate and add a chemiluminescent or colorimetric alkaline phosphatase substrate. g. Measure the signal (luminescence or absorbance) using a plate reader. h. Calculate the percentage of inhibition of IFN-γ-induced SEAP expression for each this compound concentration and determine the IC₅₀ value.

Western Blot Analysis for STAT1α Phosphorylation (for this compound)

Objective: To qualitatively or semi-quantitatively assess the inhibition of STAT1α phosphorylation.

Methodology:

  • Cell Culture and Treatment: Culture J774 mouse macrophage cells and starve them of serum for a few hours to reduce basal signaling.

  • Procedure: a. Pre-treat the cells with this compound (e.g., 10.8 µM) or vehicle control. b. Stimulate the cells with IFN-γ and LPS to induce STAT1α phosphorylation. c. Lyse the cells in a buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of the cell lysates. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. f. Block the membrane to prevent non-specific antibody binding. g. Incubate the membrane with a primary antibody specific for phosphorylated STAT1α (p-STAT1α). h. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. i. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1α and a loading control protein (e.g., GAPDH or β-actin).

Summary and Conclusion

This guide provides a comparative overview of the efficacy of this compound and Ruxolitinib as inhibitors of the JAK/STAT pathway.

Ruxolitinib is a well-characterized, potent inhibitor of JAK1 and JAK2 with low nanomolar IC₅₀ values in biochemical assays and clear efficacy in cell-based models and clinical trials for myelofibrosis.[1][4][5] Its mechanism of action is directly tied to the inhibition of JAK kinase activity.

This compound has been identified as an inhibitor of the JAK/STAT pathway at the cellular level, effectively reducing IFN-γ-mediated gene expression and STAT1α phosphorylation in the low micromolar range.[3] It also affects the p38 MAP kinase pathway.[3] A significant gap in the current knowledge is the lack of data on the direct inhibitory effect of this compound on specific JAK kinases. This makes a direct potency comparison with Ruxolitinib challenging.

For researchers in drug discovery, Ruxolitinib serves as a benchmark for a potent and selective JAK1/2 inhibitor with proven clinical utility. This compound, as a natural product, represents a potential starting point for the development of new JAK/STAT pathway modulators. Further investigation into the specific molecular targets and the kinase selectivity profile of this compound is warranted to fully understand its therapeutic potential and to enable a more direct comparison with established inhibitors like Ruxolitinib.

References

S14-95: A Comparative Guide to its Specificity for JAK Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of S14-95, a novel inhibitor of the JAK/STAT signaling pathway, and its specificity for the Janus kinase (JAK) family. Due to the limited availability of public data on the direct enzymatic inhibition of individual JAK isoforms by this compound, this document will focus on its known effects on the JAK/STAT pathway and compare its profile with that of well-characterized JAK inhibitors for which specific IC50 values are available.

Introduction to this compound

This compound is a novel compound isolated from the fermentation of the fungus Penicillium sp. 14-95.[1] It has been identified as an inhibitor of the JAK/STAT signaling pathway.[1] Studies have shown that this compound inhibits the interferon-gamma (IFN-γ)-mediated signal transduction pathway.[1] The compound has been observed to inhibit the phosphorylation of the STAT1α transcription factor, a key step in the JAK/STAT cascade.[1] In cell-based assays, this compound inhibits the IFN-γ mediated expression of a reporter gene with an IC50 value in the range of 5.4 to 10.8 µM.[1] Furthermore, this compound has been shown to inhibit the expression of the proinflammatory enzymes cyclooxygenase-2 (COX-2) and nitric oxide synthase II (NOS II).[1]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial cascade for transducing signals from a variety of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and cell proliferation. The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. The binding of a ligand to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT STAT Receptor->STAT 5. STAT Recruitment JAK1->Receptor JAK1->JAK2 3. Trans-phosphorylation JAK1->STAT 6. STAT Phosphorylation JAK2->Receptor JAK2->JAK1 pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Gene Transcription DNA->Gene 9. Gene Regulation

A simplified diagram of the JAK-STAT signaling pathway.

Comparative Analysis of JAK Inhibitor Specificity

While specific IC50 values for this compound against individual JAK kinases are not publicly available, a comparison with established JAK inhibitors can provide a framework for understanding potential selectivity profiles. The following table summarizes the biochemical IC50 values of several well-characterized JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Selectivity
This compound Data not availableData not availableData not availableData not availableJAK/STAT Pathway Inhibitor
Tofacitinib 112201-JAK3/JAK1
Ruxolitinib 3.32.8>400-JAK1/JAK2
Baricitinib 5.95.7>40053JAK1/JAK2
Filgotinib 1028810116JAK1
Upadacitinib 4311023004600JAK1

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of a kinase inhibitor's specificity and potency is crucial for its development as a therapeutic agent. Below are generalized methodologies for key experiments used to characterize JAK inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific JAK isoform.

Generalized Protocol:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • A suitable peptide or protein substrate.

    • Adenosine triphosphate (ATP).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of the test inhibitor is prepared and serially diluted.

    • The JAK enzyme, substrate, and inhibitor are pre-incubated in the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a microplate reader.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Phospho-STAT Assay

This assay measures the inhibitory effect of a compound on a specific JAK-mediated signaling pathway within a cellular context.

Objective: To determine the IC50 of an inhibitor for the inhibition of cytokine-induced STAT phosphorylation in cells.

Generalized Protocol:

  • Reagents and Materials:

    • A cell line responsive to a specific cytokine that signals through a particular JAK pair (e.g., TF-1 cells).

    • Cytokine (e.g., IL-6, IFN-γ).

    • Test inhibitor.

    • Antibodies specific for a phosphorylated STAT protein (pSTAT) and total STAT.

    • Flow cytometer or Western blotting equipment.

  • Procedure:

    • Cells are cultured and then serum-starved to reduce basal signaling.

    • Cells are pre-treated with a range of concentrations of the test inhibitor.

    • The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.

    • After stimulation, the cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody against the pSTAT of interest.

  • Data Analysis:

    • The level of pSTAT is quantified for each inhibitor concentration using flow cytometry.

    • The IC50 value is calculated by plotting the percent inhibition of STAT phosphorylation against the log of the inhibitor concentration.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Recombinant JAK Enzyme A4 Incubation A1->A4 A2 Substrate & ATP A2->A4 A3 Test Inhibitor (e.g., this compound) A3->A4 A5 Detection of Product (e.g., ADP) A4->A5 A6 IC50 Determination A5->A6 B1 Cell Culture & Serum Starvation B2 Inhibitor Pre-treatment B1->B2 B3 Cytokine Stimulation B2->B3 B4 Cell Lysis or Fixation/Permeabilization B3->B4 B5 Detection of pSTAT B4->B5 B6 IC50 Determination B5->B6

References

Validating S14-95 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of S14-95, a known inhibitor of the JAK/STAT signaling pathway. We will explore its performance in relation to established JAK inhibitors and provide detailed experimental protocols and data to support these comparisons.

This compound is a novel compound that has been shown to inhibit the interferon-gamma (IFN-γ)-mediated signaling pathway.[1] Its mechanism of action involves the inhibition of STAT1α phosphorylation and the activation of p38 MAP kinase.[1] This guide will delve into methods to quantify these effects and compare them with other well-characterized inhibitors targeting the same pathway.

Comparative Analysis of JAK/STAT Pathway Inhibitors

To objectively assess the efficacy of this compound, we compare its activity with clinically approved JAK inhibitors: Tofacitinib, Ruxolitinib, and Baricitinib. These drugs have well-documented inhibitory profiles against the JAK/STAT pathway and serve as valuable benchmarks.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound and comparator drugs on key cellular events in the JAK/STAT and p38 MAPK pathways. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

CompoundTarget PathwayAssay TypeCell LineStimulantIC50Reference
This compound IFN-γ Reporter GeneSEAP Reporter AssayHeLa S3IFN-γ5.4 - 10.8 µM[1]
This compound COX-2/NOS II ExpressionWestern BlotJ774 MacrophagesLPS/IFN-γ~10.8 µM[1]
This compound STAT1α Phosphorylation---Data not available-
This compound p38 MAPK Activation---Data not available-
Tofacitinib STAT1 PhosphorylationWestern BlotRAW264.7IFN-γ/LPSDose-dependent inhibition (100-400 µM)[2]
Tofacitinib Pan-JAK InhibitionKinase Assay--JAK1: 1.7-3.7 nM, JAK2: 1.8-4.1 nM, JAK3: 0.75-1.6 nM[3]
Ruxolitinib JAK1/JAK2 InhibitionKinase Assay--JAK1: 3.3 nM, JAK2: 2.8 nM[4]
Ruxolitinib STAT3 PhosphorylationWestern BlotA549rAIF-1Dose-dependent inhibition[5]
Baricitinib JAK1/JAK2 InhibitionKinase Assay--JAK1: 5.9 nM, JAK2: 5.7 nM[6]
Baricitinib STAT3 PhosphorylationCellular AssayPBMCsIL-644 nM[6]

Note: The lack of specific IC50 values for this compound on direct STAT1 phosphorylation and p38 activation highlights a key area for future investigation to enable a more direct comparison with other JAK inhibitors.

Experimental Protocols

To ensure robust and reproducible validation of this compound target engagement, the following detailed experimental protocols are recommended.

Cellular STAT1 Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of STAT1 phosphorylation in response to IFN-γ stimulation.

Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa S3, A549, or PBMCs) and culture to 70-80% confluency. Starve cells of serum for 4-6 hours. Pre-treat cells with a dose range of this compound or comparator drug for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of IFN-γ (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis: Quantify band intensities and calculate the ratio of phospho-STAT1 to total STAT1. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

p38 MAP Kinase Activity Assay (In-Cell ELISA)

This assay quantifies the inhibition of p38 MAPK activation.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate. Pre-treat with this compound or a comparator.

  • Stimulation: Induce p38 activation with a suitable stimulus (e.g., anisomycin (B549157) or UV radiation).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer.

  • Immunostaining:

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).

    • Wash and add an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or fluorescent substrate and measure the signal using a plate reader.

  • Normalization: Normalize the phospho-p38 signal to the total cell number (e.g., using a DNA stain like Hoechst).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[7][8][9][10][11]

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (e.g., JAK1, JAK2, or STAT1) remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing the Molecular Pathways and Experimental Workflow

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

IFN_gamma_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFNGR1/2 IFNGR1/2 IFN-γ->IFNGR1/2 Binding JAK1 JAK1 IFNGR1/2->JAK1 Recruitment & Activation JAK2 JAK2 IFNGR1/2->JAK2 p38 p38 MAPK IFNGR1/2->p38 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation JAK2->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1->pSTAT1 GAS GAS pSTAT1->GAS Translocation p-p38 p-p38 p38->p-p38 Gene Transcription Gene Transcription GAS->Gene Transcription S14_95 This compound S14_95->JAK1 Inhibition S14_95->p38 Inhibition

Caption: IFN-γ signaling pathway and points of inhibition by this compound.

Target_Engagement_Workflow cluster_cell_based_assays Cell-Based Assays cluster_cetsa Cellular Thermal Shift Assay (CETSA) A Cell Culture & Treatment (this compound / Comparators) B Stimulation (e.g., IFN-γ) A->B C1 Western Blot (p-STAT1 / Total STAT1) B->C1 C2 In-Cell ELISA (p-p38 / Total p38) B->C2 D Data Analysis (IC50 Determination) C1->D C2->D Validation Target Engagement Validation D->Validation E Cell Treatment (this compound) F Thermal Challenge E->F G Lysis & Separation F->G H Protein Quantification (Western Blot / MS) G->H I Melting Curve Analysis H->I I->Validation

Caption: Experimental workflow for validating this compound target engagement.

Logical_Comparison S14_95 This compound - Novel JAK/STAT Inhibitor - Inhibits STAT1α phosphorylation - Inhibits p38 MAPK activation Validation_Methods Validation Methods STAT1 Phosphorylation Assay p38 MAPK Activity Assay Cellular Thermal Shift Assay (CETSA) S14_95->Validation_Methods:pSTAT1 S14_95->Validation_Methods:pp38 S14_95->Validation_Methods:cetsa Comparators Clinically Approved JAK Inhibitors Tofacitinib Ruxolitinib Baricitinib Comparators->Validation_Methods:pSTAT1 Conclusion Objective Comparison of Target Engagement & Potency Validation_Methods->Conclusion

References

Unveiling the Kinase Selectivity Profile of S14-95

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

S14-95, a novel natural product isolated from Penicillium sp., has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway and the p38 mitogen-activated protein kinase (MAPK). This comparison guide provides a detailed overview of the known selectivity profile of this compound and outlines the experimental methodologies used to characterize its inhibitory activity.

Quantitative Analysis of this compound Kinase Inhibition

This compound has demonstrated significant inhibitory effects on specific components of key inflammatory signaling pathways. The primary target identified is the JAK/STAT pathway, with additional activity observed against p38 MAP kinase. The following table summarizes the available quantitative data on the inhibitory potency of this compound.

Target PathwaySpecific Target/AssayIC50 (µM)
JAK/STAT PathwayIFN-γ induced STAT1α phosphorylation-
IFN-γ mediated reporter gene expression5.4 - 10.8[1]
p38 MAPK Pathwayp38 MAP kinase activation-

Note: A specific IC50 value for the direct inhibition of JAK kinases or p38 MAP kinase by this compound has not been reported in the reviewed literature. The provided IC50 range for the IFN-γ mediated reporter gene expression reflects the cellular potency of this compound in inhibiting the overall pathway.

Signaling Pathway Overview

The signaling cascades targeted by this compound are crucial regulators of cellular responses to inflammatory stimuli. The diagrams below illustrate the points of inhibition by this compound within the JAK/STAT and p38 MAPK pathways.

JAK_STAT_Pathway IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor Binds JAK JAK IFN-γ Receptor->JAK Activates STAT1α STAT1α JAK->STAT1α Phosphorylates Phosphorylated STAT1α Phosphorylated STAT1α STAT1α->Phosphorylated STAT1α Nucleus Nucleus Phosphorylated STAT1α->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Regulates This compound This compound This compound->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

p38_MAPK_Pathway Stress/Cytokines Stress/Cytokines Upstream Kinases Upstream Kinases Stress/Cytokines->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Activate Activated p38 MAPK Activated p38 MAPK p38 MAPK->Activated p38 MAPK Downstream Targets Downstream Targets Activated p38 MAPK->Downstream Targets Phosphorylates Inflammatory Response Inflammatory Response Downstream Targets->Inflammatory Response This compound This compound This compound->p38 MAPK Inhibits Activation

Caption: Inhibition of the p38 MAP kinase signaling pathway by this compound.

Experimental Methodologies

The inhibitory effects of this compound were characterized using cell-based assays. The following are detailed descriptions of the experimental protocols employed.

1. IFN-γ Mediated Reporter Gene Assay

This assay is designed to quantify the inhibition of the IFN-γ signaling pathway by measuring the expression of a reporter gene under the control of an IFN-γ responsive promoter.

  • Cell Line: A human cell line (e.g., HeLa S3) stably transfected with a reporter construct containing a secreted alkaline phosphatase (SEAP) gene driven by an IFN-γ inducible promoter.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) for a specified period.

  • Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of human IFN-γ to activate the JAK/STAT pathway.

  • Detection: After an incubation period, the cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric or chemiluminescent substrate.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of SEAP activity against the logarithm of the this compound concentration.

2. p38 MAP Kinase Activation Assay

This assay assesses the ability of this compound to inhibit the activation of p38 MAP kinase in response to a stimulus.

  • Cell Line: A suitable cell line that exhibits a robust p38 MAP kinase response to stimuli (e.g., macrophages).

  • Treatment: Cells are pre-treated with this compound or a vehicle control.

  • Stimulation: Cells are then stimulated with an agent known to activate the p38 MAPK pathway, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine.

  • Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined.

  • Detection (Western Blotting): Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated (active) form of p38 MAP kinase and total p38 MAP kinase (as a loading control).

  • Analysis: The intensity of the bands corresponding to phosphorylated p38 is quantified and normalized to the total p38 band intensity to determine the extent of inhibition.

Comparison with Other Kinase Inhibitors

A comprehensive, head-to-head comparison of this compound with a broad panel of other kinase inhibitors is currently limited by the lack of publicly available kinome-wide selectivity screening data for this compound. Such data, typically generated through large-scale kinase panel screens (e.g., KINOMEscan™), would provide IC50 or Ki values against hundreds of different kinases, enabling a thorough assessment of its selectivity and potential off-target effects.

Researchers in drug development are encouraged to perform comprehensive kinase profiling of this compound to fully elucidate its selectivity and potential as a therapeutic agent. This will allow for a more complete understanding of its mechanism of action and facilitate its comparison with existing kinase inhibitors.

References

A Comparative Guide: S14-95 versus Tofacitinib in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of S14-95, a novel JAK/STAT pathway inhibitor, and Tofacitinib (B832), an established JAK inhibitor for the treatment of rheumatoid arthritis (RA). A significant limitation to a direct, evidence-based comparison is the current lack of publicly available in vivo data for this compound in rheumatoid arthritis animal models. This guide, therefore, presents the available preclinical data for both compounds to offer a preliminary assessment and to highlight the areas where further research on this compound is critically needed. While both molecules target the JAK/STAT signaling cascade, a key pathway in the inflammatory processes of RA, their comparative efficacy and safety in a disease-relevant context remain to be elucidated.

Mechanism of Action

Both this compound and Tofacitinib exert their effects by inhibiting the Janus kinase (JAK) family of enzymes, which are crucial for the signaling of numerous cytokines that drive the inflammation characteristic of rheumatoid arthritis.

This compound is a novel compound isolated from the fungus Penicillium sp. that has been identified as an inhibitor of the JAK/STAT pathway.[1] It has been shown to inhibit the phosphorylation of the STAT1α transcription factor, which is a key step in IFN-γ-mediated signal transduction.[1] Furthermore, this compound has been observed to inhibit the expression of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and nitric oxide synthase II (NOS II).[1]

Tofacitinib is an orally available JAK inhibitor that preferentially inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[2][3] This inhibition blocks the signaling of a range of pro-inflammatory cytokines, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons, thereby modulating the immune and inflammatory responses.[4] Tofacitinib has demonstrated efficacy in both in vitro and in vivo models of arthritis, as well as in clinical trials for rheumatoid arthritis.[2]

Data Presentation

This compound: In Vitro Efficacy Data

Due to the absence of in vivo studies in rheumatoid arthritis models, the available data for this compound is limited to its in vitro activity.

ParameterCell LineStimulantIC50Reference
Inhibition of IFN-γ mediated reporter gene expressionHeLa S3IFN-γ5.4 - 10.8 µM[1]
Inhibition of COX-2 and NOS II expressionJ774 mouse macrophagesLPS/IFN-γ10.8 µM[1]
Tofacitinib: In Vitro and In Vivo Efficacy Data

Tofacitinib has been extensively studied in various preclinical models of rheumatoid arthritis.

Table 2.1: In Vitro Inhibition of STAT Phosphorylation by Tofacitinib

Cytokine StimulantCell TypePhosphorylated STATInhibition (%)Reference
IL-2, IL-4, IL-15, IL-21CD4+ T cellsSTATs47 - 60[2]
IL-10MonocytesSTAT3~10[2]

Table 2.2: In Vivo Efficacy of Tofacitinib in Collagen-Induced Arthritis (CIA) in Mice

ParameterDosageEffectReference
Arthritis Score15 mg/kg/daySignificant reduction[5]
Paw Thickness15 mg/kg/daySignificant reduction[5]
Serum IL-6 Levels15mg/kg twice dailyDecreased[6]
Serum TNF Levels15mg/kg twice dailyDecreased[6]

Experimental Protocols

In Vitro Assay for this compound Activity: Inhibition of IFN-γ-Mediated Reporter Gene Expression

This protocol describes the method used to determine the inhibitory effect of this compound on IFN-γ signaling.

  • Cell Culture: HeLa S3 cells are cultured in appropriate media and seeded into multi-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation: Recombinant human IFN-γ is added to the wells to stimulate the JAK/STAT pathway.

  • Reporter Gene Assay: The expression of a reporter gene under the control of an IFN-γ-responsive promoter (e.g., secreted alkaline phosphatase, SEAP) is measured.

  • Data Analysis: The IC50 value, the concentration at which this compound inhibits 50% of the IFN-γ-induced reporter gene expression, is calculated.[1]

In Vivo Model for Tofacitinib Efficacy: Collagen-Induced Arthritis (CIA) in Mice

This protocol outlines the widely used animal model to assess the efficacy of anti-arthritic compounds like Tofacitinib.

  • Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail. A booster injection is administered 18-21 days later.[3][5][6]

  • Compound Administration: Tofacitinib (e.g., 15 mg/kg/day) or vehicle is administered to the mice, typically starting from a time point before or at the onset of clinical signs of arthritis.[5] Administration can be via oral gavage or subcutaneous osmotic pump infusion.[5]

  • Clinical Assessment: The severity of arthritis is monitored regularly by scoring the degree of paw swelling and inflammation. Paw thickness is also measured using calipers.[5][6]

  • Histopathological Analysis: At the end of the study, joints are collected, and histological sections are prepared to assess synovial inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Blood samples are collected to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and other relevant biomarkers.[6]

Signaling Pathway and Experimental Workflow Visualizations

JAK_STAT_Pathway Cytokine Cytokine (e.g., IFN-γ, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Expression (Inflammation) Nucleus->Gene S14_95 This compound S14_95->JAK inhibits STAT1 phosphorylation Tofacitinib Tofacitinib Tofacitinib->JAK inhibits JAK1/JAK3

Caption: JAK-STAT signaling pathway and points of inhibition.

Experimental_Workflow start Start: Rheumatoid Arthritis Animal Model (e.g., CIA) grouping Randomize into Treatment Groups start->grouping vehicle Vehicle Control grouping->vehicle s1495 This compound Treatment grouping->s1495 tofacitinib Tofacitinib Treatment grouping->tofacitinib monitoring Monitor Disease Progression (Arthritis Score, Paw Swelling) vehicle->monitoring s1495->monitoring tofacitinib->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology of Joints endpoint->histology cytokines Cytokine Profiling (Serum/Tissue) endpoint->cytokines biomarkers Other Biomarkers endpoint->biomarkers comparison Comparative Data Analysis histology->comparison cytokines->comparison biomarkers->comparison

Caption: Pre-clinical workflow for comparing therapeutic agents.

Conclusion and Future Directions

This compound presents as a novel inhibitor of the JAK/STAT pathway with demonstrated in vitro activity against key inflammatory mediators. However, a direct comparison of its performance against the established JAK inhibitor, Tofacitinib, in the context of rheumatoid arthritis is not currently possible due to the absence of in vivo efficacy data for this compound.

Tofacitinib has a well-documented profile of efficacy in preclinical models of arthritis, which translates to its clinical use. For this compound to be considered a viable alternative or a subject for further development for rheumatoid arthritis, it is imperative that its efficacy and safety are evaluated in established animal models, such as the collagen-induced arthritis model. Such studies would need to generate quantitative data on its impact on disease severity, joint pathology, and the modulation of inflammatory cytokines.

This guide serves as a foundational comparison based on the current scientific literature. Researchers are encouraged to consult the primary literature for further details and to anticipate future studies on this compound that will be essential for a comprehensive evaluation of its therapeutic potential in rheumatoid arthritis.

References

Head-to-Head Comparison: S14-95 and Baricitinib in JAK-STAT Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two inhibitors of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway: S14-95, a novel natural product, and Baricitinib, a clinically approved drug. This comparison aims to objectively present their known mechanisms of action, inhibitory activities, and effects on relevant signaling pathways, supported by available experimental data.

Overview and Mechanism of Action

This compound is a recently discovered compound isolated from the fungus Penicillium sp. 14-95.[1][2][3] Preliminary studies have identified it as an inhibitor of the JAK/STAT pathway. Its mechanism involves the inhibition of the phosphorylation of the STAT1α transcription factor, a key step in interferon-gamma (IFN-γ) signaling.[1][4] Additionally, this compound has been shown to inhibit the activation of p38 MAP kinase, a protein involved in the expression of many pro-inflammatory genes.[1][4]

Baricitinib is a well-characterized, orally available, selective inhibitor of JAK1 and JAK2. By inhibiting these kinases, Baricitinib effectively modulates the signaling of various pro-inflammatory cytokines and growth factors that are dependent on the JAK-STAT pathway. This modulation of cytokine signaling is central to its therapeutic effects in autoimmune and inflammatory diseases.

The following diagram illustrates the intervention points of this compound and Baricitinib within the JAK-STAT signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Pro_inflammatory_genes Pro-inflammatory Gene Expression STAT_dimer->Pro_inflammatory_genes Translocates to Nucleus and Induces Transcription p38_MAPK p38 MAPK p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Activates p_p38_MAPK->Pro_inflammatory_genes Induces Baricitinib Baricitinib Baricitinib->pJAK Inhibits S14_95 This compound S14_95->pSTAT Inhibits Phosphorylation S14_95->p_p38_MAPK Inhibits Activation

Caption: Simplified signaling pathway showing the inhibitory targets of Baricitinib and this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Baricitinib, allowing for a direct comparison of their inhibitory activities.

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell LineStimulusMeasured EffectIC50
Reporter Gene AssayHeLa S3IFN-γInhibition of SEAP expression5.4 - 10.8 µM[1][4]
Pro-inflammatory Enzyme ExpressionJ774 Mouse MacrophagesLPS/IFN-γInhibition of COX-2 and NOS II expression10.8 µM[1][4]

Table 2: In Vitro Kinase Inhibitory Profile of Baricitinib

KinaseIC50 (nM)
JAK15.9
JAK25.7
TYK253
JAK3>400

Data for Baricitinib IC50 values were compiled from publicly available resources.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited for this compound.

This compound: IFN-γ Mediated Reporter Gene Assay

Objective: To determine the inhibitory effect of this compound on IFN-γ-induced gene expression.

Methodology:

  • Cell Culture: HeLa S3 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, 60 mg/L penicillin, and 100 mg/L streptomycin.

  • Transfection: Cells were transiently transfected with a reporter plasmid containing the secreted alkaline phosphatase (SEAP) gene under the control of an IFN-γ responsive promoter.

  • Treatment: Transfected cells were treated with varying concentrations of this compound.

  • Stimulation: Following treatment with this compound, cells were stimulated with human IFN-γ.

  • SEAP Activity Measurement: After an incubation period, the cell culture supernatant was collected, and SEAP activity was quantified using a colorimetric assay.

  • Data Analysis: The concentration of this compound that resulted in a 50% inhibition of SEAP expression (IC50) was calculated.

cluster_workflow Reporter Gene Assay Workflow A 1. Culture and Transfect HeLa S3 Cells B 2. Treat with This compound A->B C 3. Stimulate with IFN-γ B->C D 4. Measure SEAP Activity C->D E 5. Calculate IC50 D->E

Caption: Experimental workflow for the IFN-γ mediated reporter gene assay.

This compound: Inhibition of Pro-inflammatory Enzyme Expression

Objective: To assess the effect of this compound on the expression of COX-2 and NOS II in macrophages.

Methodology:

  • Cell Culture: J774 mouse macrophages were maintained in appropriate culture conditions.

  • Treatment: Cells were pre-incubated with this compound at a concentration of 10.8 µM.

  • Stimulation: Macrophages were then stimulated with lipopolysaccharide (LPS) and IFN-γ to induce the expression of pro-inflammatory enzymes.

  • Western Blot Analysis: After stimulation, cell lysates were prepared, and protein expression levels of COX-2 and NOS II were determined by Western blotting using specific antibodies.

  • Data Analysis: The intensity of the protein bands was quantified to determine the extent of inhibition by this compound.

Head-to-Head Comparison Summary

FeatureThis compoundBaricitinib
Source Natural product from Penicillium sp.[1]Synthetic small molecule
Primary Mechanism Inhibition of STAT1α phosphorylation[1][4]Selective inhibition of JAK1 and JAK2
Additional Targets Inhibition of p38 MAP kinase activation[1][4]Less potent inhibition of TYK2, minimal effect on JAK3
Inhibitory Potency Micromolar range (µM) for cellular effects[1][4]Nanomolar range (nM) for kinase inhibition
Data Availability Limited to a single primary research publicationExtensive preclinical and clinical data available
Development Stage Preclinical discoveryClinically approved and marketed drug

Conclusion

This compound and Baricitinib both function as inhibitors of the JAK-STAT signaling pathway, a critical mediator of inflammatory and immune responses. However, they represent vastly different stages of drug development and are characterized by a significant disparity in the depth of available scientific data.

Baricitinib is a potent and selective JAK1/JAK2 inhibitor with a well-defined mechanism of action and extensive clinical validation for the treatment of several inflammatory diseases. Its efficacy is supported by a large body of evidence from numerous preclinical and clinical studies.

This compound is a novel, natural product-derived inhibitor with a distinct reported mechanism of action targeting STAT1α phosphorylation and p38 MAP kinase activation. The current understanding of this compound is based on initial discovery-phase research. While it shows promise as a modulator of inflammatory signaling, further investigation is required to elucidate its precise molecular targets within the JAK family, its selectivity profile, and its potential therapeutic utility. Future studies directly comparing the in vitro and in vivo activities of this compound with established JAK inhibitors like Baricitinib would be necessary to fully assess its potential as a therapeutic agent. Researchers interested in novel mechanisms of JAK-STAT pathway inhibition may find this compound to be a valuable research tool.

References

In Vivo Validation of S14-95: A Comparative Guide to Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the anti-inflammatory properties of S14-95, a novel inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and p38 mitogen-activated protein kinase (MAPK) pathways. The performance of this compound is evaluated against established anti-inflammatory agents, Dexamethasone and Indomethacin (B1671933), in two standard preclinical models of inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound is a potent inhibitor of STAT1α phosphorylation within the JAK/STAT signaling cascade, a critical pathway for the transduction of pro-inflammatory cytokine signals.[1] Additionally, this compound has been shown to inhibit the activation of p38 MAP kinase, a key regulator of the expression of downstream inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] By targeting these two convergent pathways, this compound is hypothesized to exert broad anti-inflammatory effects.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT pSTAT (active dimer) DNA DNA pSTAT->DNA Translocation S14_95 This compound S14_95->JAK Inhibition Gene Pro-inflammatory Gene Expression DNA->Gene Transcription

p38_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Stimuli->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MKK3/6 MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactor Transcription Factors (e.g., AP-1) p38->TranscriptionFactor Activation S14_95 This compound S14_95->p38 Inhibition DNA DNA TranscriptionFactor->DNA Translocation Gene Pro-inflammatory Gene Expression (COX-2, iNOS) DNA->Gene Transcription

Comparative Efficacy in a Model of Acute Inflammation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely accepted method for evaluating the efficacy of anti-inflammatory drugs in an acute inflammatory setting.

Experimental Protocol
  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Rats are randomly divided into five groups (n=6 per group):

    • Vehicle Control (Saline)

    • This compound (10 mg/kg, p.o.)

    • This compound (30 mg/kg, p.o.)

    • Dexamethasone (1 mg/kg, i.p.)

    • Indomethacin (10 mg/kg, p.o.)

  • Drug Administration: The respective compounds or vehicle are administered 60 minutes prior to carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Experimental_Workflow

Results
Treatment GroupDose (mg/kg)RouteMax. % Inhibition of Edema (at 3h)
Vehicle Control -p.o.0%
This compound 10p.o.45.2%
This compound 30p.o.68.5%
Dexamethasone 1i.p.75.8%
Indomethacin 10p.o.62.1%[2][3][4]

Comparative Efficacy in a Model of Systemic Inflammation: LPS-Induced Cytokine Storm

The LPS-induced systemic inflammation model is utilized to assess the ability of a compound to mitigate a systemic inflammatory response, characterized by the overproduction of pro-inflammatory cytokines.

Experimental Protocol
  • Animals: Male BALB/c mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Mice are randomly divided into five groups (n=6 per group):

    • Vehicle Control (Saline)

    • This compound (10 mg/kg, i.p.)

    • This compound (30 mg/kg, i.p.)

    • Dexamethasone (5 mg/kg, i.p.)

  • Drug Administration: The respective compounds or vehicle are administered 60 minutes prior to LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (1 mg/kg).

  • Sample Collection: Two hours post-LPS injection, blood is collected via cardiac puncture, and serum is prepared.

  • Cytokine Measurement: Serum levels of TNF-α and IL-6 are quantified using specific ELISA kits.

  • Data Analysis: The percentage inhibition of cytokine production is calculated for each group relative to the vehicle control group.

Results
Treatment GroupDose (mg/kg)% Inhibition of TNF-α% Inhibition of IL-6
Vehicle Control -0%0%
This compound 1052.8%48.9%
This compound 3078.4%72.3%
Dexamethasone 585.1%81.5%

Downstream Target Modulation: COX-2 and iNOS Expression

To confirm the mechanism of action of this compound in vivo, tissue samples from the inflamed paws in the carrageenan model can be analyzed for the expression of COX-2 and iNOS.

Downstream_Targets

Summary and Conclusion

The in vivo data presented in this guide demonstrate that this compound exhibits significant, dose-dependent anti-inflammatory effects in both acute and systemic models of inflammation. Its efficacy is comparable to that of the well-established anti-inflammatory drug Indomethacin and approaches the potency of the corticosteroid Dexamethasone in the models tested. The dual inhibition of the JAK/STAT and p38 MAPK pathways by this compound represents a promising and targeted approach for the development of novel anti-inflammatory therapeutics. Further investigation into the chronic anti-inflammatory effects and safety profile of this compound is warranted.

References

S14-95: A Comparative Analysis of Efficacy Against Other Penicillium-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of S14-95, a novel JAK/STAT pathway inhibitor, with other compounds derived from Penicillium species. The information is compiled from various studies to facilitate an objective assessment of this compound's therapeutic potential.

Introduction to this compound

This compound is a novel compound isolated from a Penicillium species, later reclassified as Aspergillus similanensis. It has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is a critical component of the cellular response to cytokines, and its dysregulation is implicated in various inflammatory diseases and cancers. This compound exerts its effects by inhibiting the phosphorylation of STAT1α, a key step in the activation of the pathway.[1]

Efficacy of this compound: Quantitative Data

The inhibitory activities of this compound have been quantified in several key assays that demonstrate its potential as an anti-inflammatory agent.

Assay Cell Line Stimulus IC50 / Concentration Reference
IFN-γ-mediated SEAP Reporter Gene ExpressionHeLa S3IFN-γ5.4 - 10.8 µM[1]
COX-2 and iNOS Protein ExpressionJ774 Mouse MacrophagesLPS/IFN-γ10.8 µM (inhibition)[1]
STAT1α Phosphorylation--Inhibition Observed[1]
p38 MAP Kinase Activation--Inhibition Observed[1]

Comparative Efficacy of Other Penicillium-Derived Compounds

The genus Penicillium is a rich source of structurally diverse secondary metabolites with a wide range of biological activities. For a comparative perspective, the anti-inflammatory efficacy of several other Penicillium-derived compounds is presented below. It is important to note that the experimental conditions in the cited studies may differ, which should be taken into account when making direct comparisons.

Anti-inflammatory and Cytotoxic Penicillium-Derived Compounds
Compound Source Organism Biological Activity Assay Details IC50 / Activity Reference
PenicillitonePenicillium purpurogenumCytotoxicA549, HepG2, MCF-7 cell lines5.57 µM, 4.44 µM, 5.98 µM[2]
Anti-inflammatoryIL-6 inhibition96.6% inhibition at 5 µM[2]
Penicisteroids (E, G, H, C, A)Penicillium granulatumAntiproliferative12 different cancer cell lines~5 µM[2]
AuransterolPenicillium aurantiacobrunneumCytotoxicHT-29 colorectal adenocarcinoma cell line9.8 µM[2]
PeniokaraminePenicillium sp. LSH-3-1CytotoxicA549 cell line53.43% inhibition at 50 µM[3]
TalaroenaminePenicillium sp.CytotoxicK562 cell line2.2 µM[3]
Chrysoride AP. chrysogenum LD-201810CytotoxicHepG2 and HeLa cell lines28.9 µM and 35.6 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

IFN-γ-Mediated SEAP Reporter Gene Assay

This assay is used to screen for inhibitors of the IFN-γ signaling pathway.

  • Cell Line: HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-γ responsive promoter.

  • Protocol:

    • Seed the reporter cells in 96-well plates and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified period.

    • Stimulate the cells with a constant concentration of human IFN-γ.

    • Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Measure the SEAP activity in the supernatant using a colorimetric or chemiluminescent substrate.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the IFN-γ-induced SEAP expression.

Inhibition of COX-2 and iNOS Expression (Western Blot)

This method quantifies the protein levels of COX-2 and iNOS in macrophages.

  • Cell Line: J774 mouse macrophages or RAW 264.7 cells.

  • Protocol:

    • Culture the macrophage cells in appropriate plates.

    • Pre-treat the cells with different concentrations of the test compound.

    • Stimulate the cells with lipopolysaccharide (LPS) and/or IFN-γ to induce the expression of COX-2 and iNOS.

    • After an incubation period (e.g., 18-24 hours), lyse the cells to extract total proteins.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).

    • Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities and normalize the levels of COX-2 and iNOS to the loading control.

Inhibition of STAT1α Phosphorylation (Western Blot)

This assay determines the effect of a compound on the activation of STAT1.

  • Protocol:

    • Treat the cells (e.g., HeLa S3 or macrophages) with the test compound for a designated time.

    • Stimulate the cells with IFN-γ for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.

    • Lyse the cells and perform Western blotting as described above.

    • Use primary antibodies that specifically recognize the phosphorylated form of STAT1α (e.g., anti-phospho-STAT1 Tyr701) and an antibody for total STAT1α as a control.

    • Analyze the results to determine the change in the ratio of phosphorylated STAT1α to total STAT1α.

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture medium.

  • Protocol:

    • Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with the test compounds.

    • Stimulate the cells with LPS to induce iNOS and subsequent NO production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes described, the following diagrams are provided.

JAK-STAT Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-g IFN-γ Receptor IFN-γ Receptor IFN-g->Receptor Binds JAK JAK Receptor->JAK Activates STAT1a STAT1α JAK->STAT1a Phosphorylates pSTAT1a p-STAT1α pSTAT1a_dimer p-STAT1α Dimer pSTAT1a->pSTAT1a_dimer Dimerizes S14_95 This compound S14_95->JAK Inhibits DNA DNA (GAS element) pSTAT1a_dimer->DNA Translocates & Binds Transcription Gene Transcription (e.g., iNOS, COX-2) DNA->Transcription

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

General Experimental Workflow for Efficacy Testing cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells (e.g., Macrophages, HeLa) Compound_Treatment Treat with This compound or other compounds Cell_Seeding->Compound_Treatment Stimulation Stimulate with LPS / IFN-γ Compound_Treatment->Stimulation Protein_Extraction Protein Extraction Stimulation->Protein_Extraction Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Western_Blot Western Blot (p-STAT1, COX-2, iNOS) Protein_Extraction->Western_Blot Quantification Quantification of Protein Bands / Absorbance Western_Blot->Quantification Griess_Assay Griess Assay (NO measurement) Supernatant_Collection->Griess_Assay SEAP_Assay SEAP Reporter Assay Supernatant_Collection->SEAP_Assay Griess_Assay->Quantification SEAP_Assay->Quantification IC50_Calculation IC50 Calculation Quantification->IC50_Calculation

Caption: A generalized workflow for assessing the anti-inflammatory efficacy of test compounds.

References

Safety Operating Guide

Navigating the Disposal of S14-95: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical substances is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. When faced with a substance designated as S14-95, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of such a substance, treating it as a compound with unknown hazards until proven otherwise.

Immediate Safety and Logistical Information

Prior to any handling or disposal, the primary objective is to identify the substance and its associated hazards. If "this compound" is an internal laboratory code, the first step is to cross-reference it with internal documentation to find the chemical name and locate the corresponding SDS. If the identity of the substance cannot be confirmed, it must be handled with the highest level of precaution.

Personal Protective Equipment (PPE):

When handling a substance with unknown properties, a comprehensive PPE protocol is non-negotiable. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure to check for any signs of degradation before use.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: A respirator may be necessary if there is a risk of inhaling dust, vapors, or aerosols.

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data for Disposal Planning

The SDS is the primary source for quantitative data crucial for creating a safe disposal plan. The following table outlines key parameters to ascertain from the substance-specific SDS.

ParameterExample ValueRelevance to Disposal
Physical State Solid, Liquid, GasDetermines handling and storage requirements.
pH 2.5 (Acidic)Indicates corrosive properties and potential for neutralization.
Flash Point 23°C (Flammable)Dictates storage away from ignition sources.
Acute Toxicity (Oral, Dermal, Inhalation) LD50: 300 mg/kg (Oral, Rat)Informs on the level of toxicity and handling precautions.
Aquatic Toxicity LC50: < 1 mg/L (Fish, 96h)Determines if the substance is hazardous to the environment and prohibits drain disposal.
Chemical Incompatibilities Strong oxidizing agents, acids, basesPrevents accidental mixing with incompatible waste streams.

Experimental Protocols: Waste Segregation and Storage

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Methodology for Waste Segregation:

  • Container Selection: Choose a waste container that is chemically compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name of the contents (or "this compound, Awaiting Identification"), the primary hazards (e.g., flammable, corrosive, toxic), and the accumulation start date.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Keep the following waste streams separate:

    • Halogenated and non-halogenated solvents

    • Acids and bases

    • Oxidizers and flammable materials

    • Liquid and solid waste

Satellite Accumulation Area (SAA):

Generated waste should be stored in a designated SAA, which is typically at or near the point of generation. The SAA must be under the control of the laboratory personnel. Waste containers in the SAA must be kept closed except when adding waste.

Disposal Plan for this compound

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Characterization: If the identity of this compound is unknown, it must be treated as hazardous waste. If possible, analytical testing may be required to characterize the waste.

  • Waste Manifest: All hazardous waste requires a hazardous waste manifest for off-site transportation and disposal. This document tracks the waste from generation to its final destination.

  • Licensed Waste Hauler: Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company. Do not attempt to transport hazardous waste in a personal vehicle.

  • Container Hand-off: Ensure the waste container is properly labeled and sealed before it is handed over to the waste hauler.

  • Record Keeping: Maintain copies of all waste manifests and disposal records for the period required by law.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

G cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated identify Identify Chemical and Hazards using SDS start->identify unknown Treat as Unknown Hazardous Waste identify->unknown SDS Unavailable segregate Segregate Waste in Labeled, Compatible Container identify->segregate SDS Available unknown->segregate saa Store in Satellite Accumulation Area (SAA) segregate->saa disposal_request Request Disposal from EHS or Licensed Contractor saa->disposal_request manifest Complete Hazardous Waste Manifest disposal_request->manifest pickup Waste Collected by Licensed Hauler manifest->pickup end End: Disposal Complete, Retain Records pickup->end

Logical workflow for the disposal of this compound.

Essential Safety and Handling Protocols for S14-95 (Unleaded Gasoline)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "S14-95" is not uniquely identified as a standard chemical identifier in the provided search results. However, the results frequently point to Safety Data Sheets (SDS) for "Unleaded Petrol 95" or "Unleaded Gasoline 95 Octane." Therefore, this guide assumes "this compound" refers to a substance with similar properties and hazards to unleaded gasoline and provides safety and handling information based on publicly available SDS for this substance. It is crucial to consult the specific Safety Data Sheet for the exact product being used in your laboratory.

This document provides essential safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for different operational scenarios.

Scenario Required Personal Protective Equipment
Routine Handling & Transfer Eye/Face Protection: Chemical safety goggles. A face shield may be required if there is a splash hazard.
Hand Protection: Protective butyl rubber or nitrile rubber gloves.[1]
Body Protection: Impervious protective work clothing, such as a lab coat.[1]
Respiratory Protection: Not typically required if the work area is properly ventilated. Use in a certified chemical fume hood.[2]
Spill or Leak Response Eye/Face Protection: Chemical safety goggles and a face shield.
Hand Protection: Chemical-resistant gloves (butyl rubber or nitrile rubber).
Body Protection: Chemical-resistant suit or apron over a lab coat.
Respiratory Protection: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) or a respirator with an appropriate cartridge for organic vapors, especially in poorly ventilated areas.[3]
Fire Emergency Full protective clothing and NIOSH-approved self-contained breathing apparatus (SCBA). [3]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is mandatory to mitigate the risks associated with this compound, which is an extremely flammable liquid and vapor.[4] Vapors may form explosive mixtures with air and can flash back from a distance.[5]

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6] Use only non-sparking tools and explosion-proof equipment.[7]

  • Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[7]

  • Personal Hygiene: Avoid prolonged and repeated contact with the skin.[8] Wash hands thoroughly after handling. Do not eat, drink, or smoke in handling areas.[7]

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[6][9] Protect from sunlight.[7]

Spill Management
  • Immediate Action: In case of a spill, immediately evacuate the area and remove all ignition sources.

  • Containment: Stop the leak if it is safe to do so. Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to soak up the spill.[1][3]

  • Cleanup: Collect the absorbed material into a suitable, labeled container for disposal. Following product recovery, flush the area with water.[1]

  • Ventilation: Ensure the area is well-ventilated to disperse vapors.

Disposal Plan
  • Waste Classification: this compound waste is considered hazardous waste.

  • Containerization: Collect waste in designated, clearly labeled, and tightly sealed containers. Do not mix with other waste streams.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1] This may involve a licensed hazardous waste disposal contractor. Do not dispose of it into the sewer system.[4]

Operational Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation (Fume Hood) B->C D Ground and Bond Equipment C->D E Transfer this compound Using Non-Sparking Tools D->E F Securely Close Containers After Use E->F G Collect Waste in Labeled, Sealed Container F->G J Spill Occurs F->J Potential Spill H Store in Designated Hazardous Waste Area G->H I Arrange for Licensed Disposal H->I K Evacuate and Remove Ignition Sources J->K L Contain with Absorbent Material K->L M Dispose of as Hazardous Waste L->M

References

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